Trimipramine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023715 | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 2.60e-02 g/L | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
| Record name | (-)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Trimipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimipramine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Trimipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimipramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMIPRAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMIPRAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Trimipramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Beyond the Monoamine Hypothesis: An In-depth Technical Guide to the Multifaceted Mechanism of Action of Trimipramine
Abstract
Trimipramine, a tricyclic antidepressant (TCA), has long been utilized for major depressive disorder, anxiety, and insomnia.[1][2] While historically grouped with other TCAs that primarily function as monoamine reuptake inhibitors, this compound distinguishes itself with a notably weak affinity for serotonin and norepinephrine transporters.[2][3][4] This guide delves into the intricate pharmacological profile of this compound that extends beyond simple monoamine reuptake inhibition. We will explore its potent interactions with various G-protein coupled receptors, its impact on sleep architecture, and emerging evidence of its role in neuroinflammation and neurotrophic factor modulation. This comprehensive analysis aims to provide researchers, scientists, and drug development professionals with a nuanced understanding of this compound's mechanism of action, thereby illuminating its unique therapeutic properties and potential for novel applications.
Introduction: Re-evaluating a "Second-Generation" Tricyclic Antidepressant
This compound's classification as an atypical or "second-generation" TCA stems from its minimal impact on the reuptake of serotonin and norepinephrine, a hallmark of its class.[1] Indeed, its antidepressant and anxiolytic effects are now largely attributed to its complex antagonism of a wide array of neurotransmitter receptors.[2][5] This guide will systematically dissect these interactions, moving beyond the traditional monoamine hypothesis to provide a more complete picture of how this compound exerts its clinical effects. We will examine its potent antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities.[1][2]
The Core of this compound's Action: A Broad-Spectrum Receptor Antagonist
This compound's therapeutic and side-effect profile is intricately linked to its affinity for a diverse range of receptors.[6] The following sections will explore its interactions with key receptor systems.
Potent Histamine H1 Receptor Antagonism: The Basis of Sedation and Hypnotic Efficacy
This compound is one of the most potent histamine H1 receptor antagonists among all TCAs, with a binding affinity (Ki) of 0.27 nM.[1] This potent blockade is the primary mechanism behind its significant sedative and hypnotic effects, making it an effective treatment for insomnia.[1][2][7] Unlike many hypnotics, this compound does not suppress Rapid Eye Movement (REM) sleep, and in some cases, may even increase its duration, contributing to a more natural sleep architecture.[1][2][7][8][9]
It is important to note that many H1-antihistamines, likely including this compound, act as inverse agonists.[10][11][12] This means they don't just block the action of histamine but also reduce the basal activity of the H1 receptor, potentially leading to a more profound and sustained effect on sleep and a downregulation of receptor expression over time.[10][11]
Caption: this compound stabilizes the inactive state of the H1 receptor.
Serotonin 5-HT2A Receptor Antagonism: Implications for Mood, Anxiety, and Sleep
This compound exhibits strong antagonism at the 5-HT2A receptor.[1] This action is shared with some atypical antipsychotics and is thought to contribute to its anxiolytic and antidepressant effects, particularly in cases of delusional depression.[1] Blockade of 5-HT2A receptors has also been implicated in the improvement of sleep quality.[13]
Caption: this compound blocks serotonin from activating the 5-HT2A receptor.
Adrenergic, Dopaminergic, and Muscarinic Receptor Interactions
This compound's multifaceted nature is further evidenced by its interactions with several other key receptor systems:
-
Alpha-1 Adrenergic Receptor Antagonism: This contributes to its sedative effects but can also lead to orthostatic hypotension.[2][6][14]
-
Dopamine D2 Receptor Antagonism: this compound has a moderate affinity for D2 receptors, which may underlie its weak antipsychotic properties.[1][15][16] Interestingly, its receptor binding profile has been compared to that of the atypical antipsychotic clozapine.[1][3][15] Repeated administration of this compound has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[17]
-
Muscarinic M1 Receptor Antagonism: This is responsible for the anticholinergic side effects commonly associated with TCAs, such as dry mouth, constipation, and blurred vision.[2][6][18]
| Receptor | Binding Affinity (Ki, nM) | Functional Effect |
| Histamine H1 | 0.27[1][14] | Potent Antagonist/Inverse Agonist |
| Serotonin 5-HT2A | 24[14] | Strong Antagonist |
| Alpha-1 Adrenergic | 24[14] | Strong Antagonist |
| Muscarinic Acetylcholine | 58[14] | Moderate Antagonist |
| Dopamine D2 | 180[14] | Moderate Antagonist |
| Serotonin Transporter (SERT) | 149[1][14] | Weak Inhibitor |
| Norepinephrine Transporter (NET) | 510[1] | Very Weak Inhibitor |
Beyond Receptor Blockade: Emerging Mechanisms of Action
Recent research has begun to uncover additional mechanisms that may contribute to this compound's therapeutic effects.
Modulation of Neuroinflammation
There is growing evidence that neuroinflammation plays a role in the pathophysiology of depression.[19][20] Antidepressants, including TCAs like imipramine (a close structural relative of this compound), have been shown to possess anti-inflammatory properties, reducing levels of pro-inflammatory cytokines.[19][21][22] It is plausible that this compound shares these immunomodulatory effects, which could contribute to its antidepressant and anxiolytic efficacy.[20]
Influence on Neurotrophic Factors
Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival, growth, and plasticity, and has been implicated in the mechanism of action of many antidepressants.[23][24][25] Studies on other TCAs have demonstrated an ability to increase BDNF expression.[23][26][27] While direct evidence for this compound is still emerging, its structural similarity to imipramine suggests a potential role in modulating BDNF levels, which could be a key component of its long-term therapeutic benefits.[26]
Experimental Protocols for Investigating this compound's Mechanisms
To further elucidate the complex pharmacology of this compound, the following experimental workflows are recommended.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor of interest.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [³H]mepyramine for H1 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Cellular Assay (e.g., Calcium Mobilization for H1 or 5-HT2A Receptors)
This protocol assesses the functional consequence of this compound's interaction with a Gq-coupled receptor.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human H1 or 5-HT2A receptor.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay Procedure:
-
Measure the baseline fluorescence of the cells.
-
Add varying concentrations of this compound and incubate.
-
Add a known agonist for the receptor (e.g., histamine for H1, serotonin for 5-HT2A).
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine its inhibitory potency (IC50).
Caption: Workflows for binding affinity and functional activity assessment.
Conclusion and Future Directions
This compound's mechanism of action is far more complex than its initial classification as a tricyclic antidepressant would suggest. Its therapeutic efficacy, particularly in the treatment of depression with comorbid anxiety and insomnia, is likely a result of its unique, broad-spectrum receptor antagonism profile. The potent blockade of histamine H1 and serotonin 5-HT2A receptors, in particular, appears to be central to its clinical effects.
Future research should focus on further elucidating the downstream consequences of these receptor interactions, as well as exploring its potential anti-inflammatory and neurotrophic properties. A deeper understanding of these non-canonical mechanisms will not only provide a more complete picture of how this compound works but may also open up new avenues for its therapeutic application and the development of novel, multi-target drugs for neuropsychiatric disorders.
References
- Wikipedia. This compound. [Link]
- Patsnap Synapse. (2024-07-17).
- Ware, J. C., et al. (1989).
- Wiegand, M., et al. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study.
- Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
- Patsnap Synapse.
- Lemoine, P., et al. (1992). This compound: acute and lasting effects on sleep in healthy and major depressive subjects. Journal of Affective Disorders, 24(3), 135-145. [Link]
- Gastpar, M. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43-48; discussion 49-50. [Link]
- Ware, J. C., et al. (1989).
- ResearchGate. (2025-08-06).
- Hisaoka, K., et al. (2011). Imipramine Induces Brain-Derived Neurotrophic Factor mRNA Expression in Cultured Astrocytes. Journal of Pharmacological Sciences, 117(2), 146-150. [Link]
- Ramirez, K., et al. (2016). Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors. Brain, Behavior, and Immunity, 57, 261-273. [Link]
- Trimble, M. R. (1989). This compound, anxiety, depression and sleep. Drugs, 38 Suppl 1, 24-30; discussion 31-32. [Link]
- Maj, J., et al. (1995). Antidepressant drugs given repeatedly change the binding of the dopamine D2 receptor agonist, [3H]N-0437, to dopamine D2 receptors in the rat brain. Journal of Neural Transmission. General Section, 99(1-3), 13-22. [Link]
- Ramirez, K., et al. (2015). Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance. Brain, Behavior, and Immunity, 46, 212-220. [Link]
- Maj, J., et al. (1995). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission. General Section, 102(2), 117-128. [Link]
- Patsnap Synapse. (2024-06-14).
- Nojimoto, F. D., et al. (2010). The tricyclic antidepressants amitriptyline, nortriptyline and imipramine are weak antagonists of human and rat alpha1B-adrenoceptors. Neuropharmacology, 59(1-2), 49-57. [Link]
- IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. This compound. [Link]
- WebMD. (2024-08-07). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
- Gama, C. S., et al. (2013). Imipramine reverses alterations in cytokines and BDNF levels induced by maternal deprivation in adult rats.
- Björkholm, C., & Monteggia, L. M. (2016). BDNF — a key transducer of antidepressant effects. Neuropharmacology, 102, 72-79. [Link]
- Eslami, A., et al. (2022). Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies. Basic and Clinical Neuroscience, 13(3), 273-294. [Link]
- Leonard, B., & Myint, A. M. (2020). Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration. Journal of Affective Disorders, 277, 981-992. [Link]
- Rogóż, Z., et al. (2007). Repeated co-treatment with imipramine and amantadine induces hippocampal brain-derived neurotrophic factor gene expression in rats. Pharmacological Reports, 59(4), 421-427. [Link]
- Ramirez, K., et al. (2016). Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors. Brain, Behavior, and Immunity, 57, 261-273. [Link]
- Gul, T., et al. (1990). Interaction between antidepressants and alpha 1-adrenergic receptor antagonists on the binding to alpha 1-acid glycoprotein. Research Communications in Chemical Pathology and Pharmacology, 67(1), 109-122. [Link]
- Tynan, R. J., et al. (2012). Antidepressants and neuroinflammation: Can antidepressants calm glial rage down?. International Journal of Neuropsychopharmacology, 15(4), 533-545. [Link]
- Gene2Rx. This compound Pharmacogenetics. [Link]
- Mizuguchi, H., et al. (2012). Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression. Journal of Pharmacological Sciences, 118(1), 117-121. [Link]
- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748. [Link]
- Patsnap Synapse. (2024-07-12).
- Mizuguchi, H., et al. (2012). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. Journal of Pharmacological Sciences, 118(1), 117-121. [Link]
- Proudman, R. G. W., et al. (2021). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. International Journal of Molecular Sciences, 22(16), 8829. [Link]
- Martin, K. F., et al. (1995). Dopamine D2 Receptors: A Potential Pharmacological Target for Nomifensine and Tranylcypromine But Not Other Antidepressant Treatments. Pharmacology Biochemistry and Behavior, 51(4), 565-569. [Link]
- Psychotropics A-Z. This compound Maleate | Surmontil – Tricyclic Antidepressant. [Link]
- Menkes, D. B., et al. (1983). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. Naunyn-Schmiedeberg's Archives of Pharmacology, 323(3), 239-245. [Link]
- Leurs, R., et al. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. [Link]
- Vande Griend, J. P., & Anderson, S. L. (2012). Histamine-1 receptor antagonism for treatment of insomnia.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 6. What is this compound Maleate used for? [synapse.patsnap.com]
- 7. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. cafermed.com [cafermed.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are the side effects of this compound Maleate? [synapse.patsnap.com]
- 19. Resolving a paradox: antidepressants, neuroinflammation, and neurodegeneration [explorationpub.com]
- 20. Antidepressants and neuroinflammation: Can antidepressants calm glial rage down? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imipramine reverses alterations in cytokines and BDNF levels induced by maternal deprivation in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Repeated co-treatment with imipramine and amantadine induces hippocampal brain-derived neurotrophic factor gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Atypical Pharmacological Profile of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine, a tricyclic antidepressant (TCA), presents a unique and complex pharmacological profile that distinguishes it from other members of its class.[1][2] While structurally a dibenzazepine, its mechanism of action deviates significantly from the typical monoamine reuptake inhibition characteristic of most TCAs.[1][3][4] This guide provides a comprehensive technical overview of this compound's atypical properties, focusing on its receptor binding affinities, downstream signaling effects, and the clinical implications of its unique profile. We will delve into its moderate to weak inhibition of serotonin and norepinephrine reuptake, coupled with potent antagonism at various neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and dopamine D2 receptors.[1][5][6] Furthermore, this document will explore its emerging role as a functional inhibitor of acid sphingomyelinase (FIASMA) and its distinct effects on sleep architecture, positioning this compound as a compound of significant interest for novel therapeutic development.
Introduction: Redefining a Tricyclic Antidepressant
This compound was first introduced in the 1950s and is clinically used for the treatment of major depressive disorder, particularly in patients where its sedative properties are beneficial.[1][2][7] Unlike conventional TCAs that primarily exert their antidepressant effects by blocking the reuptake of serotonin and norepinephrine, this compound's efficacy is thought to be more reliant on its broad-spectrum receptor antagonism.[2][8][9] This atypical profile, which bears a resemblance to the atypical antipsychotic clozapine, has led to its classification as a "second-generation" TCA.[1][3][4][10] Its anxiolytic, sedative, and weak antipsychotic effects further underscore its unique position within the psychopharmacological landscape.[1]
Chemical Structure: this compound is a tertiary amine TCA, a derivative of imipramine with a methyl group on its side chain.[1] Its chemical name is (±)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[1]
Atypical Pharmacodynamics: A Receptor-Centric Mechanism
The core of this compound's atypical nature lies in its pharmacodynamic profile, characterized by weak monoamine reuptake inhibition and potent, broad-spectrum receptor antagonism.
Weak Monoamine Reuptake Inhibition
Contrary to the primary mechanism of most TCAs, this compound is a relatively weak inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][11] Studies have reported high Ki values for both transporters, suggesting that at therapeutic concentrations, significant monoamine reuptake inhibition is unlikely to be the main driver of its antidepressant effects.[1] Its active metabolite, desmethylthis compound, shows slightly more potent NET inhibition but is still considered weak.[1]
Potent and Broad-Spectrum Receptor Antagonism
This compound's clinical effects are largely attributed to its potent antagonism at several key G protein-coupled receptors (GPCRs).
Receptor Binding Affinities of this compound
| Receptor Target | Affinity (Kd or Ki, nM) | Pharmacological Effect | Clinical Implication |
| Histamine H1 | 0.27 [6] | Potent Inverse Agonist | Strong sedation, anxiolysis, use in insomnia [1][2][8] |
| Serotonin 5-HT2A | 24 [6] | Potent Antagonist | Antidepressant, anxiolytic, antipsychotic-like effects, improved sleep architecture [1][2] |
| Alpha-1 Adrenergic | 24 [6] | Potent Antagonist | Orthostatic hypotension, dizziness, sedation [12] |
| Muscarinic M1 (Acetylcholine) | 58 [6] | Moderate Antagonist | Anticholinergic side effects (dry mouth, constipation, blurred vision) [8][12] |
| Dopamine D2 | 180 [6] | Moderate Antagonist | Weak antipsychotic effects, potential for extrapyramidal symptoms (though low), increased prolactin [1][10] |
| Dopamine D1 | Weak (Kd = 680 nM)[6] | Weak Antagonist | Minimal clinical significance |
| Alpha-2 Adrenergic | Weak[5] | Weak Antagonist | Minimal clinical significance |
2.2.1. Histamine H1 Receptor Inverse Agonism: The Basis of Sedation
This compound is a highly potent inverse agonist at the histamine H1 receptor.[6] This is the primary mechanism behind its pronounced sedative and hypnotic effects, making it an effective treatment for insomnia.[1][8][13] Unlike many hypnotics, this compound does not suppress REM sleep; in fact, it may even increase it, leading to a more natural sleep architecture.[1][3][4][7] Inverse agonism at the H1 receptor not only blocks the action of histamine but also reduces the receptor's basal activity, contributing to a more profound sedative effect compared to neutral antagonists.[14][15][16]
2.2.2. Serotonin 5-HT2A Receptor Antagonism: Antidepressant and Anxiolytic Effects
Potent blockade of 5-HT2A receptors is a key contributor to this compound's therapeutic profile.[1][2] This action is thought to enhance downstream dopamine and norepinephrine release in certain brain regions, contributing to its antidepressant effects. Furthermore, 5-HT2A antagonism is associated with anxiolysis and improvements in sleep quality, particularly slow-wave sleep.
2.2.3. Dopamine D2 Receptor Antagonism: A Link to Atypical Antipsychotics
This compound's moderate affinity for D2 receptors is a significant point of differentiation from other TCAs and aligns it more closely with atypical antipsychotics like clozapine.[1][3][4][10] This D2 antagonism is responsible for its weak antipsychotic properties, which may be beneficial in treating delusional depression.[1] Clinically, this is evidenced by its ability to increase plasma prolactin levels, a marker of D2 receptor blockade.[1] The low incidence of extrapyramidal symptoms (EPS) may be related to its relatively lower affinity for D2 receptors compared to typical antipsychotics and its concomitant potent anticholinergic activity.[1]
Functional Inhibition of Acid Sphingomyelinase (FIASMA)
A novel and significant aspect of this compound's pharmacology is its role as a functional inhibitor of acid sphingomyelinase (FIASMA).[17][18][19] As a cationic amphiphilic drug, this compound can accumulate in lysosomes and functionally inhibit the activity of acid sphingomyelinase (ASM). This enzyme is crucial for the breakdown of sphingomyelin into ceramide, a key signaling molecule involved in cellular stress responses, inflammation, and apoptosis.[17] By inhibiting ASM, this compound can reduce ceramide levels, which may contribute to its antidepressant and anti-inflammatory effects.[17] This mechanism is also being explored for its potential in other conditions, including neurodegenerative diseases and viral infections.[20][21]
Proposed Mechanism of FIASMA Activity
Caption: Functional inhibition of acid sphingomyelinase (FIASMA) by this compound.
Pharmacokinetics and Metabolism
This compound is administered orally and undergoes hepatic metabolism.[1][22] Its bioavailability is approximately 41%, and it is highly protein-bound (94.9%).[1] The elimination half-life is around 23-24 hours.[1]
Metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[22][23]
-
CYP2C19: Responsible for the demethylation of this compound to its active metabolite, desmethylthis compound.[22]
-
CYP2D6: Responsible for the hydroxylation of both this compound and desmethylthis compound to inactive metabolites.[22]
Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly impact this compound's metabolism, leading to variations in plasma concentrations and the risk of adverse effects.[23] This highlights the potential utility of pharmacogenetic testing to guide dosing.
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound via CYP450 enzymes.
Clinical Implications of the Atypical Profile
The unique pharmacological properties of this compound translate into a distinct clinical profile with specific therapeutic applications and a nuanced side-effect burden.
Therapeutic Indications
-
Major Depressive Disorder: Effective in treating depression, particularly when accompanied by anxiety and insomnia, due to its potent sedative and anxiolytic properties.[1][24]
-
Insomnia: Its ability to improve sleep architecture without suppressing REM sleep makes it a valuable option for chronic insomnia.[1][3]
-
Anxiety Disorders: Possesses significant anxiolytic effects.[1]
-
Psychotic Depression: Its weak antipsychotic effects, stemming from D2 antagonism, may provide an advantage in treating depression with psychotic features.[1]
Side Effect Profile
The side effects of this compound are largely predictable from its receptor antagonism profile.[12][25]
-
Sedation and Drowsiness: The most common side effect, due to potent H1 antagonism.[1][2]
-
Anticholinergic Effects: Dry mouth, constipation, blurred vision, and urinary retention are common due to M1 receptor blockade.[8][26][27]
-
Cardiovascular Effects: Orthostatic hypotension can occur due to alpha-1 adrenergic blockade.[12][27] However, this compound is considered to have a more favorable cardiotoxicity profile compared to other TCAs.[1][7]
-
Weight Gain: Can be significant, linked to both H1 and 5-HT2C antagonism.[12][27]
-
Endocrine Effects: Potential for increased prolactin levels due to D2 antagonism.[1]
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., human brain tissue for H1, 5-HT2A, D2 receptors).
-
Radioligand Binding: Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]mepyramine for H1, [³H]ketanserin for 5-HT2A, [³H]spiperone for D2) and varying concentrations of this compound.
-
Incubation and Separation: Incubate at a specific temperature for a set time to reach equilibrium. Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Perform non-linear regression analysis of the competition binding data to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for D2 Receptor Antagonism
Objective: To assess the functional antagonism of this compound at the D2 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curves for the D2 agonist in the presence of different concentrations of this compound. Calculate the IC50 value for this compound's inhibition of the agonist-induced decrease in cAMP.
Conclusion and Future Directions
This compound's atypical pharmacological profile, characterized by weak monoamine reuptake inhibition and potent, broad-spectrum receptor antagonism, sets it apart from conventional tricyclic antidepressants. Its unique actions at histamine H1, serotonin 5-HT2A, and dopamine D2 receptors, coupled with its emerging role as a functional inhibitor of acid sphingomyelinase, provide a multifaceted mechanism of action that explains its clinical efficacy in depression, insomnia, and anxiety. The resemblance of its receptor binding profile to clozapine suggests potential for repositioning or for the development of novel therapeutics inspired by its structure. Further research into its FIASMA properties could unlock new applications in inflammatory and neurodegenerative disorders. A deeper understanding of this compound's complex pharmacology will continue to challenge existing paradigms of antidepressant action and pave the way for more targeted and personalized treatment strategies in neuropsychiatry.
References
- This compound - Wikipedia. (n.d.).
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 7).
- What is this compound Maleate used for? - Patsnap Synapse. (2024, June 14).
- This compound PM - AA Pharma. (2010, July 1).
- This compound Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- This compound | Medication A-Z - AttoPGx. (n.d.).
- What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024, July 17).
- What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment? (n.d.).
- A review of this compound. 30 years of clinical use - PubMed. (1989).
- This compound: a challenge to current concepts on antidepressives - PubMed. (1996).
- This compound (Clinical Pharmacology) - PT Master Guide. (2022, July 3).
- This compound - LiverTox - NCBI Bookshelf - NIH. (2020, April 5).
- SURMONTIL (this compound Maleate) DESCRIPTION - accessdata.fda.gov. (n.d.).
- This compound | Visualize to Memorize - Cafer's Psychopharmacology. (n.d.).
- Nonlinear kinetics of this compound in depressed patients - PubMed. (1989, August).
- This compound – Knowledge and References - Taylor & Francis. (n.d.).
- This compound Pharmacogenetics - Genetic Drug Testing Gene2Rx. (n.d.).
- Effects of the atypical antidepressant this compound on field potentials in the low Mg2+-model in guinea pig hippocampal slices - PubMed. (1999).
- This compound - chemeurope.com. (n.d.).
- This compound: Uses, Dosage, Side Effects | LGBTQ and ALL. (n.d.).
- Tricyclic Antidepressants (TCA) - PsychDB. (2024, August 11).
- This compound - Prescriber's Guide - Cambridge University Press & Assessment. (n.d.).
- Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - Frontiers. (2015).
- Antidepressant drugs given repeatedly change the binding of the dopamine D2 receptor agonist, [3H]N-0437, to dopamine D2 receptors in the rat brain - PubMed. (1997).
- Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. (1995).
- This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.).
- What are the side effects of this compound Maleate? - Patsnap Synapse. (2024, July 12).
- Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed. (2012).
- Mechanisms of action of functional inhibitors of ASM. FIASMA are weak... - ResearchGate. (n.d.).
- H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed. (2002).
- Derivatization of common antidepressant drugs increases inhibition of acid sphingomyelinase and reduces induction of phospholipidosis - PubMed. (2020).
- Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection - PMC - NIH. (2021, July 18).
- Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed. (2011, December 21).
- Inhibition of acid sphingomyelinase increases regulatory T cells in humans. (2021, March 5).
- Dopamine D2 Receptors: A Potential Pharmacological Target for Nomifensine and Tranylcypromine But Not Other Antidepressant Treatments - ElectronicsAndBooks. (n.d.).
- Histamine-1 receptor antagonism for treatment of insomnia - PubMed. (2012).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Medication A-Z | AttoPGx [attopgx.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chemeurope.com]
- 6. apexbt.com [apexbt.com]
- 7. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound Maleate used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. cafermed.com [cafermed.com]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. psychdb.com [psychdb.com]
- 13. Histamine-1 receptor antagonism for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization of common antidepressant drugs increases inhibition of acid sphingomyelinase and reduces induction of phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Update on Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) in SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. ClinPGx [clinpgx.org]
- 23. gene2rx.com [gene2rx.com]
- 24. lgbtqandall.com [lgbtqandall.com]
- 25. This compound - Prescriber's Guide [cambridge.org]
- 26. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 27. What are the side effects of this compound Maleate? [synapse.patsnap.com]
An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of Trimipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimipramine, a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class.[1][2][3] This guide provides a comprehensive technical overview of this compound's receptor binding affinity and selectivity. Moving beyond a simple cataloging of data, this document delves into the causality behind its multifaceted interactions with various neurotransmitter systems, the experimental methodologies used to elucidate this profile, and the clinical implications of its distinct mechanism of action. By synthesizing data from receptor binding assays and functional studies, we present a detailed picture of how this compound's engagement with histamine, serotonin, adrenergic, and dopamine receptors contributes to its therapeutic effects and side-effect profile. This guide is intended to serve as a critical resource for researchers and drug development professionals working to understand the nuanced pharmacology of this atypical TCA and to inform the development of novel therapeutics with improved selectivity and efficacy.
Introduction: Re-evaluating this compound's Mechanism of Action
This compound has been used for the treatment of depression for decades, yet its precise mechanism of action remains a subject of considerable discussion.[1][4][5] Unlike typical TCAs, this compound is a notably weak inhibitor of serotonin and norepinephrine reuptake.[1][6][7][8] This has led to the understanding that its therapeutic effects are primarily mediated through its activity as an antagonist at a wide range of neurotransmitter receptors.[1][6]
This guide will explore the following key aspects of this compound's pharmacology:
-
Atypical Receptor Binding Profile: A detailed examination of its high-affinity binding to histamine H1 receptors and its significant interactions with serotonergic, adrenergic, and dopaminergic receptors.
-
Comparative Analysis: Juxtaposition of this compound's binding profile with that of other TCAs and the atypical antipsychotic, clozapine, to which it shares remarkable similarities.[1][2][3][9][10]
-
Functional Consequences: Elucidation of the downstream signaling pathways affected by this compound's receptor antagonism and the resulting physiological responses.
-
Methodological Deep Dive: A look into the experimental techniques, such as radioligand binding assays and functional assays, that are crucial for characterizing the receptor binding profile of compounds like this compound.
Receptor Binding Affinity of this compound
The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for a range of key neurotransmitter receptors, compiled from various in vitro studies.
| Receptor Subtype | Ki (nM) | Relative Affinity |
| Histamine Receptors | ||
| H1 | 0.27 - 2.6 x 10^-2 | Very Strong |
| Serotonin Receptors | ||
| 5-HT2A | 24 | Strong |
| 5-HT2C | 680 | Weak |
| 5-HT1A | >1000 | Very Weak |
| 5-HT1D | >1000 | Very Weak |
| 5-HT3 | >1000 | Very Weak |
| Adrenergic Receptors | ||
| α1 | 24 | Strong |
| α2A | >1000 | Very Weak |
| α2B | 300-550 | Intermediate |
| Dopamine Receptors | ||
| D2 | 10-60 | Fairly High |
| D1 | 300-550 | Intermediate |
| D4 | 275 | Intermediate |
| Muscarinic Acetylcholine Receptors | ||
| M1-M5 | 58 | Moderate |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue source and radioligand used.
Analysis of Receptor Selectivity and Functional Implications
This compound's clinical effects are a direct consequence of its engagement with this diverse set of receptors.
Potent Histamine H1 Receptor Antagonism: The Basis of Sedation
This compound is one of the most potent histamine H1 receptor antagonists among all TCAs.[11][12][13][14] Its exceptionally high affinity for the H1 receptor (with Ki values in the sub-nanomolar to low nanomolar range) is the primary reason for its pronounced sedative and hypnotic effects.[1][2][12] This makes it particularly useful for depressed patients suffering from insomnia.[3][9] Unlike many hypnotics, this compound does not suppress REM sleep, which may contribute to a more restorative sleep architecture.[1][9]
Serotonergic Activity: Beyond Reuptake Inhibition
While a weak serotonin reuptake inhibitor, this compound is a potent antagonist of the 5-HT2A receptor.[1][7] Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as improving sleep by increasing slow-wave sleep.
Adrenergic Receptor Blockade: A Double-Edged Sword
This compound's strong antagonism of α1-adrenergic receptors can lead to orthostatic hypotension, a common side effect of TCAs.[1] However, unlike other TCAs, it does not cause downregulation of β-adrenergic receptors, which may be why it has a lower propensity to cause this side effect.[1][5][10]
Dopaminergic Modulation: The "Atypical" Antipsychotic-like Profile
A defining feature of this compound is its significant affinity for dopamine D2 receptors, a property not prominent in most other TCAs.[1][2][10] This D2 receptor antagonism is thought to underlie its weak antipsychotic effects, which have been observed in some clinical settings.[1][2][3] Its binding profile, with comparable affinities for D2 and 5-HT2A receptors, is strikingly similar to that of the atypical antipsychotic clozapine.[1][2][3][10] This dual antagonism may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[1] Furthermore, chronic administration of this compound has been shown to induce adaptive changes in the dopaminergic system, including a reduction in D2 receptors.[15]
Experimental Protocols for Determining Receptor Binding Affinity
The characterization of a compound's receptor binding profile is a cornerstone of pharmacological research. Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.
Radioligand Binding Assay: A Step-by-Step Workflow
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for a specific G protein-coupled receptor (GPCR).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[16]
Materials:
-
Membrane Preparation: Isolated cell membranes from a cell line or tissue expressing the receptor of interest.
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]pyrilamine for the histamine H1 receptor).
-
Test Compound: this compound or other compounds to be tested, prepared in a series of dilutions.
-
Assay Buffer: A buffer that maintains physiological pH and ionic strength.
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Cell Harvester and Scintillation Counter: For filtration and measurement of radioactivity.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cell pellets in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a known protein concentration.[17][18]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled ligand for the receptor to saturate the specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16][18]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Downstream Signaling
While binding assays quantify affinity, functional assays measure the physiological response elicited by ligand binding, such as agonism or antagonism.[19][20][21][22][23] For GPCRs, these assays often measure changes in second messenger levels (e.g., cAMP, Ca2+).[20]
Example: cAMP Assay for Gi-coupled Receptors
Many receptors that this compound interacts with, such as the dopamine D2 and serotonin 5-HT1A receptors, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Principle: This assay measures the ability of a test compound to inhibit the forskolin-stimulated production of cAMP.
Workflow:
-
Cell Culture: Use a cell line stably expressing the Gi-coupled receptor of interest.
-
Compound Treatment: Incubate the cells with the test compound (this compound) at various concentrations.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the potency of the compound as an antagonist.
Visualizing this compound's Pharmacology
Receptor Binding Profile of this compound
Caption: this compound's diverse receptor antagonism profile.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This compound's receptor binding profile reveals it to be a pharmacologically rich and complex molecule. Its potent antagonism at histamine H1, serotonin 5-HT2A, adrenergic α1, and dopamine D2 receptors, coupled with its weak monoamine reuptake inhibition, solidifies its position as an atypical tricyclic antidepressant. This multifaceted mechanism of action accounts for its therapeutic efficacy in depression, particularly when accompanied by anxiety and insomnia, as well as its characteristic side-effect profile.
The resemblance of its receptor binding affinities to that of clozapine suggests that this compound may serve as a valuable lead compound for the development of novel therapeutics with tailored polypharmacology. Future research should focus on:
-
Enantiomer-specific Binding: Investigating the binding affinities of the individual enantiomers of this compound to determine if one is more active or has a more favorable selectivity profile.[24]
-
Functional Selectivity (Biased Agonism): Exploring whether this compound exhibits biased agonism at any of its target receptors, which could lead to the development of drugs that selectively activate desired signaling pathways while avoiding those that cause adverse effects.
-
In Vivo Receptor Occupancy Studies: Utilizing techniques like positron emission tomography (PET) to determine the extent to which this compound occupies its target receptors in the living brain at clinically relevant doses.
By continuing to unravel the intricate pharmacology of this compound, the scientific community can gain deeper insights into the neurobiology of depression and related disorders, and pave the way for the next generation of more effective and better-tolerated psychotropic medications.
References
- Wikipedia. This compound. [Link]
- WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
- Pediatric Oncall.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
- Frontiers. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
- Patsnap Synapse. (2024, July 17).
- Mito.
- Creative Biolabs. GPCR targeted Functional Assay Services. [Link]
- Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
- PubMed. (1991). This compound: pharmacological reevaluation and comparison with clozapine. [Link]
- Agilent. GPCR Signaling Assays. [Link]
- PubMed. (1996).
- PubMed. (1979). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. This compound | Ligand page. [Link]
- NIH. (2020, April 5). This compound - LiverTox - NCBI Bookshelf. [Link]
- ResearchGate. (2025, August 6).
- PharmGKB.
- PubMed. (1982). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. [Link]
- Gene2Rx. This compound Pharmacogenetics - Genetic Drug Testing. [Link]
- PubMed. (1979). Tricyclic antidepressants and histamine H1 receptors. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. This compound | Ligand page. [Link]
- NIH. This compound | C20H26N2 | CID 5584 - PubChem. [Link]
- Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
- PubMed. (1981). Effects of antidepressant drugs on histamine-H1 receptors in the brain. [Link]
- Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]
- PubMed. (1996). This compound: a challenge to current concepts on antidepressives. [Link]
- PNAS. (1977). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. [Link]
- PubMed. (1988).
- PubMed. (1985).
- Taylor & Francis Online. This compound – Knowledge and References. [Link]
- Adooq Bioscience. Histamine Receptors inhibitors. [Link]
- PubMed. (1985).
- NIH. (2010). Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness - PMC. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cafermed.com [cafermed.com]
- 3. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of antidepressant drugs on histamine-H1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 21. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Probing the Neurochemical Effects of Trimipramine on Dopamine D2 Receptors: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the neurochemical interactions between the tricyclic antidepressant Trimipramine and the dopamine D2 receptor (D2R). Designed for researchers, scientists, and drug development professionals, this document delves into the binding affinity, functional antagonism, and clinical implications of this interaction, supported by detailed experimental protocols and data visualizations.
Introduction: this compound's Atypical Profile and the Significance of the Dopamine D2 Receptor
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class.[1] Unlike typical TCAs, which primarily act as potent inhibitors of serotonin and norepinephrine reuptake, this compound's antidepressant and anxiolytic mechanisms are not fully understood and are thought to be largely driven by its activity as an antagonist at various neurotransmitter receptors.[2][3] Among these, its interaction with the dopamine D2 receptor is of particular interest, contributing to its "atypical" properties.[4]
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a critical target in neuropsychopharmacology. It plays a pivotal role in regulating motor control, motivation, reward, and hormonal secretion. Dysregulation of D2 receptor signaling is implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The D2 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. Additionally, D2 receptor activation can initiate a G protein-independent signaling cascade through the recruitment of β-arrestin.
This compound's moderate affinity for and antagonistic action at the D2 receptor bestows upon it a pharmacological profile that shares similarities with some antipsychotic agents, such as clozapine.[4] This interaction is believed to underlie some of its clinical effects, including the potential for extrapyramidal symptoms (EPS) and elevated prolactin levels, as well as its observed antipsychotic properties in some patient populations.[4][5] This guide will provide a detailed examination of the methods used to characterize the neurochemical effects of this compound on D2 receptors.
Quantitative Analysis of this compound's Interaction with the D2 Receptor
The interaction of this compound with the dopamine D2 receptor can be quantified through in vitro assays that determine its binding affinity and functional potency as an antagonist.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor (D2R). It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| This compound | Dopamine D2 | [3H]spiperone | 60 | [6] |
Functional Antagonism
Functional assays are crucial for determining the biological effect of this compound at the D2 receptor. As an antagonist, this compound is expected to block the intracellular signaling initiated by the binding of an agonist, such as dopamine. The potency of this antagonism is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
While the antagonistic activity of this compound at the D2 receptor is established, specific IC50 values from functional assays are not widely available in the published literature. Further research is required to quantify its potency in inhibiting dopamine-induced G protein-dependent signaling (e.g., cAMP inhibition) and G protein-independent signaling (e.g., β-arrestin recruitment).
In Vitro Methodologies for Characterizing this compound-D2R Interaction
A thorough in vitro characterization of this compound's effects on the D2 receptor involves a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the D2 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Workflow:
Radioligand Binding Assay Workflow
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human dopamine D2 receptor (e.g., HEK293, CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
A fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]spiperone) at a concentration close to its Kd.
-
A range of concentrations of this compound (typically from 10^-11 to 10^-5 M).
-
For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.
Signaling Pathway:
D2 Receptor Gαi/o Signaling Pathway
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a range of concentrations of this compound for a specific period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that produces approximately 80% of its maximal effect (EC80), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based biosensors
-
-
-
Data Analysis:
-
Generate a standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This assay measures the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor.
Objective: To assess the effect of this compound on the G protein-independent signaling pathway of the D2 receptor.
Workflow:
β-Arrestin Recruitment Assay Workflow
Detailed Protocol:
-
Cell Line:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoveRx or Tango™ from Thermo Fisher Scientific). These cells typically co-express the D2 receptor tagged with a small enzyme fragment and β-arrestin tagged with a larger, complementary enzyme fragment.
-
-
Assay Procedure:
-
Plate the cells in a white, clear-bottom 96-well or 384-well plate.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Add a D2 receptor agonist (e.g., dopamine) at its EC80 concentration.
-
Incubate the plate at 37°C for a period specified by the assay kit manufacturer (typically 60-90 minutes).
-
-
Signal Detection:
-
Add the detection reagents provided with the kit, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature for a specified time to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced β-arrestin recruitment for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Evidence and Clinical Relevance
The in vitro findings on this compound's D2 receptor antagonism are supported by in vivo evidence and have important clinical implications.
Prolactin Elevation
Dopamine, acting on D2 receptors in the pituitary gland, tonically inhibits the secretion of prolactin. Blockade of these receptors by an antagonist like this compound leads to an increase in circulating prolactin levels. Clinical studies have reported that this compound treatment can lead to elevated serum prolactin levels, which can sometimes manifest as galactorrhea.[7] This serves as an in vivo biomarker of D2 receptor antagonism.
Antipsychotic Potential
The D2 receptor is the primary target for all clinically effective antipsychotic drugs. The therapeutic window for antipsychotic efficacy is generally considered to be between 65% and 80% D2 receptor occupancy in the striatum, as measured by Positron Emission Tomography (PET).[8][9] While direct PET imaging studies to determine the in vivo D2 receptor occupancy of this compound at clinical doses are currently lacking, its antagonistic activity at this receptor has led to investigations of its potential antipsychotic effects.
A randomized, double-blind clinical trial comparing this compound to the phenothiazine antipsychotic perazine in patients with acute schizophrenia found that while this compound did not demonstrate therapeutic equivalence to perazine at the doses used, it did show a substantial antipsychotic effect.[5] This finding supports the clinical relevance of this compound's D2 receptor blockade.
Extrapyramidal Symptoms (EPS)
High levels of D2 receptor blockade (>80%) are associated with an increased risk of extrapyramidal symptoms, such as parkinsonism and tardive dyskinesia.[8] The observation that this compound is generally better tolerated than typical antipsychotics and does not commonly elicit extrapyramidal symptoms suggests that its D2 receptor occupancy at therapeutic antidepressant doses likely remains below this threshold.[5]
Conclusion
This compound's interaction with the dopamine D2 receptor is a key feature of its atypical neurochemical profile. Its moderate binding affinity and antagonistic activity at this receptor contribute to its unique clinical effects, including prolactin elevation and potential antipsychotic properties. The in-depth technical guide provided here outlines the essential in vitro methodologies for characterizing this interaction, from determining binding affinity to quantifying functional antagonism. While specific functional potency data and in vivo receptor occupancy studies for this compound are areas that warrant further investigation, the existing evidence clearly establishes the significance of the D2 receptor in the pharmacological actions of this tricyclic antidepressant. A comprehensive understanding of this interaction is crucial for the continued exploration of this compound's therapeutic potential and for the development of novel psychotropic agents with tailored receptor activity profiles.
References
- Wikipedia. This compound. [Link]
- Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
- Bender S, et al.
- Schlicker E, et al. This compound: pharmacological reevaluation and comparison with clozapine. PubMed. [Link]
- Klier CM, et al. Galactorrhea during treatment with this compound. A case report. PubMed. [Link]
- Bender S, et al. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine. PubMed. [Link]
- Allen JA, et al. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. PMC - NIH. [Link]
- Patsnap Synapse.
- Maj J, et al.
- Guldberg P, et al. Effects of the atypical antidepressant this compound on field potentials in the low Mg2+-model in guinea pig hippocampal slices. PubMed. [Link]
- Lieberman JA, et al. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PMC - NIH. [Link]
- Moghaddam B, et al.
- Ben-Jonathan N, et al.
- Ben-Jonathan N, et al. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. PubMed. [Link]
- Cooper DS, et al. The effect of amoxapine and imipramine on serum prolactin levels. PubMed. [Link]
- Cowen PJ, et al.
- Meltzer HY, et al. Lack of effect of tricyclic antidepressants on serum prolactin levels. PubMed. [Link]
- National Center for Biotechnology Information.
- Klewe IV, et al. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PMC - NIH. [Link]
- Gründer G, et al. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice.
- Cafer's Psychopharmacology. This compound | Visualize to Memorize. [Link]
- Mamo D, et al. Therapeutic window for striatal dopamine D(2/3) receptor occupancy in older patients with schizophrenia: a pilot PET study. PubMed. [Link]
- Vernaleken I, et al. A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone.
- Kłodzińska A, et al. Behavioral and neurochemical interactions of the tricyclic antidepressant drug desipramine with L-DOPA in 6-OHDA-lesioned rats. Implications for motor and psychiatric functions in Parkinson's disease. PMC - NIH. [Link]
- Campbell IC, et al.
- Reynolds GP, et al.
- Adell A, et al. Prefrontocortical dopamine depletion induces antidepressant-like effects in rats and alters the profile of desipramine during Porsolt's test. PubMed. [Link]
- Wen B, et al.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lack of effect of tricyclic antidepressants on serum prolactin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cafermed.com [cafermed.com]
- 5. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of imipramine treatment on the prolactin response to fenfluramine and placebo challenge in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galactorrhea during treatment with this compound. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 9. Therapeutic window for striatal dopamine D(2/3) receptor occupancy in older patients with schizophrenia: a pilot PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Trimipramine's Atypical Modulation of Neuroplasticity
For Researchers, Scientists, and Drug Development Professionals
Part 1: Foundational Concepts: Trimipramine and the Neuroplasticity Framework
This compound: An Atypical Tricyclic Antidepressant
This compound, sold under brand names like Surmontil, is a tricyclic antidepressant (TCA) used for treating major depressive disorder, particularly when sedation is beneficial.[1][2][3] Unlike its class counterparts such as imipramine and amitriptyline, this compound is considered an "atypical" or "second-generation" TCA.[1] This distinction arises from its pharmacological profile; it is a notably weak inhibitor of serotonin and norepinephrine reuptake, which is the primary mechanism of action for most TCAs.[1][4] This characteristic challenges the long-standing monoamine hypothesis of depression, suggesting its therapeutic effects may stem from alternative mechanisms.[1] Instead, its action is predominantly attributed to potent antagonism at several key neurotransmitter receptors.[1][2][4]
The Neuroplasticity Hypothesis: A Paradigm Shift in Antidepressant Action
The delayed onset of action for most antidepressants has prompted a shift in focus from simple neurotransmitter availability to more complex, long-term adaptations in the brain.[5] The neuroplasticity hypothesis of depression posits that the disorder is associated with impaired structural and functional plasticity in brain regions like the hippocampus and prefrontal cortex.[5][6] Chronic stress, a major risk factor for depression, can lead to dendritic atrophy, reduced spine density, and suppressed adult hippocampal neurogenesis.[5]
Antidepressant treatments are believed to exert their therapeutic effects by reversing these deficits.[5][6] Chronic administration of various antidepressants has been shown to promote neurogenesis, stimulate the formation of new synapses (synaptogenesis), and modulate signaling pathways crucial for neuronal survival and growth.[6][7][8][9][10] This guide explores the complex and, at times, paradoxical role of this compound within this neuroplasticity framework.
Part 2: Molecular Mechanisms: this compound's Interaction with Neuroplasticity Pathways
A Multi-Target Receptor Profile
This compound's primary mechanism of action is not reuptake inhibition, but rather its antagonist activity at a wide range of receptors.[1][4] This multi-receptor profile is central to its clinical effects, including its sedative and anxiolytic properties, and is the starting point for understanding its potential influence on neuronal signaling.[1][2]
| Receptor Target | Binding Affinity (Ki, nM) | Implied Function |
| Histamine H1 | 0.27–1.48 | Very Strong; Sedation[1][2] |
| Serotonin 5-HT2A | Strong | Anxiolytic, Sleep Regulation[1] |
| Alpha-1 Adrenergic | Strong | Orthostatic Hypotension, Sedation[1][2] |
| Dopamine D2 | Moderate | Weak Antipsychotic Effects[1] |
| Muscarinic Acetylcholine | Moderate | Anticholinergic Side Effects[1][11] |
| Serotonin Transporter (SERT) | ~149 | Weak Reuptake Inhibition[1] |
| Norepinephrine Transporter (NET) | ~510 | Very Weak Reuptake Inhibition[1] |
This table summarizes binding affinities from various sources; exact values can vary based on experimental conditions.
Potential Downstream Effects on Core Neuroplasticity Cascades
While direct studies on this compound's impact on specific signaling cascades are limited, we can infer potential interactions based on its receptor profile and the known mechanisms of neuroplasticity.[6][7]
Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of neuroplasticity, promoting neuronal survival, differentiation, and synaptic strengthening.[8][9] Many antidepressants, after chronic administration, are shown to increase BDNF expression and activate its receptor, Tyrosine kinase B (TrkB).[6][8] This activation triggers downstream cascades, including the MAPK/ERK pathway, which ultimately leads to the transcription of genes involved in synaptic plasticity and cell survival.[7] this compound's potent 5-HT2A antagonism could theoretically influence this pathway, as 5-HT2A receptor signaling can modulate BDNF expression.
CREB is a critical transcription factor that acts as a convergence point for multiple signaling pathways, including those activated by BDNF and monoamines.[6][12] Phosphorylation of CREB leads to the transcription of genes essential for neurogenesis and synaptic plasticity.[6][13][14] Chronic antidepressant treatment is known to increase CREB expression and phosphorylation in limbic brain regions.[13] While this compound is a weak monoamine reuptake inhibitor, its complex downstream effects following receptor blockade could indirectly modulate the PKA and other kinases that phosphorylate CREB.[15]
Caption: General experimental workflow for an in vivo study on this compound.
Protocol: Assessing Protein Expression via Western Blotting
This protocol allows for the quantification of key neuroplasticity-related proteins like BDNF, TrkB, and CREB in brain tissue from this compound-treated animals.
Rationale: Western blotting provides a semi-quantitative measure of protein levels, allowing researchers to determine if chronic this compound treatment alters the expression or phosphorylation state of proteins in critical signaling pathways.
Methodology:
-
Tissue Homogenization:
-
Dissect brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice and immediately snap-freeze in liquid nitrogen. [16]Store at -80°C.
-
For BDNF detection, an acid-extraction protocol is recommended to release receptor-bound BDNF. [17]Homogenize tissue in ~10 volumes of ice-cold Acid-Extraction Buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, with protease inhibitors). [17] * For other proteins, use a standard RIPA lysis buffer containing protease and phosphatase inhibitors. [18] * Sonicate the suspension on ice in short bursts until homogenous. [17] * Centrifuge at 10,000-20,000 x g for 30 minutes at 4°C. Collect the supernatant. [17] * Determine the total protein concentration of the lysate using a BCA or Bradford protein assay. [18]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling for 5 minutes in Laemmli sample buffer. [16] * Load samples onto a polyacrylamide gel (e.g., 4-20% Mini-PROTEAN TGX Precast Gel). Include a molecular weight marker.
-
Run the gel electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. [16]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [16] * Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BDNF, anti-pCREB, anti-TrkB) overnight at 4°C with gentle agitation. [16]Dilutions should be optimized as per the manufacturer's datasheet.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature. [16] * Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. [16] * Capture the signal using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH. [16] * Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to its corresponding housekeeping protein band.
-
Protocol: Evaluating Synaptic Plasticity via Ex Vivo Electrophysiology
This protocol outlines the steps for inducing and recording Long-Term Potentiation (LTP) in acute hippocampal slices, a method used to directly assess the impact of this compound on synaptic strength. [19][20] Rationale: LTP is a primary mechanism of synaptic plasticity in the hippocampus. Measuring LTP allows for a direct functional assessment of how chronic this compound treatment affects the ability of synapses to strengthen in response to high-frequency activity. [19][21] Methodology:
-
Acute Slice Preparation:
-
Rapidly decapitate a deeply anesthetized rodent (previously treated with this compound or vehicle).
-
Quickly remove the brain and submerge it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). [22][23] * Determine the stimulus intensity that evokes an fEPSP with an amplitude that is 40-50% of the maximum response. [24]
-
-
LTP Induction and Measurement:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses every 30-60 seconds. [23] * Induce LTP using a high-frequency stimulation (HFS) protocol. A common method is theta-burst stimulation (TBS), which consists of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz). [19][20][22] * Following TBS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation. [23]
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes from the post-induction period to the average slope from the pre-induction baseline period.
-
The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10-20 minutes of the recording period compared to the baseline. [19]
-
Protocol: Assessing Antidepressant-like Effects via the Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy in rodents. [25][26][27] Rationale: The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. [26]Treatment with effective antidepressants increases the latency to immobility and the total time spent actively trying to escape (swimming or climbing), which is interpreted as an antidepressant-like effect. [25][27][28] Methodology:
-
Apparatus:
-
Procedure (for rats):
-
Day 1 (Pre-test/Habituation): Place each rat in the cylinder for a 15-minute session. [27][29]This is done to ensure a stable level of immobility on the test day. Remove the rat, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test Session): 24 hours after the pre-test, administer this compound or vehicle control (typically 1, 5, and 23 hours before the test). Place the rat back into the swim cylinder for a 5-minute session. [27] * The entire 5-minute session should be recorded by a video camera for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, scores the video recordings.
-
The duration of the following behaviors is recorded:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water. [27] * Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the wall.
-
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-control group.
-
A statistically significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect. [27]It is also crucial to assess general locomotor activity in a separate test (e.g., open field test) to rule out that the observed effects are due to hyperactivity. [27]
-
Part 4: Synthesis, Future Directions, and Conclusion
A Complex and Atypical Profile
The available evidence paints a complex picture of this compound's interaction with neuroplasticity. Its weak action on monoamine reuptake and potent multi-receptor antagonism distinguish it from other TCAs. [1][30]The finding that it may suppress, rather than enhance, hippocampal LTP is particularly striking and challenges a simplistic view of how antidepressants modulate brain function. [19]This suggests that the pathways to clinical efficacy are diverse and not all antidepressants necessarily work by enhancing synaptic plasticity in the same manner.
Future Research Imperatives
To fully understand this compound's role, future research should focus on several key areas:
-
Dose-Response and Chronicity: Does the effect of this compound on LTP change with different doses or longer treatment durations? The initial study used a 7-9 day regimen; longer, more clinically relevant periods (e.g., >21 days) should be investigated. [19]2. Beyond the Hippocampus: What are the effects of this compound on synaptic plasticity in other mood-regulating brain regions, such as the prefrontal cortex and amygdala?
-
Molecular Deep Dive: Which specific intracellular signaling molecules downstream of its target receptors are affected by chronic this compound? Does it, for instance, alter CREB phosphorylation or BDNF expression despite its effects on LTP? [6][13]4. Neurogenesis and Gliogenesis: Does this compound influence the birth of new neurons or glial cells? Studies on the related TCA, imipramine, have shown it can promote both neurogenesis and astrogliogenesis, providing a rationale for investigating this in this compound. [31][32]5. Linking Behavior to Plasticity: Can the paradoxical reduction in LTP be correlated with specific behavioral outcomes? For example, does it impact cognitive functions associated with the hippocampus? [19]
Conclusion for Drug Development
This compound serves as an important reminder that the neurobiological underpinnings of antidepressant action are far from monolithic. Its clinical effectiveness, despite its atypical profile, suggests that targeting pathways that lead to a homeostatic stabilization of neural circuits, rather than a simple enhancement of plasticity, could be a viable therapeutic strategy. For drug development professionals, this compound underscores the value of exploring compounds with multi-target receptor profiles and encourages a move beyond monoamine reuptake as the sole focus for novel antidepressant discovery. Unraveling the unique mechanisms of agents like this compound may open new avenues for treating depression, particularly for patient populations who do not respond to conventional therapies.
References
- Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity.
- This compound - Wikipedia. [Link]
- Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - MDPI. [Link]
- Antidepressants and neuroplasticity - PubMed - NIH. [Link]
- Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell p
- What is this compound Maleate used for?
- Factsheet on the forced swim test.
- This compound PM - AA Pharma. [Link]
- This compound: Depression Uses, Side Effects & Dosage - MedicineNet. [Link]
- IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY. [Link]
- Surmontil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]
- (PDF) IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY. [Link]
- How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC - NIH. [Link]
- Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC - PubMed Central. [Link]
- Forced Swim Test v.3.
- Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. [Link]
- (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]
- 2.9. Western Blot - Bio-protocol. [Link]
- Using the rat forced swim test to assess antidepressant-like activity in rodents - R Discovery. [Link]
- Advances in the Electrophysiological Recordings of Long-Term Potenti
- Effect of imipramine on memory, adult neurogenesis, neuroinflammation, and mitochondrial biogenesis in a rat model of alzheimer's disease - PubMed. [Link]
- How Is Neuroplasticity Measured? - NeuroPraxis. [Link]
- Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC - PubMed Central. [Link]
- Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices - ResearchG
- What is the mechanism of this compound Maleate?
- Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC. [Link]
- Neuroscience: How can one analytically measure neuroplasticity in a living brain? - Quora. [Link]
- Rapid antidepressant actions of imipramine potentiated by zinc through PKA-dependented regulation of mTOR and CREB signaling - PubMed. [Link]
- Assessing brain plasticity across the lifespan with transcranial magnetic stimulation: why, how, and what is the ultim
- Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC. [Link]
- Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PubMed Central. [Link]
- Imipramine Treatment and Resiliency Exhibit Similar Chromatin Regulation in the Mouse Nucleus Accumbens in Depression Models. [Link]
- (PDF)
- Multiple Neuroimaging Measures for Examining Exercise-induced Neuroplasticity in Older Adults: A Quasi-experimental Study - PMC - NIH. [Link]
- Western blot analysis of BDNF, and its precursor proBDNF, TrkB, and phosphorylated-TrkB.
- This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed. [Link]
- Beyond New Neurons in the Adult Hippocampus: Imipramine Acts as a Pro-Astrogliogenic Factor and Rescues Cognitive Impairments Induced by Stress Exposure - MDPI. [Link]
- Clinical originality and new biology of this compound - PubMed. [Link]
- Hippocampal Neurogenesis and Antidepressive Therapy: Shocking Rel
- Necessity of Hippocampal Neurogenesis for the Therapeutic Action of Antidepressants in Adult Nonhuman Prim
- Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis - biosensis. [Link]
- Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normaliz
- Major signaling cascades involved in the activation of the...
- cAMP Response Element-Mediated Gene Transcription is Upregulated by Chronic Antidepressant Tre
- Sustained effects of rapidly-acting antidepressants require BDNF-dependent MeCP2 phosphoryl
- Neuronal plasticity and antidepressant actions - UW Department of Psychi
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Surmontil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressants and neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies [mdpi.com]
- 8. IMPACT OF PROLONGED USE OF ANTIDEPRESSANTS ON NEUROPLASTICITY | Health and Society [periodicojs.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: Depression Uses, Side Effects & Dosage [medicinenet.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained effects of rapidly-acting antidepressants require BDNF-dependent MeCP2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid antidepressant actions of imipramine potentiated by zinc through PKA-dependented regulation of mTOR and CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot analysis of BDNF, and its precursor proBDNF, TrkB, and phosphorylated-TrkB [bio-protocol.org]
- 17. biosensis.com [biosensis.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lasa.co.uk [lasa.co.uk]
- 26. animal.research.wvu.edu [animal.research.wvu.edu]
- 27. researchgate.net [researchgate.net]
- 28. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of imipramine on memory, adult neurogenesis, neuroinflammation, and mitochondrial biogenesis in a rat model of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Long-term effects of Trimipramine on neuronal circuits
An In-Depth Technical Guide to the Long-Term Effects of Trimipramine on Neuronal Circuits
Introduction
This compound is a tricyclic antidepressant (TCA) that has been in clinical use for decades for the treatment of major depressive disorder.[1][2] However, it stands apart from its class, earning the designation of an "atypical" or "second-generation" TCA.[1] Unlike classic TCAs such as imipramine or amitriptyline, which primarily function by inhibiting the reuptake of serotonin and norepinephrine, this compound demonstrates remarkably weak activity at these monoamine transporters.[1][3][4] Its therapeutic efficacy, which is comparable to other TCAs, is therefore attributed to a distinct and complex pharmacological profile dominated by potent antagonism at various neurotransmitter receptors.[1][3]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the long-term neurobiological adaptations that occur in response to chronic this compound administration. As a Senior Application Scientist, the focus is not merely on what changes occur, but on the causality behind these adaptations and the experimental frameworks required to investigate them. We will dissect the chronic effects of this compound from its foundational receptor interactions to its influence on synaptic plasticity, neurogenesis, systemic stress circuits, and gene expression, providing a comprehensive overview of its unique impact on neuronal circuits.
Section 1: The Atypical Pharmacological Profile: A Foundation for Chronic Adaptation
The long-term effects of any psychoactive compound are built upon its initial interactions with its molecular targets. For this compound, these are predominantly neurotransmitter receptors rather than transporters. This distinction is critical, as chronic receptor antagonism initiates different intracellular signaling cascades and adaptive responses compared to sustained increases in synaptic neurotransmitter levels.
This compound's profile is characterized by strong to very strong antagonism at the histamine H₁ receptor (contributing to its sedative effects), the serotonin 5-HT₂ₐ receptor, and the α₁-adrenergic receptor.[1] It also possesses moderate antagonistic activity at dopamine D₂ and muscarinic acetylcholine (mACh) receptors.[1] In contrast, its affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is significantly lower and considered by many researchers to be clinically insignificant at therapeutic concentrations.[1][4]
The causality behind focusing on this receptor-blocking profile is that chronic exposure compels the neuronal system to adapt. A persistent blockade of a receptor population can lead to compensatory changes, such as receptor upregulation or sensitization of downstream signaling pathways, which are fundamentally different from the receptor downregulation typically seen with reuptake inhibitors.
Diagram 1: Comparative Receptor Target Profile A diagram illustrating the primary molecular targets of this compound versus a classic Tricyclic Antidepressant (TCA).
Caption: this compound's primary action is receptor antagonism, unlike classic TCAs.
Section 2: Chronic Effects on Major Neurotransmitter Systems
Long-term administration of this compound induces significant, and often unique, adaptive changes within key neurotransmitter systems.
The Noradrenergic System: A Paradoxical Supersensitivity
Perhaps the most distinguishing long-term effect of this compound is on the noradrenergic system. While typical antidepressants that inhibit norepinephrine reuptake lead to a down-regulation of β-adrenergic receptors, chronic this compound does not.[3][4] More strikingly, after four weeks of treatment in rats, cingulate cortical neurons become supersensitive to the application of noradrenaline.[4] This is a profound departure from the established model of antidepressant action and suggests that this compound's therapeutic effects may involve a potentiation of noradrenergic signaling in specific cortical circuits, rather than a dampening. This finding challenges the hypothesis that down-regulation of central noradrenergic sensitivity is a prerequisite for clinical antidepressant efficacy.[4]
The Serotonergic and Dopaminergic Systems: Adaptive Receptor Changes
Chronic (two-week) administration of this compound in rats has been shown to increase the overall brain concentration and metabolism of both dopamine and serotonin (5-hydroxytryptamine).[5] This is accompanied by a reduction in the number of dopamine D₂ and serotonin 5-HT₂ receptors.[5] However, other research indicates that repeated this compound administration increases the responsiveness of brain dopamine D₂ and D₃ receptors to their agonists, leading to enhanced locomotor activity.[6]
This presents a complex picture: while the absolute number of receptors may decrease, the remaining population may become functionally more responsive. The down-regulation of 5-HT₂ receptors is a logical consequence of this compound's potent antagonist activity at this site and is a shared feature with other antidepressants like mirtazapine. The adaptive changes in the dopamine system may be linked to this compound's observed weak antipsychotic properties in some clinical contexts.[7]
Diagram 2: Neurotransmitter System Adaptations A diagram showing the long-term adaptive changes in key neurotransmitter systems following chronic this compound treatment.
Caption: Chronic this compound induces unique adaptations in major neurotransmitter systems.
Section 3: Impact on Neuronal Plasticity and Structural Remodeling
The therapeutic effects of antidepressants are increasingly understood to involve the reversal of stress-induced deficits in neuronal plasticity and the promotion of structural remodeling, particularly within the hippocampus.
Synaptic Plasticity: A Reduction in Long-Term Potentiation (LTP)
Protocol 1: Ex Vivo Electrophysiological Assessment of Hippocampal LTP
This protocol is a validated method for assessing the impact of chronic drug administration on synaptic plasticity.
-
Animal Treatment: Male Sprague-Dawley rats are administered this compound (e.g., 10 mg/kg, i.p.) or saline vehicle daily for a minimum of 7-14 days to model chronic exposure.
-
Slice Preparation (Causality: To preserve viable neuronal circuits for recording):
-
24 hours after the final dose, animals are anesthetized and decapitated.
-
The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected, and transverse slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber perfused with aCSF at 32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that evokes 50% of the maximal response.
-
LTP Induction (Causality: To mimic physiological patterns of neuronal activity that induce plasticity): A high-frequency stimulation protocol, such as theta-burst stimulation (TBS), is delivered to the Schaffer collaterals.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-TBS to measure the potentiation magnitude and stability.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the pre-induction baseline. Results from the this compound-treated group are compared to the saline control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Adult Hippocampal Neurogenesis
Chronic treatment with various classes of antidepressants has been shown to increase the proliferation of neural stem cells and the birth of new neurons in the dentate gyrus of the hippocampus.[9][10][11] This process is believed to contribute to the therapeutic action of these drugs by helping to repair stress-induced hippocampal atrophy.[10] While direct studies on this compound are less common than for SSRIs, it is plausible that it shares this mechanism. The promotion of neurogenesis is often linked to the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), through the activation of transcription factors like CREB.[12]
Diagram 3: Preclinical Workflow for Plasticity & Neurogenesis A workflow diagram for an animal study investigating the effects of chronic this compound on LTP and neurogenesis.
Caption: A dual-pathway experimental design to assess this compound's chronic impact.
Section 4: System-Level Effects: The Hypothalamic-Pituitary-Adrenal (HPA) Axis
Dysregulation and hyperactivity of the HPA axis, the body's central stress response system, is a core neurobiological finding in a significant subset of patients with major depression.[13][14] This hyperactivity leads to elevated levels of cortisol, which can exert neurotoxic effects, particularly on the hippocampus.[15][16]
Clinical studies have shown that this compound can effectively inhibit HPA axis activity. In a comparative trial, four weeks of treatment with this compound led to a decrease in nocturnal cortisol secretion, an effect not observed with imipramine.[17] Furthermore, in a study on patients with delusional depression, a condition often associated with severe HPA overdrive, high-dose this compound treatment significantly reduced ACTH and cortisol responses in a combined dexamethasone suppression/corticotropin-releasing hormone (Dex/CRH) test.[18] This demonstrates a direct central action on the HPA axis feedback mechanism. This inhibitory effect on the HPA axis may represent one of this compound's primary therapeutic mechanisms, setting it apart from antidepressants that do not share this property.
Protocol 2: The Combined Dexamethasone/CRH (Dex/CRH) Test in Humans
This protocol is a gold standard for assessing HPA axis integrity in clinical research.
-
Patient Preparation: Participants undergo the test before the initiation of treatment (baseline) and after a chronic treatment period (e.g., 4-6 weeks).
-
Dexamethasone Administration (Causality: To probe the glucocorticoid negative feedback sensitivity): At 11:00 PM on the day before the test, patients receive a low oral dose of dexamethasone (e.g., 1.5 mg). Dexamethasone is a potent synthetic glucocorticoid that should suppress the HPA axis in healthy individuals.
-
CRH Challenge (Causality: To directly stimulate the pituitary gland and assess its responsiveness): On the following day, at 3:00 PM, a bolus intravenous injection of human corticotropin-releasing hormone (CRH) (e.g., 100 µg) is administered.
-
Blood Sampling: Blood samples for the measurement of plasma ACTH and cortisol are collected at regular intervals, for instance, every 15-30 minutes, from 2:00 PM until 6:00 PM.
-
Data Analysis: The primary outcomes are the peak and the area under the curve (AUC) for ACTH and cortisol responses following the CRH challenge. A blunted response after chronic this compound treatment compared to baseline indicates a normalization or inhibition of HPA axis hyperactivity.
Diagram 4: this compound's Influence on the HPA Axis A diagram illustrating the negative feedback loop of the HPA axis and the inhibitory effect of chronic this compound treatment.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic antidepressant treatment increases neurogenesis in adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The HPA axis and kynurenine pathway: exploring the role of stress and neuroinflammation in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPA Axis in the Pathomechanism of Depression and Schizophrenia: New Therapeutic Strategies Based on Its Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Stress-Associated Depressive Disorders: The Impact of HPA Axis Dysregulation and Neuroinflammation on the Hippocampus—A Mini Review [mdpi.com]
- 16. Chronic Stress-Associated Depressive Disorders: The Impact of HPA Axis Dysregulation and Neuroinflammation on the Hippocampus-A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical outcome after this compound in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimipramine's Unique Impact on Sleep Architecture: A Technical Guide to its Core Mechanisms and REM Sleep Preservation
This guide provides an in-depth exploration of the tricyclic antidepressant trimipramine, with a specific focus on its distinctive effects on sleep architecture and Rapid Eye Movement (REM) sleep. Unlike the majority of antidepressant medications which suppress REM sleep, this compound demonstrates a unique capacity to preserve or even enhance it, making it a compound of significant interest for researchers, clinicians, and drug development professionals. This document will delve into the underlying pharmacology, present key clinical findings, and provide detailed methodologies for the scientific investigation of these effects.
The Atypical Pharmacology of this compound: A Departure from Conventional Tricyclics
This compound is classified as a tricyclic antidepressant (TCA), yet its pharmacological profile diverges significantly from its counterparts like imipramine and amitriptyline. While most TCAs exert their primary therapeutic effects through potent reuptake inhibition of serotonin and norepinephrine, this compound is a notably weak inhibitor of these monoamine transporters. Its clinical efficacy, particularly its sedative and sleep-modulating properties, is largely attributed to its potent antagonism of several key neurotransmitter receptors.
This multi-receptor antagonism forms the basis of this compound's effects on sleep-wake cycles:
-
Histamine H1 Receptor Blockade: Potent antagonism of H1 receptors is a primary contributor to this compound's sedative effects. Histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus are crucial for maintaining wakefulness; by blocking H1 receptors, this compound inhibits this wake-promoting signal, leading to sedation and a reduction in sleep latency.
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is associated with an increase in slow-wave sleep (SWS), also known as deep sleep. This action is thought to contribute to the subjective sense of improved sleep quality reported by individuals taking this compound.
-
Dopamine D2 Receptor Antagonism: this compound exhibits moderate antagonism at D2 receptors, a characteristic more aligned with some antipsychotic medications. This property is hypothesized to play a role in its unique REM sleep-preserving, and sometimes enhancing, effects, distinguishing it from other TCAs that typically suppress REM sleep.
-
Muscarinic M1 and Alpha-1 Adrenergic Receptor Blockade: Antagonism at these receptors also contributes to sedation and is associated with some of the common side effects of TCAs, such as dry mouth and orthostatic hypotension.
The following diagram illustrates the primary receptor targets of this compound and their influence on sleep-wakefulness.
Quantitative Impact on Sleep Architecture: A Comparative Analysis
Polysomnography (PSG) studies have provided objective evidence of this compound's effects on sleep architecture. The tables below summarize key findings from comparative clinical trials.
Table 1: this compound vs. Imipramine in Depressed Patients with Insomnia
| Polysomnographic Parameter | This compound | Imipramine |
| Sleep Efficiency (%) | Increased | No significant change |
| Total Sleep Time (min) | Increased | No significant change |
| Sleep Onset Latency (min) | Decreased | No significant change |
| REM Sleep (%) | No suppression/Increased | Suppressed |
| REM Latency (min) | Unchanged | Increased |
| Slow-Wave Sleep (%) | Increased | No significant change |
Data synthesized from a 4-week double-blind clinical trial.
Table 2: this compound vs. Fluoxetine in Geriatric Depression
| Polysomnographic Parameter | This compound | Fluoxetine |
| Sleep Efficiency (%) | Increased | Unchanged |
| Total Sleep Time (min) | Increased | Unchanged |
| Wake Time (min) | Decreased | Unchanged |
| Stage 2 Sleep (%) | Increased | Unchanged |
| REM Sleep (%) | Unchanged | Decreased |
| REM Latency (min) | Unchanged | Increased |
Data from a six-week double-blind trial in geriatric patients.
Table 3: this compound in Primary Insomnia (vs. Placebo)
| Polysomnographic Parameter | This compound (avg. 100 mg) | Placebo |
| Sleep Efficiency (%) | Significantly enhanced | No significant change |
| Total Sleep Time (min) | Not significantly changed | No significant change |
| REM Sleep | No suppression | No change |
Findings from a 4-week double-blind, placebo-controlled study.
These data consistently demonstrate that this compound improves sleep continuity and quality without the REM sleep suppression characteristic of other major classes of antidepressants. This makes it a valuable therapeutic option for individuals with depression and comorbid insomnia, and its efficacy has also been demonstrated in primary insomnia.
Methodologies for Assessing this compound's Effects on Sleep
The investigation of this compound's impact on sleep architecture requires rigorous and standardized methodologies. Both preclinical and clinical studies are essential to fully characterize its effects.
Preclinical Evaluation in Rodent Models
Rodent models are instrumental in elucidating the fundamental neurobiological mechanisms of a drug's effect on sleep and for initial screening.
Experimental Workflow for Rodent Sleep Studies
Step-by-Step Protocol for Rodent EEG/EMG Sleep Study
-
Surgical Implantation of Electrodes:
-
Anesthetize the rodent (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes epidurally to record the electroencephalogram (EEG). Common locations include over the frontal and parietal cortices.
-
Insert fine-wire electrodes into the nuchal (neck) muscles to record the electromyogram (EMG), which is crucial for differentiating REM sleep (characterized by muscle atonia).
-
Secure the electrode assembly to the skull with dental cement.
-
-
Post-Operative Recovery and Habituation:
-
Allow a recovery period of at least one week.
-
House the animal individually in a sound-attenuated, temperature-controlled recording chamber with a controlled light-dark cycle (typically 12h/12h).
-
Connect the animal to the recording cable via a commutator to allow free movement. Allow for a habituation period of several days to the recording setup.
-
-
Data Acquisition:
-
Record baseline EEG and EMG data for at least 24-48 hours to establish a stable sleep-wake pattern.
-
Administer this compound, a vehicle control, or a comparator drug at a specific time in the light-dark cycle.
-
Continuously record EEG and EMG for a designated period post-administration (e.g., 24 hours).
-
-
Data Analysis:
-
Divide the continuous recordings into epochs (typically 10 seconds).
-
Visually or automatically score each epoch as Wake, Non-REM (NREM) sleep, or REM sleep based on the EEG and EMG characteristics.
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG tone.
-
REM Sleep: Low-amplitude, mixed-frequency (theta-dominant) EEG; muscle atonia (very low EMG tone).
-
-
Quantify key sleep parameters: total sleep time, sleep efficiency, sleep latency, duration and number of sleep/wake bouts, and time spent in each sleep stage.
-
Clinical Evaluation with Polysomnography (PSG)
Polysomnography is the gold standard for assessing sleep architecture in humans.
Step-by-Step Protocol for a Clinical PSG Study
-
Participant Screening and Preparation:
-
Recruit participants meeting the study criteria (e.g., diagnosis of depression with insomnia, primary insomnia).
-
Conduct a thorough medical history and medication review. A washout period for other psychoactive medications is typically required.
-
Participants arrive at the sleep laboratory in the evening.
-
-
Sensor Application:
-
A trained technician applies a standardized array of sensors to monitor various physiological parameters, including:
-
Electroencephalogram (EEG): Electrodes are placed on the scalp to measure brainwave activity for sleep staging.
-
Electrooculogram (EOG): Electrodes are placed near the eyes to detect the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): Electrodes are placed on the chin to monitor muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors: To monitor airflow and respiratory effort.
-
Pulse Oximetry: To measure blood oxygen saturation.
-
Limb Movement Sensors: To detect periodic limb movements.
-
-
-
Data Acquisition:
-
The participant goes to sleep in a quiet, dark, and temperature-controlled room.
-
An initial "adaptation night" in the sleep lab is often included, with this data not used for the primary analysis.
-
A baseline PSG recording is conducted to establish the participant's baseline sleep architecture.
-
Participants are then randomized to receive this compound, placebo, or a comparator drug for a specified duration (e.g., 4 weeks).
-
Follow-up PSG recordings are conducted at predetermined intervals during the treatment period.
-
-
Data Analysis:
-
The recorded physiological data is scored in 30-second epochs by a qualified sleep technician according to established guidelines (e.g., American Academy of Sleep Medicine standards).
-
Each epoch is classified into Wake, N1 (light sleep), N2 (stable sleep), N3 (deep or slow-wave sleep), and REM sleep.
-
A comprehensive report is generated, quantifying numerous sleep parameters, including those listed in the tables above.
-
Conclusion: The Significance of this compound's Unique Profile
This compound stands out among antidepressants due to its distinct pharmacological profile and its consequent unique effects on sleep. Its ability to improve sleep continuity and quality without suppressing, and in some cases enhancing, REM sleep is a significant clinical advantage. This is particularly relevant for the treatment of depression, where sleep disturbances are a core symptom and REM sleep is implicated in emotional regulation and memory consolidation. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics that target the intricate relationship between sleep and psychiatric disorders. The self-validating nature of these protocols, from preclinical models that inform clinical trials to the gold-standard of polysomnography, ensures the generation of robust and reliable data. This in-depth understanding is crucial for drug development professionals aiming to create more effective and better-tolerated treatments for conditions where sleep and mood are intertwined.
References
- Preclinical models of insomnia: advances, limitations, and future directions for drug discovery. (2025). Expert Opinion on Drug Discovery. [Link]
- Riemann, D., Voderholzer, U., Cohrs, S., Rodenbeck, A., Hajak, G., Rüther, E., Wiegand, M. H., Laakmann, G., Baghai, T., Fischer, W., Hoffmann, M., Hohagen, F., Mayer, G., & Berger, M. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study.
- Riemann, D., Voderholzer, U., Cohrs, S., et al. (2002). This compound in primary insomnia: Results of a polysomnographic double-blind controlled study. University of Luebeck. [Link]
- Popa, D., Léna, C., Fabre, V., Prenat-Chalard, C., Fadlallah, B., & Changeux, J. P. (2005). Contribution of 5-HT2 receptor subtypes to sleep-wakefulness and respiratory control, and functional adaptations in knock-out mice lacking 5-HT2A receptors. The Journal of Neuroscience, 25(49), 11231–11242. [Link]
- Scammell, T. E., Jackson, A. C., Franks, N. P., Wisden, W., & Dauvilliers, Y. (2018).
- Insomnia-related rodent models in drug discovery. (2025).
- Chen, Z. K., Liu, A. P., & Huang, Z. L. (2024). Insomnia-related rodent models in drug discovery. Acta Pharmacologica Sinica. [Link]
- Guzmán-Ruiz, M. A., Ramirez-Salado, I., & Arias-Carrión, O. (2017). Activation of dopamine D2 receptors attenuates neuroinflammation and ameliorates the memory impairment induced by rapid eye movement sleep deprivation in a murine model. Frontiers in Behavioral Neuroscience, 11, 23. [Link]
- Parmentier, R., Ohtsu, H., Djebbara-Hannas, Z., Valatx, J. L., Watanabe, T., & Lin, J. S. (2002). Role of histamine H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model. Neuropharmacology, 61(1-2), 149–161. [Link]
- Ware, J. C., Rose, F. V., & McBrayer, R. H. (1992).
- John, J., & Thangadurai, S. A. (2012). HISTAMINE IN THE REGULATION OF WAKEFULNESS. Journal of Neurosciences in Rural Practice, 3(1), 58–63. [Link]
- Huang, Z. L., Mochizuki, T., Qu, W. M., Yamatodani, A., Urade, Y., & Hayaishi, O. (2006). Altered sleep-wake characteristics and lack of arousal response to H3 receptor antagonist in histamine H1 receptor knockout mice.
Unveiling the Enigmatic Cellular and Molecular Landscape of Trimipramine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the cellular and molecular targets of trimipramine's primary metabolites. Moving beyond the parent compound, we delve into the nuanced pharmacology of its metabolic byproducts, offering a technical framework for their identification and characterization. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to elucidate the complex mechanisms underpinning the therapeutic and off-target effects of this compound's metabolic cascade.
Introduction: Beyond the Parent Compound
This compound, a tricyclic antidepressant (TCA), has a well-documented, albeit atypical, pharmacological profile. Its therapeutic efficacy is believed to stem from its interaction with a broad spectrum of neurotransmitter receptors.[1] However, upon administration, this compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP2D6.[2] This process generates a constellation of metabolites, with N-desmethylthis compound and 2-hydroxythis compound being among the most significant. These metabolites are not mere inert byproducts; they possess their own distinct pharmacological activities that contribute to the overall therapeutic and adverse effect profile of this compound. Understanding the cellular and molecular targets of these metabolites is therefore paramount for a complete comprehension of this compound's mechanism of action and for the rational design of future therapeutic agents with improved specificity and tolerability.
The Metabolic Offspring: A Pharmacological Overview
The metabolism of this compound gives rise to several active compounds, each with a unique potential to interact with cellular machinery. The primary metabolic pathways include demethylation and hydroxylation.[3]
-
N-desmethylthis compound: This major metabolite is formed through the demethylation of the parent compound. It is considered to be pharmacologically active.
-
2-hydroxythis compound: Hydroxylation of the tricyclic ring system leads to the formation of this metabolite. While often considered a step towards inactivation and excretion, hydroxylated metabolites of other TCAs have been shown to retain biological activity.
-
Other Metabolites: Further metabolic processes can lead to the formation of other compounds, such as this compound-N-oxide and dihydroxy-metabolites, though their clinical significance is less well-characterized.[3]
This guide will focus on the known and putative targets of N-desmethylthis compound and 2-hydroxythis compound, providing a roadmap for their empirical determination.
Identifying the Molecular Targets: A Methodological Deep Dive
The deconvolution of drug and metabolite targets is a critical endeavor in modern pharmacology. A multi-pronged approach, combining established biochemical techniques with cutting-edge cellular and genetic methodologies, is essential for a comprehensive understanding.
Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Binding Partners
This powerful technique allows for the unbiased identification of proteins that physically interact with a small molecule of interest. The fundamental principle involves immobilizing the metabolite on a solid support to "bait" and capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying metabolite-binding proteins using AC-MS.
Step-by-Step Protocol for Affinity Chromatography-Mass Spectrometry:
-
Bait Preparation:
-
Synthesize or purify the this compound metabolite of interest (e.g., N-desmethylthis compound, 2-hydroxythis compound). If not commercially available, synthetic routes for related TCA metabolites can be adapted.[4]
-
Chemically couple the metabolite to an activated solid support (e.g., NHS-activated sepharose beads or magnetic beads) through a suitable linker arm. The linker is crucial to minimize steric hindrance and allow for proper protein binding.
-
-
Protein Extract Preparation:
-
Culture and harvest a relevant cell line (e.g., neuroblastoma cells, primary neurons) or homogenize tissue expressing potential targets.
-
Lyse the cells or tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the prepared protein extract with the metabolite-coupled beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt concentrations) can be employed.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, using a high salt concentration, or by competitive elution with a soluble form of the metabolite.
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Utilize quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) to differentiate true binding partners from non-specific contaminants by comparing results from the metabolite-coupled beads to control beads.
-
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein within the complex milieu of a living cell or tissue. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow: Cellular Thermal Shift Assay
Caption: General workflow for assessing target engagement using CETSA.
Step-by-Step Protocol for Cellular Thermal Shift Assay:
-
Cell Culture and Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the cells with the this compound metabolite at various concentrations or a single saturating concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for compound uptake and target engagement.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. The temperature range should encompass the melting temperature (Tm) of the target protein.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing folded, non-aggregated proteins) from the insoluble fraction (containing denatured, aggregated proteins) by high-speed centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the specific target protein in the soluble fraction using a detection method such as Western blotting, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the metabolite indicates target stabilization and thus, direct binding.
-
Functional Genomic Screening: Unveiling Genetic Dependencies
Functional genomic screens, particularly those utilizing CRISPR-Cas9 technology, provide an unbiased approach to identify genes that are essential for the biological effect of a compound. These screens can reveal not only the direct target but also other components of the signaling pathway.
Experimental Workflow: CRISPR-Cas9 Screening
Caption: Workflow for target deconvolution using a pooled CRISPR-Cas9 screen.
Step-by-Step Protocol for CRISPR-Cas9 Screening:
-
Library and Cell Line Preparation:
-
Select a pooled genome-wide or focused CRISPR-Cas9 sgRNA library.
-
Generate a stable Cas9-expressing cell line that is relevant to the biological question.
-
Determine the optimal lentiviral transduction efficiency for the chosen cell line.
-
-
Library Transduction and Selection:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Select for successfully transduced cells (e.g., using puromycin resistance).
-
-
Screening and Phenotypic Selection:
-
Split the cell population into a treatment group (exposed to the this compound metabolite) and a control group (vehicle-treated).
-
Culture the cells for a sufficient duration to allow for gene knockout and the emergence of the desired phenotype (e.g., cell death, proliferation arrest, or a reporter gene activation/inhibition).
-
-
Sample Collection and Next-Generation Sequencing:
-
Harvest cells from both the treatment and control populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in the different cell populations.
-
-
Data Analysis and Hit Identification:
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the metabolite-treated population compared to the control.
-
Genes targeted by these sgRNAs are considered "hits" and are candidates for being the direct target or key components of the affected pathway.
-
Known and Putative Targets of this compound and its Metabolites
While comprehensive data on the receptor binding profiles of this compound's metabolites are not fully available, existing research on the parent compound and metabolites of structurally similar TCAs provides valuable insights.
Monoamine Transporters
A key study by Haenisch et al. (2011) investigated the inhibitory potencies of this compound and its major metabolites at human monoamine transporters.[5]
| Compound | hSERT (IC50, µM) | hNAT (IC50, µM) | hDAT (IC50, µM) |
| This compound | 2.11 | 4.99 | >30 |
| N-desmethylthis compound | ~2-10 | ~2-10 | >30 |
| 2-hydroxy-trimipramine | >10 | >10 | >30 |
| This compound-N-oxide | ~2-10 | >30 | >30 |
| Data adapted from Haenisch et al. (2011)[5] |
These findings suggest that both this compound and its N-desmethyl metabolite are weak to moderate inhibitors of serotonin and norepinephrine reuptake, while 2-hydroxy-trimipramine is significantly less potent.[5]
Neurotransmitter Receptors
This compound itself exhibits a complex receptor binding profile, with high affinity for several G protein-coupled receptors (GPCRs).[6] The affinities of its metabolites at these receptors are less well-characterized, but inferences can be drawn from studies on metabolites of other TCAs, such as desipramine (the active metabolite of imipramine).
| Receptor | This compound (Kd, nM) | Putative Activity of Metabolites |
| Histamine H1 | 0.27 | N-desmethyl metabolites of other TCAs generally retain significant H1 antagonism, though often with slightly reduced potency compared to the parent tertiary amine.[4] |
| Serotonin 5-HT2A | 24 | The activity of metabolites at 5-HT2A receptors is not well-defined but is an important area for investigation given the role of this receptor in the actions of many psychotropic drugs.[7] |
| Alpha-1 Adrenergic | 24 | N-desmethyl metabolites of TCAs typically have lower affinity for alpha-1 adrenergic receptors compared to their parent compounds. |
| Dopamine D2 | 180 | This compound's moderate affinity for D2 receptors is atypical for a TCA. The activity of its metabolites at this receptor is largely unknown but could contribute to its unique clinical profile.[2][8] |
| This compound Kd values from APExBIO[6] |
Signaling Pathways and Functional Consequences
The interaction of this compound and its metabolites with their molecular targets can modulate a variety of intracellular signaling pathways.
Histamine H1 Receptor Signaling
Caption: Antagonism of H1 receptor signaling by this compound and its metabolites.
Antagonism of the H1 receptor by this compound and likely its metabolites is thought to be responsible for the sedative effects of the drug.[4] This occurs through the blockade of histamine-induced activation of the Gq/11 signaling cascade.[9]
Dopamine D2 Receptor Signaling
Caption: Antagonism of D2 receptor signaling by this compound and its metabolites.
The blockade of D2 receptors by this compound contributes to its weak antipsychotic properties.[2] This action involves the inhibition of the Gi/o-mediated suppression of adenylyl cyclase, leading to alterations in intracellular cAMP levels and downstream signaling.[8]
Conclusion and Future Directions
The pharmacological activity of this compound is not solely attributable to the parent compound but is a composite of the actions of its various metabolites. This guide has outlined the current understanding of the cellular and molecular targets of these metabolites and has provided a detailed methodological framework for their further investigation. While progress has been made, particularly in understanding their effects on monoamine transporters, significant knowledge gaps remain, especially concerning their receptor binding profiles.
Future research should prioritize the systematic characterization of the binding affinities and functional activities of N-desmethylthis compound, 2-hydroxythis compound, and other relevant metabolites at a broad panel of neurotransmitter receptors. The application of the advanced methodologies detailed in this guide—AC-MS, CETSA, and CRISPR-Cas9 screening—will be instrumental in this endeavor. A more complete understanding of the molecular targets of this compound's metabolites will not only refine our knowledge of its therapeutic mechanisms but also pave the way for the development of novel psychotropic agents with enhanced efficacy and improved safety profiles.
References
- Maurer, H. (1989). Metabolism of this compound in man. Arzneimittelforschung, 39(1), 101–103. [Link]
- Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Fiveable. [Link]
- Almqvist, H., Axelsson, H., & Seashore-Ludlow, B. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1493, pp. 165–182). Humana Press. [Link]
- Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(20), e4531. [Link]
- Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289–295. [Link]
- Haenisch, B., Hiemke, C., & Bönisch, H. (2011). Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289–295. [Link]
- Wang, T., Yu, H., & Li, F. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Chemical Biology, 17(10), 2895–2903. [Link]
- Haenisch, B., et al. (2011). Interaction of this compound and its enantiomers and main metabolites with human monoamine and organic cation transporters. Psychopharmacology, 217(2), 289-95. [Link]
- Ganesan, A., & McManus, J. (1993). Metabolism of this compound in vitro by human CYP2D6 isozyme. Research communications in chemical pathology and pharmacology, 82(2), 241–244. [Link]
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2279. [Link]
- Horizon Discovery. (2020, May 29).
- Bleck, C. K., et al. (2021). Accelerating target deconvolution for therapeutic antibody candidates using highly parallelized genome editing.
- Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 102989. [Link]
- Giam, M., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research, 12(9), 3845–3855. [Link]
- Cutillas, P. R., & Vanhaesebroeck, B. (2007). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. In Methods in Molecular Biology (Vol. 359, pp. 135–152). Humana Press. [Link]
- Ho, Y., et al. (2013, February 19).
- Maj, J., Rogóz, Z., Skuza, G., & Margas, W. (1998). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission, 105(2-3), 329–342. [Link]
- Richelson, E. (1979). Tricyclic antidepressants and histamine H1 receptors. Mayo Clinic Proceedings, 54(10), 669–674. [Link]
- Walczynski, K., et al. (1999). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 42(19), 3955–3963. [Link]
- Wikipedia. (2024, November 28). Desipramine. Wikipedia. [Link]
- Deliganis, A. V., Pierce, P. A., & Peroutka, S. J. (1991). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology Biochemistry and Behavior, 39(3), 771–774. [Link]
- Kim, S. H., et al. (2012). Desipramine inhibits histamine H1 receptor-induced Ca2+ signaling in rat hypothalamic cells. PLoS One, 7(4), e36185. [Link]
- Gray, A. M., et al. (1999). Effect of antidepressant drugs on dopamine D1 and D2 receptor expression and dopamine release in the nucleus accumbens of the rat. Psychopharmacology, 144(3), 273–280. [Link]
- Maj, J., Rogóz, Z., & Skuza, G. (1992). Antidepressant drugs given repeatedly change the binding of the dopamine D2 receptor agonist, [3H]N-0437, to dopamine D2 receptors in the rat brain. Journal of Neural Transmission. General Section, 88(1), 25–34. [Link]
- Heal, D. J., et al. (1992). Desipramine administration in the olfactory bulbectomized rat: changes in brain beta-adrenoceptor and 5-HT2A binding sites and their relationship to behaviour. Psychopharmacology, 107(2-3), 413–420. [Link]
- Cottingham, C., et al. (2011). The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. The Journal of Biological Chemistry, 286(41), 35876–35887. [Link]
- Green, A. R., & Goodwin, G. M. (1984). Binding and function of serotonin2 receptors following chronic administration of imipramine. Neuropharmacology, 23(11), 1265–1269. [Link]
- Adooq Bioscience. (n.d.). Histamine Receptors inhibitors. Adooq.com. [Link]
- Wikipedia. (2024, November 29). 5-HT2A receptor. Wikipedia. [Link]
- Kim, S. H., et al. (2012). Desipramine inhibits histamine H1 receptor-induced Ca2+ signaling in rat hypothalamic cells. PLoS One, 7(4), e36185. [Link]
- O'Neill, C., et al. (1998). Dopamine D2 receptors: a potential pharmacological target for nomifensine and tranylcypromine but not other antidepressant treatments. British Journal of Pharmacology, 124(3), 543–549. [Link]
- PubChem. (n.d.). Imipramine.
- Wikipedia. (2024, November 27). Dopamine receptor D2. Wikipedia. [Link]
- ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents.
- PubChem. (n.d.). 2-Hydroxy-imipramine glucuronide.
- Wikipedia. (2024, November 28). Histamine H1 receptor. Wikipedia. [Link]
- Midha, K. K., et al. (1983). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of Pharmaceutical Sciences, 72(11), 1298–1302. [Link]
Sources
- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 4. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Trimipramine's Immunomodulatory Profile: A Technical Guide to its Influence on Cytokine and Inflammatory Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimipramine is a tricyclic antidepressant (TCA) with a pharmacological profile that diverges from its class, exhibiting weak monoamine reuptake inhibition but potent receptor antagonism[1][2]. While its efficacy in treating major depressive disorder is well-established, a growing body of evidence implicates the immune system, particularly cytokine signaling, in the pathophysiology of depression[3][4]. This has spurred investigation into the immunomodulatory properties of antidepressants. Although direct, comprehensive studies on this compound are limited, substantial evidence from structurally related TCAs, such as imipramine and clomipramine, suggests a significant anti-inflammatory potential. This guide synthesizes the current understanding, derived from analogous compounds, of how this compound likely influences key cytokine and inflammatory pathways. We will explore the molecular mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of critical signaling cascades like NF-κB, and provide detailed experimental protocols to facilitate direct investigation into this compound's immunomodulatory effects.
Pharmacological and Mechanistic Overview of this compound
An Atypical Tricyclic Antidepressant
This compound, chemically a dibenzazepine, is classified as a tertiary amine TCA[1][5]. Unlike typical TCAs that robustly inhibit serotonin and norepinephrine reuptake, this compound's action on these transporters is notably weak[1][6]. Its therapeutic effects are thought to be mediated primarily through potent antagonism of multiple receptors, including:
-
Histamine H₁ receptors: Contributes to its strong sedative properties[1][6].
-
Serotonin 5-HT₂ₐ receptors: An action shared by many modern antidepressants and atypical antipsychotics[1].
-
Alpha-₁ adrenergic receptors: Associated with effects like orthostatic hypotension[1][6].
-
Muscarinic acetylcholine receptors: Responsible for anticholinergic side effects[6][7].
This unique receptor-binding profile distinguishes it from other TCAs and underpins its clinical utility not only in depression but also in conditions like insomnia and irritable bowel syndrome (IBS), the latter of which has a known inflammatory component[6][8][9][10].
The Neuro-Immune Connection: A Rationale for Investigation
The "cytokine hypothesis of depression" posits that an imbalance in the immune system, characterized by elevated levels of pro-inflammatory cytokines, can contribute to the development of depressive symptoms[4][11]. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can cross the blood-brain barrier and influence neurotransmitter metabolism, neuroendocrine function, and synaptic plasticity, mirroring the neurobiological changes seen in depression[3][4][12]. Consequently, antidepressant medications are increasingly being evaluated for their ability to normalize this immune dysregulation[11][13].
This compound's Inferred Influence on Cytokine and Inflammatory Pathways
Direct research on this compound's immunomodulatory effects is not extensive. However, by examining robust data from its close structural analogs, imipramine and clomipramine, we can construct a highly plausible model of its actions.
Attenuation of Pro-Inflammatory Cytokine Production
A consistent finding across studies of TCAs is their ability to suppress the production of key pro-inflammatory cytokines from immune cells.
-
TNF-α, IL-1β, and IL-6: In vitro studies using human blood monocytes have shown that TCAs like imipramine and clomipramine significantly inhibit the release of TNF-α, IL-1β, and IL-6 following stimulation with lipopolysaccharide (LPS)[14][15]. Imipramine has also been shown to inhibit LPS-induced TNF-α production in microglial cells, suggesting a neuroinflammatory-dampening effect[16].
-
IFN-γ and IL-2: In T-lymphocytes, these TCAs suppress the secretion of T-helper 1 (Th1) cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[15][17][18].
-
IL-10: Some studies indicate that TCAs can increase the production of the anti-inflammatory cytokine IL-10, which actively suppresses the synthesis of pro-inflammatory cytokines like IL-6 and TNF-α[17][18][19].
This general suppressive effect on pro-inflammatory mediators is a cornerstone of the anti-inflammatory potential of this drug class.
Modulation of the NF-κB Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines. Research suggests that TCAs exert their anti-inflammatory effects, at least in part, by inhibiting this pathway. The proposed mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, TCAs block the translocation of NF-κB into the nucleus, thereby reducing the transcription of target genes like TNF-α, IL-1β, and IL-6[14][17].
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Functional Inhibition of Acid Sphingomyelinase (FIASMA)
Another compelling mechanism is this compound's classification as a functional inhibitor of acid sphingomyelinase (FIASMA)[20]. Acid sphingomyelinase (ASM) is an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. Ceramide is a lipid messenger implicated in cellular stress responses, inflammation, and apoptosis. By inhibiting ASM, FIASRAs like this compound can reduce the accumulation of ceramide, thereby protecting cells from inflammatory damage and programmed cell death. This action is a common feature across different antidepressant classes and may represent a core immunomodulatory mechanism[20].
Caption: this compound's role as a functional inhibitor of acid sphingomyelinase (FIASMA).
Summary of Evidence and Data Presentation
The following table summarizes the observed effects of TCAs on key cytokines, providing a predictive framework for this compound's likely activity.
| Cytokine | Predominant Effect of TCAs (Imipramine, Clomipramine, etc.) | Representative Findings | Source(s) |
| TNF-α | Inhibition / Decrease | Significantly reduced production in human blood monocytes and microglia. | [14][15][16] |
| IL-6 | Inhibition / Decrease | Reduced release from monocytes; decreased mRNA in microglia post-stress. | [14][15][21][22] |
| IL-1β | Inhibition / Decrease | Strong inhibition of release from LPS-stimulated monocytes. | [14][15][23] |
| IFN-γ | Inhibition / Decrease | Suppressed release from T-lymphocytes. | [15][17][18] |
| IL-2 | Inhibition / Decrease | Suppressed release from T-lymphocytes. | [15][18][23] |
| IL-10 | Increase | Increased production in diluted whole blood and in vivo models. | [17][18][19] |
Note: Some studies have reported conflicting results, particularly for IL-6, where high doses of TCAs have occasionally been shown to increase its release ex-vivo, highlighting the importance of dose-response studies[24][25][26].
Experimental Protocols for Direct Investigation
To move from inference to direct evidence, rigorous experimental validation is required. The following protocols provide a framework for assessing this compound's immunomodulatory properties.
Protocol: In Vitro Analysis of Cytokine Secretion from Human PBMCs
Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) following an inflammatory challenge.
Causality: This experiment directly tests if this compound can modulate cytokine output from primary human immune cells. Using LPS, a component of Gram-negative bacteria, mimics a standardized inflammatory stimulus. Measuring a panel of cytokines (e.g., TNF-α, IL-6, IL-10) provides a broad view of the drug's effect on the immune response.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood (from healthy, consenting donors) using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
This compound Pre-treatment: Add this compound maleate (dissolved in a suitable vehicle like DMSO, with a vehicle-only control) to the wells at a range of physiologically relevant concentrations (e.g., 0.1 µM to 10 µM). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (100 ng/mL final concentration) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Normalize cytokine levels to the LPS-only control and perform statistical analysis (e.g., ANOVA) to determine the significance of this compound's effect at different concentrations.
Caption: Experimental workflow for in vitro analysis of cytokine secretion.
Protocol: In Vivo Murine Model of Endotoxemia
Objective: To assess the anti-inflammatory efficacy of this compound in a living organism during systemic inflammation.
Causality: This in vivo model evaluates if the effects observed in vitro translate to a complex biological system. It accounts for pharmacokinetics (absorption, distribution, metabolism) and the interplay of various cell types. Measuring cytokines in serum provides a systemic readout, while analyzing tissue (e.g., spleen, brain) allows for organ-specific insights.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), acclimated for at least one week.
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection or oral gavage daily for a set period (e.g., 7-14 days) to achieve steady-state levels.
-
LPS Challenge: On the final day, 1 hour after the last this compound dose, administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation.
-
Sample Collection: At a peak inflammatory time point (e.g., 2-4 hours post-LPS), euthanize mice and collect blood via cardiac puncture for serum preparation. Harvest tissues such as the spleen and brain.
-
Analysis:
-
Serum Cytokines: Use a multiplex bead array or ELISA to measure levels of TNF-α, IL-6, and IL-10 in the serum.
-
Tissue Gene Expression: Isolate RNA from spleen or brain tissue, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to measure the mRNA expression levels of Tnf, Il6, Il1b, and other relevant inflammatory genes.
-
-
Statistical Analysis: Compare the cytokine levels and gene expression between the vehicle+LPS group and the this compound+LPS group using appropriate statistical tests (e.g., t-test or ANOVA).
Future Directions and Therapeutic Implications
The existing evidence, largely from analogous compounds, strongly suggests that this compound possesses significant immunomodulatory and anti-inflammatory properties. The immediate future direction is the direct validation of these effects using the protocols outlined above.
Should these properties be confirmed, the therapeutic implications are substantial:
-
Enhanced Antidepressant Efficacy: The ability to target both neurotransmitter systems and inflammatory pathways could make this compound particularly effective for subtypes of depression characterized by high inflammation.
-
Repurposing for Inflammatory Disorders: Its potential to modulate cytokine production could be leveraged in treating conditions with a clear inflammatory basis, such as irritable bowel syndrome (for which it is already used), fibromyalgia, or even as an adjunctive therapy in certain autoimmune diseases[8][27].
-
Neuroprotection: By suppressing neuroinflammation in microglia, this compound could offer neuroprotective benefits in conditions where chronic inflammation contributes to neuronal damage.
References
- This compound - Wikipedia. (n.d.).
- Yirmiya, R., Pollak, Y., & Morag, M. (2000). Antidepressant drugs and cytokines in mood disorders. PubMed.
- What is this compound Maleate used for? (2024). Patsnap Synapse.
- This compound PM - AA Pharma. (2010).
- This compound: Depression Uses, Side Effects & Dosage. (n.d.). MedicineNet.
- Surmontil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
- Ramirez, K., & Sheridan, J. F. (2016). Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors. PubMed.
- Kubera, M., Lin, A. H., & Kenis, G. (2001). Effects of antidepressants on the production of cytokines. Oxford Academic.
- Bilella, P., & Frodl, T. (2015). Modulatory Effects of Antidepressant Classes on the Innate and Adaptive Immune System in Depression. PubMed Central.
- The Anti-Inflammatory Potential of Tricyclic Antidepressants (TCAs): A Novel Therapeutic Approach to Atherosclerosis Pathophysiology. (2024). MDPI.
- Haffen, E., & Poirot, E. (2021). The Anti-inflammatory Effect of the Tricyclic Antidepressant Clomipramine and Its High Penetration in the Brain Might Be Useful to Prevent the Psychiatric Consequences of SARS-CoV-2 Infection. PubMed Central.
- Myren, J., & Groth, H. (1984). Psychopharmacologic drugs in the treatment of the irritable bowel syndrome. A double blind study of the effect of this compound. PubMed.
- Kappelmann, N., & Lewis, G. (2016). Antidepressant activity of anti-cytokine treatment: a systematic review and meta-analysis of clinical trials of chronic inflammatory conditions. PubMed Central.
- Myren, J., Groth, H., & Larssen, S. E. (1982). The effect of this compound in patients with the irritable bowel syndrome. A double-blind study. PubMed.
- Georgieva, M., & Malinova, M. (2012). Study on anti-inflammatory and immunomodulatory effects of clomipramine in carrageenan- and lipopolysaccharide-induced rat models of inflammation. PubMed Central.
- Halaris, A. (2019). Cytokine Research in Depression: Principles, Challenges, and Open Questions. PubMed Central.
- What is the best medication for managing irritable bowel syndrome (IBS) pain on the right side, possibly involving the small intestine? (n.d.). Dr.Oracle.
- Anisman, H., & Merali, Z. (2003). Cytokines, stress and depressive illness. Ovid.
- Stimulatory effect of antidepressants on the production of IL-6. (2025). ResearchGate.
- Xia, Z., & DePierre, J. W. (1996). Tricyclic antidepressants inhibit IL-6, IL-1 beta and TNF-alpha release in human blood monocytes and IL-2 and interferon-gamma in T cells. PubMed.
- Kubera, M., & Kenis, G. (2004). Stimulatory effect of antidepressants on the production of IL-6. PubMed.
- Imipramine Administration in Brucella abortus 2308-Infected Mice Restores Hippocampal Serotonin Levels, Muscle Strength, and Mood, and Decreases Spleen CFU Count. (2023). MDPI.
- Antidepressants for irritable bowel syndrome. (2015). PubMed Central.
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
- Haffen, E., & Poirot, E. (2021). The Anti-inflammatory Effect of the Tricyclic Antidepressant Clomipramine and Its High Penetration in the Brain Might Be Useful to Prevent the Psychiatric Consequences of SARS-CoV-2 Infection. Frontiers.
- Maurizi, V. R. (2012). Immunomodulation Mechanism of Antidepressants: Interactions between Serotonin/Norepinephrine Balance and Th1/Th2 Balance. PubMed Central.
- Evidence of the Immunomodulatory Effects of Selective Serotonin Reuptake Inhibitors in Patients With Depression Through a Systematic Review. (2024). PubMed Central.
- Hodes, G. E., & Russo, S. J. (2016). Integrating Interleukin-6 into depression diagnosis and treatment. PubMed Central.
- Haffen, E., & Poirot, E. (2021). The Anti-inflammatory Effect of the Tricyclic Antidepressant Clomipramine and Its High Penetration in the Brain Might Be Useful to Prevent the Psychiatric Consequences of SARS-CoV-2 Infection. PubMed.
- Ramirez, K., & Sheridan, J. F. (2015). Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance. PubMed Central.
- Imipramine-induced immunomodulation and intracellular growth inhibition during Brucella abortus 544 infection in RAW 264.7 cells and BALB/c mice. (2025). Frontiers.
- Babenko, V., & Grygorov, A. (2021). Inhibition of Neutrophil Secretion Upon Adhesion as a Basis for the Anti-Inflammatory Effect of the Tricyclic Antidepressant Imipramine. PubMed Central.
- Lee, H. K., & Park, M. K. (2012). Antidepressants inhibit proton currents and tumor necrosis factor-α production in BV2 microglial cells. PubMed.
- Irritable Bowel Syndrome (IBS) Medication. (2024). Medscape Reference.
- Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors. (2016). ScienceDirect.
- Olpe, H. R., & Schellenberg, A. (1981). This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. PubMed.
- Gulbins, A., & Schumacher, F. (2023). Could antidepressants increase mood and immunity at the same time? PubMed Central.
- Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. (2023). Psych Scene Hub.
- DIN/PIN/NPN Number - the BC PharmaCare Formulary Search. (n.d.).
- This compound - LiverTox - NCBI Bookshelf. (2020). NIH.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant drugs and cytokines in mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. What is this compound Maleate used for? [synapse.patsnap.com]
- 7. This compound: Depression Uses, Side Effects & Dosage [medicinenet.com]
- 8. Psychopharmacologic drugs in the treatment of the irritable bowel syndrome. A double blind study of the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound in patients with the irritable bowel syndrome. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressants for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytokine Research in Depression: Principles, Challenges, and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulatory Effects of Antidepressant Classes on the Innate and Adaptive Immune System in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tricyclic antidepressants inhibit IL-6, IL-1 beta and TNF-alpha release in human blood monocytes and IL-2 and interferon-gamma in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antidepressants inhibit proton currents and tumor necrosis factor-α production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anti-inflammatory Effect of the Tricyclic Antidepressant Clomipramine and Its High Penetration in the Brain Might Be Useful to Prevent the Psychiatric Consequences of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Anti-inflammatory Effect of the Tricyclic Antidepressant Clomipramine and Its High Penetration in the Brain Might Be Useful to Prevent the Psychiatric Consequences of SARS-CoV-2 Infection [frontiersin.org]
- 19. Study on anti-inflammatory and immunomodulatory effects of clomipramine in carrageenan- and lipopolysaccharide-induced rat models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Could antidepressants increase mood and immunity at the same time? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Stimulatory effect of antidepressants on the production of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Integrating Interleukin-6 into depression diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. droracle.ai [droracle.ai]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to In Vitro Assays for Trimipramine Receptor Engagement
Introduction
Trimipramine is a tricyclic antidepressant (TCA) with a pharmacological profile that distinguishes it from other members of its class.[1][2] While classic TCAs exert their primary therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine, this compound is a notably weak inhibitor of these monoamine transporters.[3][4] Its clinical efficacy is instead attributed to a complex and potent interaction with a wide array of G protein-coupled receptors (GPCRs).[1][5] this compound acts as a potent antagonist at histamine, serotonin, adrenergic, and dopamine receptors, a profile that bears a closer resemblance to atypical antipsychotics like clozapine than to conventional antidepressants.[1][4]
This multi-target engagement is responsible for both its therapeutic actions—including sedative properties beneficial for insomnia and potential antipsychotic effects—and its side-effect profile.[2][6] A thorough in vitro characterization of this compound's receptor engagement is therefore critical for researchers in pharmacology and drug development seeking to understand its mechanism of action or to develop novel compounds with refined activity profiles.
This guide provides a detailed framework and step-by-step protocols for quantifying the binding affinity and functional activity of this compound at its key molecular targets. The methodologies described herein are designed to build a comprehensive pharmacological profile, moving from direct receptor binding to the functional consequences of that engagement.
Section 1: The Multi-Receptor Pharmacological Profile of this compound
The foundation of understanding this compound's action lies in quantifying its affinity (expressed as the inhibition constant, Kᵢ) for various receptors. Unlike many TCAs, its primary mechanism is not reuptake inhibition but direct receptor blockade.[7] The following table summarizes the reported binding affinities of this compound for its principal targets, highlighting its potent antagonism at several key receptors.
Table 1: this compound Receptor Binding Affinities (Kᵢ, nM)
| Receptor Target | Family | Binding Affinity (Kᵢ) [nM] | Primary Signaling Pathway |
|---|---|---|---|
| Histamine H₁ | Histamine | ~1-3 | Gq/₁₁ |
| Serotonin 5-HT₂ₐ | Serotonergic | ~15-30 | Gq/₁₁ |
| Adrenergic α₁ | Adrenergic | ~20-50 | Gq/₁₁ |
| Dopamine D₂ | Dopaminergic | ~50-100 | Gi/o |
| Muscarinic M₁-M₅ | Cholinergic | ~50-150 | Gq/₁₁ or Gi/o |
| Serotonin Transporter (SERT) | Transporter | >1000 (Weak) | N/A |
| Norepinephrine Transporter (NET) | Transporter | >500 (Weak) | N/A |
Note: Kᵢ values are compiled from various sources and may differ based on experimental conditions (e.g., tissue source, radioligand, buffer composition). The values provided represent a consensus range.
The following diagram illustrates the polypharmacology of this compound, showcasing its engagement with multiple receptor systems.
Caption: Canonical signaling pathways for Gq- and Gi-coupled receptors.
Section 4: Off-Target and Transporter Interaction Assays
To complete the profile, it is crucial to quantify this compound's weak activity at monoamine transporters and rule out other potential interactions.
Protocol 4.1: Monoamine Transporter Uptake Inhibition Assay
-
Objective: To measure the potency (IC₅₀) of this compound for inhibiting serotonin (SERT) and norepinephrine (NET) transporters.
-
Principle: This assay uses cells expressing the transporter of interest to measure the uptake of a radiolabeled substrate. Inhibition of this uptake by this compound indicates interaction with the transporter. *[8][9] Procedure:
-
Use cells stably expressing either human SERT or NET.
-
Pre-incubate the cells with various concentrations of this compound.
-
Initiate uptake by adding a radiolabeled substrate ([³H]-5-HT for SERT, [³H]-Norepinephrine for NET) at a concentration near its Kₘ value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the internalized radioactivity via liquid scintillation counting.
-
A potent inhibitor like fluoxetine (for SERT) or desipramine (for NET) should be used as a positive control.
-
Calculate IC₅₀ values from dose-response curves.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound's complex pharmacology. By systematically applying radioligand binding assays to determine affinity (Kᵢ) and functional assays to determine potency (IC₅₀) and mechanism of action (antagonism), researchers can build a detailed and quantitative understanding of how this unique drug engages its multiple receptor targets. This comprehensive profiling is essential for elucidating the molecular basis of its therapeutic effects and for guiding future drug discovery efforts in neuropsychopharmacology.
References
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. cafermed.com [cafermed.com]
- 5. biomedicus.gr [biomedicus.gr]
- 6. This compound - Prescriber's Guide [cambridge.org]
- 7. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Trimipramine's Anxiolytic Effects in Rodent Models
Introduction: Unraveling the Anxiolytic Potential of Trimipramine
This compound is a tricyclic antidepressant (TCA) that has been clinically utilized for the treatment of major depressive disorder.[1][2] Notably, it also exhibits sedative and anxiolytic properties, making it a compound of interest for anxiety disorders.[1][3] Unlike typical TCAs, this compound's mechanism of action is not fully elucidated but is known to be a weak inhibitor of serotonin and norepinephrine reuptake.[1][4] Its therapeutic effects are thought to be mediated through its potent antagonist activity at several receptors, including histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors, with moderate antagonism of dopamine D2 receptors.[1][5][6] This complex pharmacological profile suggests a unique mechanism for its anxiolytic effects, warranting further investigation using preclinical animal models.
This guide provides a comprehensive overview and detailed protocols for utilizing established rodent models of anxiety to investigate the anxiolytic potential of this compound. The selection of these models is based on their predictive validity for anxiolytic compounds and their ability to probe different facets of anxiety-like behavior.[7]
Rationale for Model Selection: A Multi-Faceted Approach to Anxiety Assessment
No single animal model can fully recapitulate the complexity of human anxiety disorders. Therefore, a battery of tests is recommended to provide a more comprehensive and reliable assessment of a compound's anxiolytic efficacy. The models detailed below are chosen to evaluate unconditioned anxiety responses in novel and potentially threatening environments.
-
Elevated Plus Maze (EPM): This widely used assay is based on the conflict between a rodent's innate exploratory drive and its aversion to open, elevated spaces.[8][9] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
-
Open Field Test (OFT): The OFT assesses anxiety-like behavior by measuring a rodent's exploratory activity in a novel, open arena.[10][11] Anxious animals tend to remain in the periphery (thigmotaxis), while anxiolytics increase exploration of the central, more anxiogenic area.[10]
-
Light-Dark Box Test (LDT): This test capitalizes on the conflict between the drive to explore a novel environment and the innate aversion of rodents to brightly lit areas.[12][13] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[14]
-
Chronic Unpredictable Stress (CUS): This model induces a state of chronic stress in rodents, which can lead to anxiety-like and depressive-like behaviors.[1][15] It is a valuable tool for studying the effects of this compound under conditions that more closely mimic the chronic nature of anxiety disorders in humans.[15]
Experimental Design and Drug Administration
This compound Dosage and Administration
While specific dose-response studies for this compound's anxiolytic effects in these models are not extensively published, data from related tricyclic antidepressants can guide dose selection. For instance, imipramine has shown anxiolytic-like effects in the elevated T-maze at doses of 5, 10, and 15 mg/kg (intraperitoneal, IP) in rats with chronic administration.[16] A low dose of 7 mg/kg/day of imipramine administered in food has also been shown to have antidepressant-like effects in mice.[17] Another tricyclic, clomipramine, has been evaluated for its anxiolytic-like effects in rats at doses ranging from 0.6 to 5.0 mg/kg.[18]
Based on this, a starting dose range of 5-20 mg/kg for intraperitoneal (IP) or oral (p.o.) administration of this compound is recommended for acute studies. For chronic studies, a daily dose of 5-10 mg/kg can be considered. It is crucial to perform a dose-response study to determine the optimal anxiolytic dose of this compound while monitoring for potential sedative effects that could confound behavioral results.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for acute administration, providing rapid absorption.[19][20]
-
Oral Gavage (p.o.): Mimics the clinical route of administration for this compound.[13]
-
Drug in Feed/Drinking Water: Suitable for chronic administration to minimize handling stress.[17]
The choice of administration route and timing should be consistent across all experimental groups. For acute studies, this compound should typically be administered 30-60 minutes before behavioral testing. For chronic studies, a treatment period of at least 2-4 weeks is recommended to observe potential neuroadaptive changes.[15]
Experimental Workflow Diagram
Caption: Proposed mechanism of this compound's anxiolytic action.
The anxiolytic effects of this compound are likely multifactorial. Its potent antagonism of H1 receptors contributes to its sedative properties, which can indirectly reduce anxiety. [1]Blockade of 5-HT2A receptors is a known mechanism of anxiolysis for some atypical antipsychotics and may play a significant role in this compound's effects. Antagonism of α1-adrenergic and D2 receptors can also modulate neuronal excitability in brain circuits involved in anxiety, such as the amygdala and prefrontal cortex.
Conclusion
The animal models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's anxiolytic properties. By employing a battery of behavioral tests and considering the compound's complex pharmacology, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent for anxiety disorders. Careful experimental design, including appropriate dose selection and control for confounding factors such as sedation, is paramount for obtaining reliable and interpretable data.
References
- Monteggia, L. M., & Zarate, C. A., Jr. (2015). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Cold Spring Harbor protocols, 2015(9), pdb.prot087135. [Link]
- Wikipedia. (2024). This compound. In Wikipedia.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature reviews. Drug discovery, 12(9), 667–687.
- Teixeira-Silva, F., Zangrossi, H., Jr, & Graeff, F. G. (2009). Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety. Behavioural brain research, 197(1), 101–107. [Link]
- Kallistratova, A. A., Kalinina, T. S., & Lesch, K. P. (2013). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate.
- Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]
- Takao, K., & Miyakawa, T. (2006). Light/dark transition test for mice. Journal of visualized experiments : JoVE, (1), 104. [Link]
- Varga, D., Zsilla, G., & Tuka, B. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(23), e1671. [Link]
- Arrant, A. E., Schmeisser, M. J., & Parker, E. D. (2013). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 3(11), e766. [Link]
- Maze Engineers. (n.d.). Open Field Test.
- BehaviorCloud. (n.d.). Protocols - Open Field Test.
- Ben-Ami Bartal, I., Decety, J., & Mason, P. (2016). Anxiolytic Treatment Impairs Helping Behavior in Rats. Frontiers in psychology, 7, 752. [Link]
- Cafer's Psychopharmacology. (n.d.). This compound (Surmontil).
- Nollet, H., Le Guisquet, A. M., & Belzung, C. (2013). Models of Depression: Unpredictable Chronic Mild Stress in Mice. Current protocols in pharmacology, 61, 5.65.1–5.65.16. [Link]
- Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews. Drug discovery, 4(9), 775–790.
- Holmes, A., Lit, H., Murphy, D. L., Gold, E., & Crawley, J. N. (2003). Abnormal anxiety-related behavior in serotonin transporter null mutant mice: the influence of genetic background. Genes, brain, and behavior, 2(6), 365–380.
- Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55–65.
- Mathiasen, J. R., & Moser, P. C. (2008). Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice. Behavioural pharmacology, 19(8), 785–792. [Link]
- Fernández-Guasti, A., & López-Rubalcava, C. (2001). Evaluation of the anxiolytic-like effects of clomipramine in two rat strains with different anxiety vulnerability (Wistar and Wistar-Kyoto rats): participation of 5-HT1A receptors. Psychopharmacology, 156(2-3), 245–253. [Link]
- Hazra, R., Kumar, A., & Mediratta, P. K. (2012). Anxiolytic-like effects of mitragynine in the open-field and elevated plus-maze tests in rats. Pharmacology, biochemistry, and behavior, 102(4), 483–489. [Link]
- Arras, M., Rettich, A., & Cinelli, P. (2002). Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth.
- WebMD. (2024). This compound - Uses, Side Effects, and More.
- Fernández-Guasti, A., & Martínez-Mota, L. (1999). Chronic treatment with desipramine induces an estrous cycle-dependent anxiolytic-like action in the burying behavior, but not in the elevated plus-maze test. Pharmacology, biochemistry, and behavior, 63(1), 13–20. [Link]
- Zarepour, L., Fakhri, S., & Rafieian-Kopaei, M. (2022). Preclinical evidence for the anxiolytic- and antidepressant-like effects of citicoline and imipramine in the sciatic nerve-ligated mice. Journal of basic and clinical physiology and pharmacology, 33(5), 643–651. [Link]
- Healy, D., & Trimble, M. R. (1992). This compound, anxiety, depression and sleep.
- Shishkina, G. T., Kalinina, T. S., & Dygalo, N. N. (2018). Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats. Scientific reports, 8(1), 7433. [Link]
- Sadighi, M., Schipper, S., & van der Marel, K. (2024). Chronic exposure to imipramine induces a switch from depression-like to mania-like behavior in female serotonin transporter knockout rats. Journal of affective disorders, 351, 128–142. [Link]
- Stuart, S. A., & Robinson, E. S. (2015). Reducing the stress of drug administration: implications for the 3Rs. Scientific reports, 5, 14288. [Link]
- Hodges, E. L., & McCormick, C. M. (2018). Effects of short-term clomipramine on anxiety-like behavior, cellular metabolism, and oxidative stress in primary fibroblast cells of male and female rats. Physiology & behavior, 194, 143–151. [Link]
- Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 69–74. [Link]
- MMPC. (2024). Light-Dark Test.
- da Silva, G. L., & Padovan, C. M. (2023). Exploring the light/dark box test: Protocols and implications for neuroscience research. Journal of neuroscience methods, 384, 109748. [Link]
- Maze Engineers. (2018). The Light Dark Box Test.
- Padovan, C. M., & da Silva, G. L. (2023). Exploring the light/dark box test: Protocols and implications for neuroscience research. Journal of neuroscience methods, 384, 109748. [Link]
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
- Mitchell, P. J., & Redfern, P. H. (2005). Animal Models of Depressive Illness: The Importance of Chronic Drug Treatment. Current pharmaceutical design, 11(2), 171–199. [Link]
- Gururajan, A., Reif, A., & Cryan, J. F. (2018). Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. Frontiers in pharmacology, 9, 1163. [Link]
- Gastpar, M. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43–48; discussion 49-50. [Link]
Sources
- 1. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.openu.ac.il [cris.openu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Effect of olfactory bulbectomy and chronic amitryptiline treatment in rats. 3H-imipramine binding and behavioral analysis by swimming and open field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. air.unimi.it [air.unimi.it]
- 11. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral effects of acute and chronic imipramine in the elevated T-maze model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the anxiolytic-like effects of clomipramine in two rat strains with different anxiety vulnerability (Wistar and Wistar-Kyoto rats): participation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Effects of Trimipramine on Sleep Architecture: A Polysomnography Protocol
Introduction
Trimipramine is a tricyclic antidepressant (TCA) utilized in the treatment of major depressive disorder, anxiety, and notably, insomnia.[1] Unlike other TCAs which typically suppress Rapid Eye Movement (REM) sleep, this compound is unique in that it often preserves or even increases REM sleep, while also demonstrating significant sedative properties.[1][2][3][4] These characteristics make it a subject of interest for sleep research and a therapeutic option for patients with depression co-morbid with sleep disturbances.
The primary mechanism of this compound's sedative effect is attributed to its potent antagonism of histamine H1 receptors.[2] It also acts on various other neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine, and exhibiting antagonistic effects at alpha-adrenergic, and cholinergic receptors.[2][5][6] This multifaceted pharmacological profile necessitates a comprehensive assessment of its impact on sleep architecture and overall sleep quality.
Polysomnography (PSG) remains the gold standard for the objective and detailed evaluation of sleep.[7] It provides a quantitative analysis of sleep stages, sleep continuity, respiratory events, and limb movements, making it an indispensable tool in pharmaco-sleep studies.[8][9][10] These application notes provide a detailed protocol for utilizing PSG to assess the effects of this compound on sleep, designed for researchers, scientists, and drug development professionals. The protocol emphasizes methodological rigor to ensure the generation of reliable and reproducible data.
Key Objectives of the Study
The primary objectives of a PSG study assessing this compound's effects on sleep should include:
-
To characterize the dose-dependent effects of this compound on sleep architecture: This involves quantifying changes in the percentage and duration of all sleep stages, including N1, N2, N3 (slow-wave sleep), and REM sleep.
-
To evaluate the impact of this compound on sleep continuity: Key parameters include sleep onset latency (SOL), wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE).
-
To assess the effect on REM sleep parameters: Given this compound's unique profile, close examination of REM latency, REM density, and the number of REM periods is crucial.
-
To monitor for potential adverse effects during sleep: This includes monitoring for respiratory disturbances (apneas/hypopneas), periodic limb movements, and cardiac arrhythmias.
Experimental Design and Considerations
A robust study design is critical for elucidating the specific effects of this compound. A double-blind, placebo-controlled, crossover design is recommended to minimize bias and intra-subject variability.
Participant Selection
Strict inclusion and exclusion criteria are essential.
Inclusion Criteria:
-
Healthy volunteers or patients with a confirmed diagnosis of primary insomnia or major depressive disorder with insomnia symptoms.
-
Age range of 18-65 years.
-
Willingness to adhere to study procedures and provide informed consent.
Exclusion Criteria:
-
History of other sleep disorders (e.g., obstructive sleep apnea, restless legs syndrome).
-
Current use of other psychotropic medications or medications known to affect sleep.
-
History of substance abuse.
-
Contraindications to this compound, such as cardiovascular disease or hypersensitivity.[6]
-
Pregnancy or lactation.
-
Shift workers or individuals with irregular sleep-wake schedules.
Washout Period
A sufficient washout period for any prior medications that could affect sleep is mandatory. The duration should be at least five times the half-life of the discontinued drug. For individuals with a history of significant caffeine or alcohol consumption, a period of abstinence should be enforced prior to and during the study.
Adaptation and Baseline
Participants should have at least one adaptation night in the sleep laboratory to acclimate to the environment and PSG equipment. This is followed by a baseline PSG recording night to establish their normal sleep patterns before any intervention.
Polysomnography (PSG) Protocol
This protocol adheres to the standards set by the American Academy of Sleep Medicine (AASM).[11]
Materials and Equipment
-
AASM-accredited sleep laboratory environment.[12]
-
Polysomnography recording system with synchronized audio-video monitoring.[8]
-
EEG electrodes (e.g., gold-plated cup electrodes).
-
EOG electrodes.
-
EMG electrodes.
-
ECG electrodes.
-
Respiratory effort belts (thoracic and abdominal).
-
Nasal/oral airflow sensor (thermistor or nasal pressure transducer).
-
Pulse oximeter.
-
Limb movement sensors.
-
Body position sensor.
-
Conductive paste and adhesive tape.
Experimental Workflow Diagram
Caption: A typical crossover study design for evaluating this compound's effects.
Step-by-Step PSG Procedure
-
Participant Preparation:
-
Instruct participants to avoid alcohol and caffeine for at least 24 hours prior to the PSG study.
-
Ensure the participant's hair and skin are clean and free of oils.
-
Measure and mark electrode locations according to the International 10-20 system for EEG.
-
-
Sensor Application:
-
EEG: Apply electrodes to capture central and occipital brain activity (e.g., F4-M1, C4-M1, O2-M1).
-
EOG: Place electrodes near the outer canthus of each eye to detect eye movements, crucial for identifying REM sleep.
-
EMG: Apply electrodes on the chin (submental) to monitor muscle atonia, a key feature of REM sleep.
-
ECG: Place electrodes to monitor heart rate and rhythm.
-
Respiratory: Fit thoracic and abdominal effort belts. Place the airflow sensor at the nose and mouth.
-
Oximetry: Attach the pulse oximeter probe to a finger.
-
Limb EMG: Apply electrodes to the anterior tibialis muscles of both legs to detect periodic limb movements.
-
Body Position: Affix the sensor to the participant's chest.
-
-
Biocalibrations:
-
Before "lights out," perform a series of biocalibrations to ensure all sensors are functioning correctly. This includes asking the participant to blink, look left and right, clench their jaw, and hold their breath for a few seconds.
-
-
Data Acquisition:
-
Record data continuously throughout the night, with a recommended recording time of at least 8 hours.
-
The sleep technologist will monitor the data in real-time to ensure signal quality and respond to any technical issues or participant needs.[8]
-
-
Data Scoring and Analysis:
-
The recorded PSG data should be scored in 30-second epochs by a trained and certified polysomnographic technologist.[13]
-
Sleep staging and event scoring should follow the most current AASM guidelines.
-
The scored data will be used to calculate the key PSG parameters.
-
Data Analysis and Key Parameters
The following tables summarize the critical parameters to be analyzed in a study of this compound's effects on sleep.
Table 1: Sleep Architecture Parameters
| Parameter | Description | Expected Effect of this compound |
| Total Sleep Time (TST) | Total duration of sleep (N1+N2+N3+REM). | Increase[1][13] |
| Sleep Efficiency (SE) | (TST / Time in Bed) x 100%. | Increase[4] |
| Sleep Onset Latency (SOL) | Time from "lights out" to the first epoch of any sleep stage. | Decrease[14] |
| Wake After Sleep Onset (WASO) | Total time spent awake after initial sleep onset. | Decrease[1][13] |
| N1 Stage % | Percentage of TST spent in the lightest stage of sleep. | Decrease |
| N2 Stage % | Percentage of TST spent in stable sleep. | Variable |
| N3 Stage % (SWS) | Percentage of TST spent in deep, slow-wave sleep. | Increase or no change[2] |
| REM Stage % | Percentage of TST spent in REM sleep. | No suppression, possible increase[3][4] |
| REM Latency | Time from sleep onset to the first epoch of REM sleep. | Lengthened[15] |
| Arousal Index | Number of arousals per hour of sleep. | Decrease |
Table 2: Safety and Monitoring Parameters
| Parameter | Description | Rationale for Monitoring with this compound |
| Apnea-Hypopnea Index (AHI) | Number of apneas and hypopneas per hour of sleep. | Monitor for potential respiratory depression, although less common than with other sedatives. |
| Periodic Limb Movement Index (PLMI) | Number of periodic limb movements per hour of sleep. | To rule out other causes of sleep disruption. |
| Mean and Lowest SpO2 | Average and lowest oxygen saturation levels. | Safety monitoring for respiratory effects. |
| Heart Rate (mean, max, min) | Cardiac monitoring throughout the night. | Monitor for anticholinergic and adrenergic effects on heart rate.[6] |
| ECG Abnormalities | Presence of arrhythmias or other significant ECG changes. | TCAs can have cardiovascular side effects.[6] |
This compound's Mechanism and Expected PSG Changes
The unique effects of this compound on sleep architecture are a direct result of its pharmacological profile.
Caption: this compound's mechanisms influencing sleep parameters.
Conclusion
This protocol provides a comprehensive framework for using polysomnography to meticulously evaluate the effects of this compound on sleep. The key to a successful study lies in a rigorous experimental design, standardized data acquisition and scoring, and a focused analysis on parameters relevant to this compound's known pharmacological profile. By adhering to these guidelines, researchers can generate high-quality, reliable data to further understand the unique sleep-modifying properties of this atypical tricyclic antidepressant. This, in turn, can inform its clinical application and guide future drug development in the field of sleep medicine and psychiatry.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?
- Wikipedia. (n.d.). This compound.
- Berger, M., et al. (n.d.). The Effect of this compound on Sleep in Patients with Major Depressive Disorder.
- Sateia, M. J. (2023, November 15). Overview of Polysomnography, Parameters Monitored, Staging of Sleep. Medscape.
- Schittecatte, M., et al. (1999). This compound in primary insomnia: results of a polysomnographic double-blind controlled study. PubMed.
- Lahmeyer, H. W. (1992). This compound: acute and lasting effects on sleep in healthy and major depressive subjects. Journal of Affective Disorders, 24(3), 135-45.
- WebMD. (n.d.). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- American Association of Sleep Technologists. (n.d.). Standard Polysomnography AAST Technical Guideline.
- Jobert, M., et al. (2013). Guidelines for the Recording and Evaluation of Pharmaco-Sleep Studies in Man: The International Pharmaco-EEG Society (IPEG). Neuropsychobiology, 67(3), 127-167.
- Centre for Human Drug Research. (n.d.). Guidelines for the recording and evaluation of pharmaco-sleep studies in man: the International Pharmaco-EEG Society (IPEG).
- Jobert, M., et al. (2013). Guidelines for the Recording and Evaluation of Pharmaco-Sleep Studies in Man: The International Pharmaco-EEG Society (IPEG). Karger Publishers.
- Boulos, M. I., et al. (n.d.). Normal Polysomnography Parameters in Healthy Adults.
- Kushida, C. A., et al. (2005). Practice Parameters for the Indications for Polysomnography and Related Procedures: An Update for 2005. Sleep, 28(4), 499-521.
- Indian Network for Sleep Research. (2014). INTERPRETATION OF POLYSOMNOGRAPHY.
- Ouyang, A., et al. (2024). Diagnostic Polysomnography (PSG). Bio-protocol.
- Weill Cornell Medicine. (n.d.). Clinical Validation of New Commercial Sleep Monitoring Devices IRB Protocol. ClinicalTrials.gov.
- Jobert, M., et al. (2013). Guidelines for the Recording and Evaluation of Pharmaco-Sleep Studies in Man: The International Pharmaco-EEG Society (IPEG). ResearchGate.
- Australasian Sleep Association. (2024). Australasian Sleep Association 2024 guidelines for sleep studies in adults.
- Drugs.com. (2025, June 9). This compound Uses, Side Effects & Warnings.
- Ware, J. C., et al. (2025, August 6). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. ResearchGate.
- Ware, J. C., et al. (n.d.). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. Oxford Academic.
- Mayo Clinic. (2025, November 30). This compound (oral route) - Side effects & dosage.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in primary insomnia: results of a polysomnographic double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. aastweb.org [aastweb.org]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. aasm.org [aasm.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: acute and lasting effects on sleep in healthy and major depressive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the High-Sensitivity Quantification of Trimipramine and Desmethyl-trimipramine in Human Plasma
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the tricyclic antidepressant Trimipramine and its primary active metabolite, Desmethyl-trimipramine, in human plasma. The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction: The Clinical Imperative for this compound Monitoring
This compound is a tricyclic antidepressant (TCA) used in the management of major depressive disorder.[1] Like other TCAs, it exhibits significant inter-individual variability in metabolism, primarily due to genetic polymorphisms in cytochrome P450 enzymes.[1] The drug is metabolized in the liver, mainly through demethylation to its active metabolite, Desmethyl-trimipramine.[1][2] Both the parent drug and its metabolite contribute to the therapeutic and toxic effects. Therapeutic Drug Monitoring (TDM) is therefore crucial to optimize dosing, ensure clinical efficacy, and minimize the risk of adverse effects, which are common with TCAs.[3][4]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities compared to older methods like gas chromatography or immunoassays.[3][5][6] This note provides a field-proven, step-by-step protocol designed for researchers and drug development professionals requiring a reliable and robust analytical method.
Principle of the Method
The analytical workflow is based on the synergy between the separation power of HPLC and the specific detection capabilities of tandem mass spectrometry.
-
Sample Preparation: Plasma samples are first treated to release the analytes from plasma proteins and remove endogenous interferences. This is achieved using Solid-Phase Extraction (SPE), a technique that provides cleaner extracts than protein precipitation, leading to reduced matrix effects and improved assay robustness.[7][8] A deuterated internal standard (IS), this compound-d3, is added at the beginning of the process to correct for variability during sample preparation and analysis.[9]
-
Chromatographic Separation (HPLC): The cleaned extract is injected into an HPLC system. A reversed-phase C18 column separates this compound, Desmethyl-trimipramine, and the internal standard based on their hydrophobicity. A gradient mobile phase ensures efficient separation and sharp peak shapes within a short analytical run time.
-
Detection and Quantification (MS/MS): The column eluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The instrument operates in positive ion mode, as the basic nitrogen atoms on the analytes are readily protonated. The quantification is performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique.
The principle of MRM is illustrated below. A specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process drastically reduces chemical noise and ensures that only the target analyte is measured.
Caption: Principle of MRM for analyte quantification.
Materials and Reagents
-
Reference Standards: this compound maleate, Desmethyl-trimipramine, and this compound-d3 (Internal Standard).
-
Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (≥98%), Ammonium formate, Ammonium hydroxide.
-
Plasma: Drug-free human plasma with K2-EDTA as anticoagulant.
-
SPE Cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges (e.g., Oasis MCX or HLB).[7][8]
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and Desmethyl-trimipramine in methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound-d3 in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. These are used to spike plasma for calibration curves and quality control samples.
-
Calibration Curve (CC) Standards: Spike drug-free plasma with working solutions to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL.[10]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for a mixed-mode cation exchange SPE cartridge.
-
Pre-treatment: To 200 µL of plasma sample (Calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 250 ng/mL this compound-d3) and vortex briefly. Add 200 µL of 4% phosphoric acid, and vortex.[8]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol. This removes polar interferences and neutral/acidic compounds.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[11] The basic elution buffer neutralizes the analytes, releasing them from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Caption: Solid-Phase Extraction (SPE) workflow.
HPLC-MS/MS Instrumental Conditions
The following tables summarize the recommended starting conditions. These should be optimized for the specific instrument used.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | Reversed-phase C18, 2.1 x 50 mm, <2 µm | Standard for small molecule analysis, provides good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B | Rapid gradient for high-throughput analysis. |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole (QqQ) | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tricyclic antidepressants readily form positive ions. |
| Capillary Voltage | 3500 V | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| MRM Transitions | See Table 3 | Specific precursor-product pairs for each analyte. |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 295.2 | 100.1 | 100 | 25 |
| Desmethyl-trimipramine | 281.2 | 86.1 | 100 | 22 |
| This compound-d3 (IS) | 298.2 | 100.1 | 100 | 25 |
Note: The m/z values are based on published data and should be confirmed by direct infusion of standards on the specific instrument used.[10][12]
Method Validation
The method must be validated to ensure its reliability for the intended application. Validation should be performed according to the principles outlined in regulatory guidelines from the FDA and EMA.[13][14][15][16]
Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.99.[3][10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).[10]
-
Accuracy and Precision: Determined by analyzing QC samples in replicate (n≥5) on at least three separate days.[17] Acceptance criteria are typically within ±15% of the nominal concentration (±20% at the LLLOQ).[18]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[7][19]
-
Matrix Effect: Assessed to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analytes.
-
Stability: Evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity.
Table 4: Representative Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | 0.1 - 100 ng/mL | Meets criteria |
| LLOQ | Accuracy: 80-120%, Precision: ≤20% CV | 0.1 ng/mL |
| Intra-day Accuracy | 85-115% (except LLOQ) | 92.5% - 108.1% |
| Intra-day Precision | ≤15% CV (except LLOQ) | < 9.5% |
| Inter-day Accuracy | 85-115% (except LLOQ) | 94.2% - 106.5% |
| Inter-day Precision | ≤15% CV (except LLOQ) | < 11.2% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Meets criteria |
Data Analysis and Quantification
-
Software: Use the instrument manufacturer's software for data acquisition and processing.
-
Integration: Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. Use a linear regression model with a 1/x² weighting factor, which is standard for bioanalytical assays.[12]
-
Quantification: Determine the concentration of this compound and Desmethyl-trimipramine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and robust tool for the quantification of this compound and its active metabolite, Desmethyl-trimipramine, in human plasma. The use of Solid-Phase Extraction for sample preparation yields clean extracts and high recovery, while the speed of the chromatographic method allows for high-throughput analysis. This validated protocol is fit-for-purpose for a range of applications, from clinical TDM to large-scale pharmacokinetic studies in drug development.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Koganti, V. S., Reddy, S. S., Thejaswini, J. C., & Bannimath, G. (2015). Development and Validation of LC-MS/MS Method for Determination of this compound Maleate in Human Plasma. Walsh Medical Media.
- Cheng, Y. F., Phillips, D. J., Neue, U., & Bean, L. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies.
- Washington State Patrol. CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY.
- Eap, C. B., Koeb, L., & Baumann, P. (1994). Determination of this compound and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
- Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Cleeve, M., et al. LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Biotage.
- University of Mississippi. LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Slideshare. USFDA guidelines for bioanalytical method validation.
- The University of Groningen. Determination of the tricyclic antidepressants amitriptyline, nortriptyline, imipramine, desipramine, clomipramine and desmethylclomipramine in dried blood spots using LC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of this compound and its demethylated and hydroxylated metabolites in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. research.rug.nl [research.rug.nl]
- 5. moh.gov.bw [moh.gov.bw]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Determination of tricyclic antidepressants in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lentiviral-mediated gene silencing to study Trimipramine's targets
Application Note & Protocol Guide
Unveiling the Molecular Targets of Trimipramine: A High-Throughput Strategy Using Lentiviral-Mediated Gene Silencing
Abstract
This compound is a tricyclic antidepressant (TCA) with a multifaceted pharmacological profile, including sedative and anxiolytic properties, whose precise molecular targets remain partially elusive.[1][2] Unlike typical TCAs, its antidepressant effects are not strongly correlated with the inhibition of serotonin and norepinephrine reuptake.[1][3][4] This suggests the involvement of other molecular pathways. This guide provides a comprehensive framework for employing a pooled lentiviral short-hairpin RNA (shRNA) library to systematically identify and validate the molecular targets of this compound. We will detail a robust, unbiased screening approach designed to deconvolute the drug's mechanism of action, thereby paving the way for more targeted therapeutic strategies.
Introduction: The Enigma of this compound's Mechanism of Action
This compound, sold under the brand name Surmontil, has been used in the treatment of major depression, anxiety, and insomnia.[1] Its therapeutic efficacy, particularly in treating insomnia without suppressing REM sleep, distinguishes it from other antidepressants.[1][4] The prevailing understanding is that this compound's effects are largely due to its antagonistic activity at several neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1][3] However, its weak affinity for monoamine transporters suggests that its primary mechanism diverges from that of conventional TCAs.[1][4]
This ambiguity necessitates an unbiased, genome-wide approach to identify the cellular components that mediate this compound's effects. Lentiviral-mediated shRNA screening is a powerful tool for such target deconvolution.[5][6] By systematically knocking down the expression of thousands of genes, we can identify those whose suppression confers resistance or sensitivity to this compound, thereby revealing its direct targets and associated signaling pathways.[5]
The Experimental Premise: A Resistance-Based Screen
The core of this strategy is a positive selection or "dropout" screen. We hypothesize that knocking down a direct target of this compound will render cells resistant to its cytotoxic or cytostatic effects at a specific concentration. The experimental design hinges on the following logic:
-
Cell Line Selection: A crucial first step is to choose a cell line that is sensitive to this compound. This could be a neuronal cell line (e.g., SH-SY5Y) or another relevant human cell line where a quantifiable phenotype, such as reduced cell viability, can be established upon treatment with this compound.
-
Lentiviral shRNA Library: A genome-wide pooled shRNA library will be used to generate a diverse population of cells, each with a single gene knocked down.[7]
-
This compound Challenge: The transduced cell population will be treated with a concentration of this compound that is cytotoxic to the majority of the cells.
-
Selection and Identification: Cells in which the shRNA has knocked down a gene essential for this compound's activity will survive and proliferate. Deep sequencing of the shRNA constructs from the surviving population will reveal which gene knockdowns are enriched.[5][8]
Below is a conceptual workflow of the entire process:
Caption: Figure 1. Overall workflow for this compound target identification.
Detailed Protocols
Phase 1: Assay Development and Library Preparation
3.1.1. Cell Line Selection and Culture
-
Recommended Cell Line: Human neuroblastoma cell line SH-SY5Y. These cells are of neuronal origin and are commonly used in neuropharmacology studies.
-
Culture Conditions: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
3.1.2. This compound Dose-Response Curve
The objective is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound maleate (e.g., from 100 µM to 0.1 µM). Replace the culture medium with medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and calculate the IC50 value using non-linear regression.
3.1.3. Lentiviral Library Packaging and Titer Determination
This protocol assumes the use of a third-generation lentiviral packaging system. All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.[9][10]
-
Transfection: Co-transfect the HEK293T cells with the pooled shRNA library plasmid, and the packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.
-
Virus Harvest: Harvest the supernatant containing the viral particles at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter.
-
Titer Determination: Determine the viral titer by transducing the target cells (SH-SY5Y) with serial dilutions of the viral supernatant and selecting with puromycin. The number of surviving colonies corresponds to the number of transducing units (TU) per ml.[9][12] A puromycin kill curve should be performed beforehand to determine the optimal concentration for selection.[9][12]
Phase 2: Genome-Wide shRNA Screen
3.2.1. Large-Scale Transduction
-
Cell Plating: Plate a sufficient number of SH-SY5Y cells to achieve a library coverage of at least 200-500 cells per shRNA construct. For a library of 100,000 shRNAs, this would be 20-50 million cells.
-
Transduction: Transduce the cells with the pooled lentiviral shRNA library at a low multiplicity of infection (MOI) of 0.3.[7][13] This ensures that most cells receive a single shRNA construct.
-
Puromycin Selection: 48 hours post-transduction, begin selection with the predetermined concentration of puromycin. Maintain selection for 3-5 days until all non-transduced control cells are dead.
3.2.2. This compound Treatment and Cell Harvest
-
Cell Plating: Plate the stable, transduced cell pool for the screen. Maintain two populations: a control group (treated with vehicle) and a this compound-treated group.
-
Treatment: Treat the experimental group with this compound at the pre-determined IC50 concentration.
-
Incubation: Culture the cells for 10-14 days, or until the surviving population begins to form robust colonies.
-
Harvest: Harvest the surviving cells from the this compound-treated plate and a parallel sample from the vehicle-treated plate.
-
Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both cell populations.
Phase 3: Hit Identification and Validation
3.3.1. PCR Amplification and Next-Generation Sequencing (NGS)
-
PCR: Amplify the integrated shRNA cassettes from the extracted gDNA using primers specific to the vector backbone.
-
NGS: Purify the PCR products and submit them for next-generation sequencing.
3.3.2. Bioinformatic Analysis
-
Read Alignment: Align the sequencing reads to the shRNA library reference file to determine the abundance of each shRNA.
-
Hit Identification: Compare the shRNA abundance in the this compound-treated sample to the vehicle-treated control. Genes for which multiple shRNAs are significantly enriched in the treated sample are considered primary hits. Use statistical models like MAGeCK to rank the hits.[8]
Table 1: Example Hit Identification Data
| Gene Symbol | shRNA ID | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| GENE-X | shRNA-X1 | 4.2 | 0.001 |
| shRNA-X2 | 3.8 | 0.003 | |
| shRNA-X3 | 4.5 | 0.0008 | |
| GENE-Y | shRNA-Y1 | 3.5 | 0.005 |
| shRNA-Y2 | 3.1 | 0.009 | |
| GENE-Z | shRNA-Z1 | 0.5 | 0.45 |
3.3.3. Hit Validation
It is critical to validate the primary hits to rule out off-target effects.[5][14]
-
Individual shRNA Knockdown: Transduce fresh SH-SY5Y cells with individual lentiviral shRNAs (at least 2-3 different shRNAs per hit gene) targeting the top candidate genes.
-
Confirmation of Resistance: Repeat the this compound treatment on these individual knockdown cell lines. A true hit should consistently show increased resistance to the drug compared to a non-targeting control shRNA.
-
Orthogonal Validation: Use an alternative gene silencing method, such as CRISPRi, to confirm the phenotype.[15] This provides strong evidence that the observed effect is due to the knockdown of the target gene.
-
Rescue Experiment: To definitively prove on-target effects, perform a rescue experiment by overexpressing a cDNA of the target gene that is resistant to the shRNA (e.g., containing silent mutations in the shRNA target sequence).[5] Re-expression of the gene should restore sensitivity to this compound.
Caption: Figure 2. A tiered approach to hit validation.
Concluding Remarks
The application of lentiviral-mediated shRNA screening offers a powerful, unbiased approach to deconvolute the complex pharmacology of drugs like this compound. By identifying genes whose suppression confers resistance to the drug, this methodology can pinpoint novel molecular targets and pathways. The rigorous validation of these hits is paramount and will provide a solid foundation for further mechanistic studies, potentially revealing new therapeutic avenues for depression, anxiety, and sleep disorders. This detailed protocol serves as a comprehensive guide for researchers aiming to employ this technology for drug target identification and validation.
References
- WebMD. (2024). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Wikipedia. (2024). This compound.
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Biorender. (n.d.). What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment?.
- ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
- National Institutes of Health. (n.d.). A primer on using pooled shRNA libraries for functional genomic screens. PMC.
- National RNAi Core Facility, Academia Sinica. (n.d.). Protocol for genome-wide RNAi screening using pooled shRNA library.
- National Institutes of Health. (n.d.). CRISPR approaches to small molecule target identification. PMC.
- National Institutes of Health. (n.d.). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC.
- D4 Pharma. (2021). Solving the Problem of Deconvolution Using CRISPR-Cas9.
- Cellecta. (n.d.). General Lentiviral Packaging Protocol - RNAi Pooled Lentiviral shRNA Libraries - v1a.
- MilliporeSigma. (n.d.). Lentiviral Transduction Protocol.
- European Pharmaceutical Review. (2010). RNAi screens for the identification and validation of novel targets: Current status and challenges.
- National Institutes of Health. (n.d.). Vigilance and Validation: Keys to Success in RNAi Screening. PMC.
- PNAS. (n.d.). Next-generation libraries for robust RNA interference-based genome-wide screens.
- Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services.
- Gene2Rx. (n.d.). This compound Pharmacogenetics - Genetic Drug Testing.
- Moldiag. (n.d.). shERWOOD-Ultramir Lentiviral shRNA Pooled Libraries.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A primer on using pooled shRNA libraries for functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. moldiag.in [moldiag.in]
- 13. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
High-Throughput Screening for Novel Trimipramine Binding Partners: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for identifying novel protein binding partners for Trimipramine, a tricyclic antidepressant with a complex pharmacological profile. The continued exploration of its molecular interactions is crucial for understanding its full therapeutic potential and side-effect profile. We present detailed protocols for three distinct and powerful high-throughput screening (HTS) methodologies: a proximity-based AlphaScreen assay, a label-free Surface Plasmon Resonance (SPR) screen, and an affinity-based DNA-Encoded Library (DEL) selection campaign. Furthermore, this guide outlines essential strategies for hit validation and secondary assays to ensure the biological relevance of initial findings. This application note is intended for researchers, scientists, and drug development professionals seeking to employ robust HTS strategies for small molecule target deconvolution.
Introduction: The Rationale for Exploring this compound's Interactome
This compound is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1][2] Its therapeutic efficacy is also harnessed for anxiety and insomnia, with a unique characteristic of not suppressing REM sleep.[3] Unlike other TCAs, this compound's antidepressant mechanism is not fully elucidated and is not primarily driven by potent reuptake inhibition of serotonin and norepinephrine.[1][3][4] Instead, its clinical effects are thought to arise from a broad spectrum of antagonistic activities at various neurotransmitter receptors, including histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[1] This polypharmacology underscores the likelihood of additional, as-yet-unidentified molecular targets that could contribute to its therapeutic actions and adverse effects.
Identifying these novel binding partners is a critical step toward:
-
Deconvoluting its mechanism of action: Uncovering new targets can provide a more complete picture of how this compound exerts its clinical effects.
-
Identifying new therapeutic indications: Novel interactions may suggest opportunities for repositioning this compound for other diseases.
-
Explaining its side-effect profile: Understanding off-target interactions is key to managing and mitigating adverse drug reactions.[5]
-
Informing the design of next-generation therapeutics: A detailed understanding of this compound's interactome can guide the development of more selective and effective drugs.
High-throughput screening (HTS) offers a powerful set of tools to rapidly interrogate vast biological space and identify these unknown interactions.[6] This guide details the application of three orthogonal HTS technologies to maximize the probability of discovering bona fide this compound binding partners.
Selecting the Optimal High-Throughput Screening (HTS) Technology
The success of a screening campaign hinges on the selection of an appropriate assay technology.[7] No single method is universally superior; the choice depends on factors such as the nature of the library, the required throughput, and the desired data output (e.g., affinity, kinetics). Here, we compare three powerful and complementary HTS technologies for identifying novel this compound binding partners.
| Technology | Principle | Advantages | Disadvantages | Best Suited For |
| AlphaScreen | Proximity-based immunoassay where binding of two partners on donor and acceptor beads generates a luminescent signal.[8][9] | Homogeneous (no-wash), highly sensitive, amenable to high-throughput automation (1536-well format).[10] | Prone to interference from colored compounds or singlet oxygen quenchers; requires specific reagents (beads, antibodies).[11] | Screening large compound libraries against a single purified protein target or a defined set of proteins. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures changes in refractive index upon binding of an analyte to an immobilized ligand.[12][13][14] | Provides real-time kinetic data (kon, koff) and affinity (KD); label-free, reducing artifacts.[15] | Lower throughput than AlphaScreen; requires specialized instrumentation and significant protein quantities for immobilization.[16] | Fragment-based screening, hit characterization, and detailed kinetic analysis of a smaller number of interactions.[16] |
| DNA-Encoded Library (DEL) | Affinity-based selection from a vast library of small molecules, each tagged with a unique DNA barcode for identification.[17][18] | Unprecedented library size (billions of compounds); requires minimal protein; rapid and cost-effective screening.[17][19] | Indirect readout (binding, not function); potential for DNA-mediated artifacts; hits require resynthesis and off-DNA validation. | Exploring vast chemical space to identify novel chemical scaffolds against a purified protein target.[20] |
Protocol 1: AlphaScreen for High-Throughput Screening
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust bead-based technology ideal for screening large compound libraries.[8][9][21] The principle relies on donor and acceptor beads that, when brought into close proximity by a binding event, trigger a cascade of chemical reactions culminating in a measurable light signal.[22]
Workflow Overview
Caption: AlphaScreen assay workflow for this compound binding partner identification.
Detailed Protocol
Materials:
-
Biotinylated this compound (custom synthesis)
-
His-tagged protein library
-
Streptavidin-coated Donor Beads (e.g., from Revvity)
-
Anti-His AlphaLISA Acceptor Beads (e.g., from Revvity)[9]
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white microplates (e.g., Corning 3826)
-
AlphaScreen-capable plate reader (e.g., EnVision Multilabel Plate Reader)[9]
Procedure:
-
Reagent Preparation:
-
Thaw all protein stocks on ice.
-
Prepare a working solution of Biotinylated this compound in assay buffer.
-
Prepare working solutions of each His-tagged protein from the library.
-
In subdued light, prepare a mix of Streptavidin Donor and Anti-His Acceptor beads in assay buffer.[23]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of His-tagged protein solution to each well.
-
Add 5 µL of Biotinylated this compound solution to each well.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.[9]
-
Controls:
-
Positive Control: A known interacting protein pair (e.g., biotinylated peptide and its corresponding antibody-tagged protein).
-
Negative Control: Wells containing beads and Biotinylated this compound but no His-tagged protein.
-
Library Compound Controls: Screen a subset of the compound library without the target protein to identify compounds that interfere with the AlphaScreen signal.
Data Analysis and Hit Identification
-
Calculate Z'-factor: Use positive and negative controls to determine the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Normalize Data: Normalize the signal of each well to the plate's median or a robust statistical measure.
-
Hit Selection: Identify proteins that produce a signal significantly above the background. A common threshold is >3 standard deviations above the mean of the negative controls.
Protocol 2: Surface Plasmon Resonance (SPR) for High-Throughput Screening
SPR is a powerful label-free technology that provides real-time data on binding kinetics and affinity.[12][13][14] It is particularly well-suited for fragment-based screening and for validating hits from primary screens.[16]
Workflow Overview
Caption: Surface Plasmon Resonance (SPR) screening workflow.
Detailed Protocol
Materials:
-
SPR instrument (e.g., Biacore, Bruker Sierra SPR-32 Pro)[14]
-
Sensor chips (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target proteins
-
This compound stock solution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Screening:
-
Equilibrate the system with running buffer.
-
Inject a series of this compound concentrations over the sensor surface (association phase).
-
Switch to running buffer flow to monitor the dissociation of this compound (dissociation phase).[13]
-
Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
-
Data Collection:
-
Record the SPR signal (response units) in real-time throughout the injection cycle to generate a sensorgram.[12]
-
Controls:
-
Reference Surface: An underivatized or mock-coupled flow cell to subtract non-specific binding and bulk refractive index changes.
-
Buffer Blanks: Injections of running buffer alone to account for system noise.
Data Analysis and Hit Characterization
-
Reference Subtraction: Subtract the signal from the reference surface from the active surface signal.
-
Kinetic Fitting: Fit the association and dissociation phases of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]
-
Hit Criteria: A confirmed hit is a protein that shows a reproducible and concentration-dependent binding response with a plausible kinetic profile.
Protocol 3: DNA-Encoded Library (DEL) Screening
DEL technology enables the screening of billions of small molecules in a single experiment, making it a powerful tool for discovering novel chemical matter.[17][19] The workflow involves affinity selection of a DNA-barcoded library against an immobilized target, followed by PCR amplification and sequencing of the DNA tags to identify the binding molecules.[18]
Workflow Overview
Caption: DNA-Encoded Library (DEL) screening and hit identification workflow.
Detailed Protocol
Materials:
-
DNA-Encoded Library (commercial or in-house)
-
Purified target protein
-
Immobilization matrix (e.g., magnetic beads, SPR chip)
-
Binding buffer (optimized for target stability and function)
-
Wash buffer
-
Elution buffer (e.g., high temperature, denaturant)
-
PCR reagents
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Target Immobilization: Covalently attach the purified target protein to the chosen matrix.
-
Affinity Selection:
-
Incubate the immobilized target with the DEL pool in binding buffer.
-
Perform a series of stringent wash steps to remove non-specifically bound library members.
-
Elute the specifically bound compounds, typically by thermal denaturation.
-
-
Hit Identification:
-
Hit Confirmation:
-
Resynthesize the small molecules corresponding to the enriched DNA tags without the DNA tag.
-
Validate the binding of the resynthesized compounds using an orthogonal biophysical assay like SPR or ITC.
-
Hit Validation and Secondary Assays
A crucial phase of any screening campaign is the validation of primary hits to eliminate false positives and confirm on-target activity.[25][26][27] A multi-pronged approach using orthogonal assays is essential to build confidence in the identified interactions.[25]
| Assay | Principle | Information Gained | Reference |
| Orthogonal Biophysical Assay | Use a different technology (e.g., validate AlphaScreen hits with SPR). | Confirms direct physical binding, independent of the primary assay format. | [26] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). Gold standard for affinity determination. | [25] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation in a cellular environment.[28][29] | Confirms target engagement in a physiologically relevant context (intact cells or tissues).[30][31] | [32] |
| Functional Assays | Assays designed to measure the biological consequence of this compound binding to the novel target (e.g., enzymatic assay, signaling pathway reporter assay). | Determines if the binding event modulates the protein's function (inhibition, activation). | [26] |
Protocol Highlight: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool for verifying that a drug engages its target within the complex milieu of a cell.[28][30][31]
Procedure Outline:
-
Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat cell aliquots across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[29]
-
Detection: Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Analysis: A positive thermal shift (an increase in the protein's melting temperature) in the presence of this compound indicates direct target engagement.[28]
Conclusion
The search for novel binding partners for established drugs like this compound is a promising avenue for advancing our understanding of pharmacology and for discovering new therapeutic opportunities. The HTS methodologies detailed in this guide—AlphaScreen, SPR, and DEL—provide a powerful and versatile toolkit for this endeavor. By combining high-throughput primary screening with rigorous, orthogonal hit validation strategies like CETSA, researchers can confidently identify and characterize new molecular interactions, paving the way for future drug development and a more complete understanding of this compound's biological effects.
References
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
- Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?
- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- Wikipedia. (n.d.). This compound.
- BMG LABTECH. (n.d.). AlphaScreen.
- Patsnap. (2024, July 17). What is the mechanism of this compound Maleate?
- SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- Colas, P. (2008). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies, 5(3), 190-199. [Link]
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Meta. (n.d.). What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment?
- Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
- Wikipedia. (n.d.). DNA-encoded chemical library.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
- CETSA. (n.d.). CETSA.
- PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- Royal Society of Chemistry. (2025, February 21). Chapter 2: DNA-encoded Library Machine Learning Applications. Retrieved from Royal Society of Chemistry Publishing: [Link]
- ResearchGate. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.
- PubMed Central. (n.d.). Small-molecule discovery through DNA-encoded libraries.
- ResearchGate. (2025, November 11). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens.
- Creative Biolabs. (n.d.). Hit Validation Services.
- ResearchGate. (n.d.). Hit validation pre HTS.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
Sources
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. revvity.com [revvity.com]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. youtube.com [youtube.com]
- 14. lifesensors.com [lifesensors.com]
- 15. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 16. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 17. sptlabtech.com [sptlabtech.com]
- 18. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Small-molecule discovery through DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. books.rsc.org [books.rsc.org]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 27. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. annualreviews.org [annualreviews.org]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. CETSA [cetsa.org]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Neurochemical Tapestry: A Guide to In Vivo Microdialysis for Measuring Neurotransmitter Levels with Trimipramine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of in vivo microdialysis to investigate the effects of the tricyclic antidepressant, Trimipramine, on extracellular neurotransmitter levels in the brain. This guide is designed to offer not just a set of instructions, but a comprehensive understanding of the principles, experimental design considerations, and detailed protocols necessary for the successful execution and interpretation of these complex neuropharmacological studies.
Introduction: Unraveling the Neuropharmacology of this compound with In Vivo Microdialysis
In vivo microdialysis is a powerful, minimally invasive technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake and freely moving animals.[1][2] This methodology provides a unique window into the dynamic neurochemical environment of the brain, enabling the direct measurement of neurotransmitter release, reuptake, and metabolism in response to pharmacological agents.[3][4] By mimicking the function of a capillary blood vessel, a microdialysis probe, implanted in a target brain area, allows for the passive diffusion of small molecules from the interstitial fluid into a perfusion solution, which is then collected for analysis.[1][2]
This compound is a tricyclic antidepressant with a complex and somewhat atypical pharmacological profile compared to other members of its class.[5] While it is a relatively weak inhibitor of serotonin and norepinephrine reuptake, it exhibits potent antagonist activity at several key neurotransmitter receptors, including histamine H1, α1-adrenergic, and muscarinic acetylcholine receptors.[5] Furthermore, it possesses some dopamine D2 receptor blocking properties. This multifaceted mechanism of action suggests that this compound's therapeutic effects are likely mediated by a complex interplay of changes across multiple neurotransmitter systems. In vivo microdialysis is, therefore, an ideal technique to dissect these intricate neurochemical effects in a physiologically relevant context.[3]
This application note will provide a comprehensive framework for designing and executing in vivo microdialysis studies to elucidate the impact of this compound on key neurotransmitter systems, including the monoamines (serotonin, norepinephrine, and dopamine) and acetylcholine.
The Experimental Blueprint: From Surgical Implantation to Neurochemical Analysis
A successful in vivo microdialysis experiment is a multi-stage process that demands meticulous attention to detail at each step. The overall workflow can be conceptualized as a linear progression from surgical preparation to data interpretation.
Figure 1: A comprehensive workflow for an in vivo microdialysis experiment.
Materials and Reagents
A comprehensive list of necessary equipment and reagents is provided in the table below.
| Category | Item |
| Animals | Male Sprague-Dawley rats (250-300g) or other appropriate rodent model. |
| Surgical Equipment | Stereotaxic frame, isoflurane anesthesia machine, surgical drill, micro-screws, dental cement, sutures, and standard surgical tools. |
| Microdialysis System | Microdialysis probes (e.g., 4 mm membrane length), guide cannulae, dummy cannulae, perfusion pump, fraction collector, and associated tubing. |
| Chemicals & Reagents | This compound maleate, artificial cerebrospinal fluid (aCSF) components (NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, glucose), HPLC-grade solvents, neurotransmitter standards. |
| Analytical System | High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD), analytical columns specific for monoamines and acetylcholine. |
Detailed Protocols
Protocol 1: Stereotaxic Implantation of the Microdialysis Guide Cannula
The accurate placement of the microdialysis probe is paramount for obtaining meaningful data. This is achieved through stereotaxic surgery, a technique that uses a three-dimensional coordinate system to target specific brain regions.
Step-by-Step Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Ensure the head is level by taking measurements at bregma and lambda.
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Determination: Using a stereotaxic atlas for the chosen species, determine the coordinates (anteroposterior, mediolateral, and dorsoventral) for the target brain region (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates, taking care not to damage the underlying dura mater.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Suture the incision around the implant. Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[6]
Table 1: Example Stereotaxic Coordinates for Target Brain Regions in the Rat
| Brain Region | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull |
| Prefrontal Cortex | +3.2 mm | ±0.6 mm | -2.5 mm |
| Ventral Hippocampus | -5.6 mm | ±5.0 mm | -6.5 mm |
| Nucleus Accumbens | +1.7 mm | ±1.5 mm | -7.0 mm |
Note: These coordinates are approximate and should be verified with a reliable stereotaxic atlas for the specific strain and age of the animals being used.
Protocol 2: The In Vivo Microdialysis Experiment
This protocol outlines the procedure for conducting the microdialysis experiment to measure neurotransmitter levels following the administration of this compound.
Step-by-Step Procedure:
-
Probe Insertion: Gently restrain the recovered animal and remove the dummy cannula from the guide cannula. Insert the microdialysis probe, ensuring it extends to the target depth.
-
Perfusion Setup: Connect the probe inlet to the perfusion pump and the outlet to a refrigerated fraction collector.
-
Perfusion and Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-2.0 µL/min).[3] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish stable baseline neurotransmitter levels.
-
This compound Administration: Administer this compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal injection). A control group should receive the vehicle alone.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 3-4 hours) to monitor the drug's effect on neurotransmitter levels.
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis to prevent degradation of the neurotransmitters.
Figure 2: A timeline of the microdialysis sampling procedure.
Protocol 3: Neurotransmitter Analysis by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying the low concentrations of monoamine neurotransmitters and acetylcholine typically found in microdialysate samples.[7]
4.3.1. Analysis of Monoamines (Serotonin, Norepinephrine, Dopamine)
Step-by-Step Procedure:
-
Sample Preparation: Thaw the dialysate samples on ice. If necessary, add an internal standard.
-
HPLC System Setup: Equilibrate the HPLC system with the appropriate mobile phase.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the dialysate sample onto the analytical column.
-
Chromatographic Separation: The neurotransmitters are separated on a reverse-phase C18 column based on their physicochemical properties.
-
Electrochemical Detection: The separated neurotransmitters are detected by an electrochemical cell, which measures the current generated by their oxidation at a specific electrode potential.
-
Quantification: The concentration of each neurotransmitter is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of the neurotransmitters.
Table 2: Example HPLC-ECD Parameters for Monoamine Analysis
| Parameter | Setting |
| Analytical Column | C18 reverse-phase column (e.g., 3 µm particle size, 150 x 2.1 mm) |
| Mobile Phase | A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., sodium dodecyl sulfate). pH is critical. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Detector Potential | +0.6 to +0.8 V vs. Ag/AgCl reference electrode |
4.3.2. Analysis of Acetylcholine and Choline
The analysis of acetylcholine (ACh) by HPLC-ECD requires a post-column enzymatic reaction because ACh itself is not electroactive.[8][9]
Step-by-Step Procedure:
-
Sample Preparation: Thaw dialysate samples on ice.
-
Chromatographic Separation: Separate ACh and its metabolite, choline (Ch), on a specialized analytical column.
-
Post-Column Enzymatic Reaction: After separation, the eluent passes through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.[10] Acetylcholinesterase hydrolyzes ACh to choline, and choline oxidase then oxidizes all the choline to betaine and hydrogen peroxide.
-
Electrochemical Detection: The generated hydrogen peroxide is a highly electroactive species and is detected at a platinum electrode.
-
Quantification: The concentration of ACh is determined by comparing the peak area to a standard curve.
Table 3: Example HPLC-ECD Parameters for Acetylcholine Analysis
| Parameter | Setting |
| Analytical Column | Polymer-based cation exchange column |
| Mobile Phase | Phosphate buffer with an ion-pairing reagent. |
| Flow Rate | 0.15 - 0.25 mL/min |
| Immobilized Enzyme Reactor | Contains acetylcholinesterase and choline oxidase. |
| Detector Potential | +0.5 V vs. Ag/AgCl reference electrode (for H2O2 detection) |
Data Analysis and Interpretation
The primary outcome of a microdialysis experiment is a time course of neurotransmitter concentrations before and after drug administration.
Data Normalization: To account for individual differences in probe recovery and baseline neurotransmitter levels, the data is typically expressed as a percentage of the pre-drug baseline for each animal. The baseline is usually calculated as the average of the 3-4 samples collected immediately before drug administration.
Statistical Analysis: The effects of this compound on neurotransmitter levels should be assessed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to identify significant differences at specific time points.
Mechanistic Insights and Self-Validation
The experimental design should incorporate elements that provide internal validation and deeper mechanistic understanding. For instance, the inclusion of different doses of this compound can establish a dose-response relationship. Furthermore, co-administration of selective receptor antagonists for the receptors targeted by this compound can help to isolate the specific receptor systems mediating its effects on neurotransmitter release.
The histological verification of the microdialysis probe placement at the end of the experiment is a critical step to ensure that the neurochemical data originates from the intended brain region.
Figure 3: A diagram illustrating the multifaceted mechanism of action of this compound on various neurotransmitter systems.
Conclusion
In vivo microdialysis, coupled with sensitive analytical techniques like HPLC-ECD, provides an unparalleled platform for investigating the complex neuropharmacological effects of drugs like this compound. By carefully following the detailed protocols outlined in this application note, researchers can obtain robust and reliable data on the dynamic changes in extracellular neurotransmitter levels, thereby gaining crucial insights into the mechanisms underlying the therapeutic actions of this unique antidepressant. The successful implementation of these methods will undoubtedly contribute to a deeper understanding of neuropsychopharmacology and aid in the development of more effective treatments for psychiatric disorders.
References
- Antec Scientific. (n.d.). Choline and Acetylcholine.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, Chapter 7, Unit 7.4.
- De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(10), 979-993.
- Eicom. (n.d.). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection.
- Amuza Inc. (n.d.). Eicom HPLC-ECD and Microdialysis Applications.
- MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 488.
- Amuza Inc. (2020, March 11). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate.
- Gardier, A. M. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology, 4, 103.
- Nakagawara, M., & Takeshita, H. (1998). Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis. Xenobiotica, 28(9), 863-871.
- Srirangam, R. S., & Dwoskin, L. P. (1997). Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. Journal of Pharmaceutical Sciences, 86(12), 1445-1449.
- Song, P., Toth, K., & Kéki, S. (2007). Measurement of Acetylcholine in Rat Brain Microdialysates by LC-Isotope Dilution Tandem MS.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399.
- Wells, S. S., Bain, I. J., Valenta, A. C., Lenhart, A. E., Steyer, D. J., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1764-1773.
- Potter, P. E., Meek, J. L., & Neff, N. H. (1983). Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection. Life Sciences, 33(18), 1775-1781.
- Shuler, M. H., & Koudelka-Hep, M. (2011). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. Analytical Chemistry, 83(14), 5434-5441.
- Romero, D., & Esteve-Romero, J. (2013). Microdialysate analysis of monoamine neurotransmitters--a versatile and sensitive LC-MS/MS method.
- O'Brien, F. E., Clarke, G., Cryan, J. F., & Griffin, B. T. (2012). Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats. British Journal of Pharmacology, 166(4), 1323-1334.
- Hamberger, A., & Nyström, B. (1984). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Neuroscience Letters, 52(1-2), 129-134.
- O'Brien, F. E., Clarke, G., Cryan, J. F., & Griffin, B. T. (2012). Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: Microdialysis studies in conscious freely moving rats. British Journal of Pharmacology, 166(4), 1323-1334.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.
- Charles River Laboratories. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Brain microdialysis from inside to outside. The left panel....
- Gastpar, M. (1989). Clinical originality and new biology of this compound. Drugs, 38 Suppl 1, 43-48; discussion 49-50.
Sources
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
Application Note & Protocol: Tracing Trimipramine Metabolism with Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Understanding the metabolic fate of therapeutic agents is a cornerstone of modern drug development, directly impacting assessments of efficacy, safety, and potential drug-drug interactions. Trimipramine, a tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes. This application note provides a comprehensive guide to employing stable isotope labeling (SIL) as a powerful strategy to elucidate the biotransformation of this compound. We present the scientific rationale, detailed experimental protocols for in vitro and in vivo studies, and advanced analytical methodologies using Liquid Chromatography-Mass Spectrometry (LC-MS) to confidently identify and characterize metabolites. This guide is designed to provide both the foundational knowledge and the practical steps required to implement SIL workflows in a drug metabolism laboratory.
Introduction: The Imperative to Understand this compound Metabolism
This compound is a tricyclic antidepressant (TCA) used in the management of major depressive disorder.[1] Like other TCAs, it is subject to significant first-pass metabolism in the liver, leading to a complex mixture of pharmacologically active and inactive metabolites. The primary metabolic pathways include N-demethylation, aromatic hydroxylation, and N-dealkylation.[2][3][4]
The key enzymatic players in this compound's metabolism are Cytochrome P450 isoforms CYP2C19, which primarily handles the conversion to the active metabolite desmethylthis compound, and CYP2D6, which hydroxylates both the parent drug and its demethylated metabolite.[1][2][4][5] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance, resulting in either sub-therapeutic levels or adverse toxic effects.[1]
Therefore, a robust and unambiguous method for identifying all significant metabolites is crucial. Stable Isotope Labeling (SIL) offers a superior alternative to traditional methods by providing a unique mass signature that makes drug-related material easily distinguishable from endogenous molecules in complex biological matrices.[6][7] This technique avoids the safety and disposal concerns of radiolabeling while offering exceptional sensitivity and specificity when coupled with mass spectrometry.[6][8][9]
The Principle of Stable Isotope Labeling for Metabolite Discovery
SIL involves the strategic replacement of one or more atoms in a drug molecule with their heavier, non-radioactive stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H/Deuterium, or ¹⁴N with ¹⁵N).[9] These labeled molecules are chemically identical to their unlabeled counterparts and behave the same way in biological systems.[9]
The power of this approach lies in detection. When a 1:1 mixture of the labeled (e.g., this compound+4 Da) and unlabeled drug is administered, the parent drug and all of its subsequent metabolites will appear in a mass spectrometer as a characteristic "doublet" or "twin peaks" with a known mass difference. This unique isotopic signature allows for:
-
Confident Identification: Drug-related peaks are instantly differentiated from endogenous metabolites, matrix interferences, and background noise.[10]
-
Comprehensive Profiling: All metabolites, regardless of their structure or concentration, will carry the isotopic signature, preventing minor or unexpected metabolites from being overlooked.
-
Structural Elucidation: The mass shift between the labeled and unlabeled metabolite can help deduce the metabolic transformation (e.g., if a labeled methyl group is lost, the mass difference of the doublet will change accordingly).
Synthesis of Stable Isotope-Labeled this compound
A critical prerequisite is the synthesis of high-purity labeled this compound. The labeling position should be chosen carefully to be metabolically stable, ensuring the label is retained in the majority of metabolites. For this compound, labeling the N-dimethylamino group with ¹³C or ²H is a robust strategy.
Proposed Synthetic Route: [¹³C₂]-Trimipramine
A common and effective method for labeling tertiary amines like this compound is to perform N-methylation on its desmethyl precursor using a labeled methylating agent.
-
Precursor: Start with Northis compound (desmethylthis compound), the primary metabolite of this compound.
-
Methylation: React Northis compound with [¹³C]-Methyl Iodide ([¹³C]H₃I). This introduces one labeled carbon.
-
Second Methylation: A subsequent reaction, potentially after a protecting group strategy if needed, with another molecule of [¹³C]-Methyl Iodide would yield [¹³C₂]-Trimipramine. A more direct approach could involve reductive amination of the corresponding bis-nor-trimipramine precursor with [¹³C]-formaldehyde.
A similar strategy was successfully used for the synthesis of ¹¹C-labeled imipramine, a structurally related TCA, by N-methylation of desipramine with ¹¹CH₃I.[9] Deuterium labeling can often be achieved through acid-catalyzed hydrogen-deuterium exchange reactions on the aromatic rings of a precursor like desipramine.[11]
Experimental Protocols
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol is designed to identify Phase I metabolites (oxidation, hydroxylation, demethylation) generated by CYP enzymes.
Rationale: HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes and are a cost-effective, high-throughput model for initial metabolic screening.[5][12][13][14]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
[¹³C₂]-Trimipramine and unlabeled this compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water (LC-MS grade)
Procedure:
-
Prepare Stock Solutions:
-
Create 10 mM stock solutions of both labeled and unlabeled this compound in DMSO.
-
Prepare a 1:1 (equimolar) mixture of the labeled and unlabeled stocks to create a 10 mM final working stock.
-
-
Incubation Reaction Setup:
-
In a microcentrifuge tube, pre-warm 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Add HLMs to a final concentration of 0.5 mg/mL.
-
Add the 1:1 this compound working stock to a final concentration of 1 µM. Gently mix.
-
Pre-incubate this mixture for 5 minutes at 37°C.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system (final concentration e.g., 1.3 mM NADP+, 3.3 mM G6P).
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2 volumes (100 µL) of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated imipramine). This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS analysis.
-
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism of SIL-Trimipramine using HLMs.
Protocol 2: In Vivo Metabolism Study (Rodent Model)
This protocol outlines a basic pharmacokinetic study in rats to identify metabolites in plasma and urine.
Rationale: In vivo studies are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
1:1 mixture of [¹³C₂]-Trimipramine and unlabeled this compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX) for urine cleanup[15]
Procedure:
-
Dosing:
-
Acclimate animals in metabolic cages for at least 24 hours.
-
Administer a single oral dose of the 1:1 this compound formulation (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.
-
Urine/Feces: Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-48h).
-
-
Plasma Preparation:
-
Centrifuge blood samples (e.g., 2,000 x g for 15 min at 4°C) to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Plasma Sample Processing (Protein Precipitation): [2][10]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 3 minutes, then centrifuge for 10 minutes at high speed.[2]
-
Transfer the supernatant for LC-MS analysis.
-
-
Urine Sample Processing (SPE): [15]
-
Thaw and centrifuge urine samples to remove particulates.
-
Dilute urine (e.g., 200 µL) with 4% H₃PO₄ (200 µL).[15]
-
Condition an Oasis WCX SPE plate with methanol, then water.
-
Load the diluted sample.
-
Wash with an appropriate buffer (e.g., 10 mM ammonium acetate) followed by methanol.[15]
-
Elute metabolites with a mixture of ACN/MeOH containing 2% formic acid.[15]
-
Evaporate the eluate and reconstitute in mobile phase for LC-MS analysis.
-
Analytical Method: LC-MS/MS for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as that using an Orbitrap or TOF analyzer, is ideal for this work as it provides the mass accuracy needed to calculate elemental compositions.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., Waters XSelect Premier HSS C18, 2.1 x 100 mm, 2.5 µm)[2] | Provides good retention and separation for TCAs and their metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard acidic modifier for good peak shape and ionization in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min, hold, re-equilibrate. | A typical gradient to elute compounds across a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | TCAs contain basic nitrogen atoms that readily protonate. |
| MS Acquisition | Full Scan (e.g., m/z 100-1000) with data-dependent MS² (dd-MS²) | Full scan detects all ions, while dd-MS² triggers fragmentation on the most intense peaks to provide structural information. |
| Resolution | >30,000 (Full Scan), >15,000 (MS²) | High resolution is critical for accurate mass measurement and formula determination. |
Data Analysis Workflow
The key to the SIL approach is the data processing strategy used to find the characteristic isotopic doublets.
Diagram: SIL Data Analysis Workflow
Caption: Data processing workflow for identifying SIL-labeled metabolites.
-
Peak Picking: Process the raw LC-MS data to generate a list of all detected mass features (m/z, retention time, intensity).
-
Isotope Pair Searching: Use specialized software (e.g., XCMS, MZmine, or vendor-specific packages) to search the peak list for pairs of peaks that satisfy three criteria:
-
Co-elution: They must have the same retention time.
-
Mass Difference: They must be separated by the exact mass difference corresponding to the isotopic label (e.g., for two ¹³C atoms, the difference is ~2.0067 Da).
-
Intensity Ratio: Their peak intensities should be approximately 1:1.
-
-
Candidate Generation: All peak pairs meeting these criteria are considered potential drug metabolites.
-
Structural Elucidation: The fragmentation (MS/MS) spectra of both peaks in a doublet are then compared. The mass shifts in the fragment ions can reveal the location of the metabolic modification. For example, if a fragment ion in the labeled spectrum does not show the mass shift, it means the modification occurred on the part of the molecule that was lost.
Conclusion and Future Directions
Stable isotope labeling is an exceptionally powerful and reliable technique for tracing the metabolic fate of drugs like this compound. By providing an unambiguous signature, it allows for the confident and comprehensive detection of metabolites in complex biological matrices, a task that is often challenging with conventional methods. The protocols and workflows described in this application note provide a robust framework for researchers to implement this strategy, accelerating the path to understanding a drug's ADME profile and supporting critical decisions in the drug development pipeline. This methodology, grounded in the principles of analytical chemistry and biochemistry, ensures a high degree of scientific integrity and provides a clear, self-validating system for metabolite discovery.
References
- Waters Corporation. (2022). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Maurer, H. (1989). Metabolism of this compound in man. Arzneimittelforschung, 39(1), 101-3.
- Lu, W., et al. (2018). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Communications, 9(1), 3927.
- Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- Sleno, L. (2012). The use of mass defect filtering for the discovery of drug metabolites in biological fluids. Journal of the American Society for Mass Spectrometry, 23(12), 1947-1962.
- ChEMBL. (n.d.). Metabolism of this compound.
- Klarskov, K., et al. (2013). A novel, powerful stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. Metabolomics, 9(1), 201-211.
- LabRulez. (n.d.). Quantification of 15 tricyclic antidepressants in human plasma or serum by LC-HRAM-MS for clinical research.
- Suehiro, M., et al. (1989). Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography. Chemical & Pharmaceutical Bulletin, 37(12), 3376-3379.
- Hashimoto, Y., et al. (1987). Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling. Radioisotopes, 36(12), 627-632.
- Bioanalysis Zone. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- SpringerLink. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 369, 115-131.
- IntechOpen. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Sutfin, T. A., et al. (1985). Determination of this compound and metabolites in plasma by liquid chromatography with electrochemical detection. Journal of Pharmaceutical Sciences, 74(4), 456-459.
- ResearchGate. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Waters Corporation. (2013). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2).
- Wiley Online Library. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.17.
- ResearchGate. (2012). Spectrophotometric Determination of this compound in Urine after Its Preconcentration into a Microdroplet Using Homogeneous Liquid-Liquid Extraction.
- Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.
- International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods.
- International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods.
- Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- ResearchGate. (2019). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds.
- National Center for Biotechnology Information. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.
- PubMed. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
- PubMed. (1983). Synthesis of carbon-13-labeled tetradecanoic acids.
Sources
- 1. Determination of this compound and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of C-labeled imipramine and its biodistribution in mice: a potential tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects of Trimipramine in Cellular Models
Introduction: Trimipramine is a tricyclic antidepressant (TCA) utilized in research for its unique pharmacological profile. While its primary indication is for major depressive disorder, its sedative and anxiolytic properties are also of interest.[1][2] Unlike typical TCAs, this compound is a weak inhibitor of serotonin and norepinephrine reuptake.[1][3][4] Its biological effects are largely attributed to potent antagonism of several neurotransmitter receptors.[1][4] This polypharmacology, however, presents a significant challenge in cellular models, as observed phenotypes can arise from unintended "off-target" interactions. This guide provides troubleshooting strategies and validated protocols to help researchers differentiate on-target from off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My results with this compound are inconsistent or unexpected. Could off-target effects be the cause?
A1: Yes, this is a primary concern with this compound due to its promiscuous binding profile. The compound is a very potent antagonist of the histamine H1 receptor and a strong antagonist of the 5-HT2A and α1-adrenergic receptors.[1][3] It also possesses moderate affinity for dopamine D2 and muscarinic acetylcholine (mACh) receptors.[1][3] An observed cellular effect could be mediated by any of these targets, not necessarily the one you are investigating. For example, the potent antihistamine activity is responsible for its sedative effects, which could manifest as reduced cell proliferation or altered metabolic activity in cellular assays.[1][5]
To systematically approach this, first consider the concentration you are using. Off-target effects often become more pronounced at higher concentrations.[6] Second, review this compound's binding affinities to understand which off-targets are most likely to be engaged at your experimental concentration.
Table 1: Receptor Binding Profile of this compound
| Target Receptor | Binding Affinity (Ki, nM) | Potency | Potential Confounding Cellular Effects |
| Histamine H1 | 0.27 | Very Strong | Sedation, altered cell signaling, anti-inflammatory effects.[1][3] |
| 5-HT2A | 24 | Strong | Modulation of cell proliferation, apoptosis, and signaling cascades (e.g., PKC, Ca2+).[3] |
| α1-Adrenergic | 24 | Strong | Regulation of smooth muscle contraction, cell growth, and cardiovascular functions.[3] |
| Muscarinic ACh (M1-M5) | 58 | Moderate | "Anticholinergic" effects; modulation of cell proliferation and secretion.[3][7] |
| Dopamine D2 | 180 | Moderate | Regulation of cell signaling, proliferation, and neurotransmission-related pathways.[3] |
| Serotonin Transporter (SERT) | 149 | Weak | Inhibition of serotonin reuptake.[3] |
| Norepinephrine Transporter (NET) | 2,500 | Very Weak | Inhibition of norepinephrine reuptake.[3] |
This table summarizes key binding affinities. For a more comprehensive list, consult pharmacology databases.
Q2: How can I confirm that my observed phenotype is due to this compound's effect on its intended target and not an off-target?
A2: Target validation is crucial. The goal is to demonstrate that perturbing the intended target using a method independent of this compound recapitulates the observed phenotype. The most robust methods involve genetic manipulation.
Method 1: Genetic Knockdown with siRNA The most direct way to validate an on-target effect is to use small interfering RNA (siRNA) to reduce the expression of the target protein. If the phenotype observed with this compound is diminished or absent in cells with reduced target expression, it strongly suggests the effect is on-target.[8]
dot
Caption: Workflow for target validation using siRNA.
Protocol: siRNA-Mediated Knockdown for Target Validation
-
Design & Preparation:
-
Use a non-targeting or scrambled siRNA sequence as a negative control.[11]
-
Transfection:
-
Plate cells to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes (e.g., using Lipofectamine) according to the manufacturer's protocol.
-
Transfect cells with the target-specific siRNAs and the negative control siRNA.
-
-
Incubation & Treatment:
-
Incubate cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein. This timing should be optimized for your specific target and cell line.
-
During the last 4-24 hours of this incubation (optimize based on your assay), treat the cells with this compound at the desired concentration. Include a vehicle control for all conditions.
-
-
Analysis:
-
Phenotypic Analysis: Perform your primary assay (e.g., viability, signaling reporter, etc.) on all samples.
-
-
Interpretation:
-
If this compound's effect is significantly reduced in the target-knockdown cells compared to the control-siRNA cells, the phenotype is likely on-target.
-
If the effect persists despite efficient knockdown, it is likely an off-target effect.
-
Q3: What are the most common off-targets of this compound I should be concerned about, and how do I test for their involvement?
A3: The most potent off-targets are the histamine H1, 5-HT2A, and α1-adrenergic receptors.[3] A powerful method to probe their involvement is through pharmacological blockade using competitive antagonists.
Method: Competitive Antagonism Assay The logic is to pre-treat cells with a highly specific antagonist for a suspected off-target receptor. If this antagonist blocks the effect of the subsequently added this compound, it implicates that receptor in the observed phenotype.
dot
Caption: Competitive antagonism to dissect this compound's off-target effects.
Conceptual Protocol: Competitive Binding Assay
-
Select Antagonist: Choose a highly specific and potent antagonist for the suspected off-target (e.g., Levocetirizine for the H1 receptor). Ensure its specificity profile is well-characterized.
-
Pre-treatment: Incubate your cells with a saturating concentration of the specific antagonist for 30-60 minutes. This allows the antagonist to occupy the receptor.
-
Co-treatment: Add this compound to the media (which still contains the antagonist) at the concentration that normally produces your phenotype.
-
Incubation & Analysis: Incubate for the standard duration of your experiment and perform your phenotypic assay.
-
Controls:
-
Cells + Vehicle
-
Cells + this compound only
-
Cells + Antagonist only (to ensure it has no effect on its own)
-
-
Interpretation: If the this compound-induced phenotype is significantly attenuated or abolished in the presence of the specific antagonist, you have strong evidence that the effect is mediated through that off-target receptor.[13][14][15]
Q4: Are there global, unbiased methods to identify all potential off-targets of this compound in my specific cell model?
A4: Yes, proteomics-based approaches can provide an unbiased view of a drug's binding partners within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Method: Cellular Thermal Shift Assay (CETSA) CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a drug like this compound binds to a protein, it generally increases that protein's stability, causing it to denature and aggregate at a higher temperature.[17][18] By comparing the protein melt curves with and without the drug, one can identify its direct binding targets.[19]
dot
Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA for a Candidate Target
-
Treatment: Culture cells and treat them with either this compound (at a high concentration, e.g., 10-50 µM, to maximize target occupancy) or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentrations across all samples.
-
Detection: Analyze the abundance of your target protein in the soluble fraction from each temperature point using Western Blotting.
-
Analysis: Quantify the band intensities and plot them as a percentage of the soluble protein at the lowest temperature against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates direct target engagement and stabilization.[16][20]
Table 2: Comparison of Unbiased Off-Target ID Methods
| Method | Principle | Pros | Cons |
| CETSA-MS | Ligand-induced thermal stabilization of targets, detected by mass spectrometry.[17] | Identifies targets in intact cells/tissues; no drug modification needed; captures cellular context. | Can be technically demanding; may miss targets that do not stabilize upon binding. |
| Chemical Proteomics | Immobilized drug analog is used to "pull down" binding partners from cell lysate for MS identification. | Can identify both high and low-affinity binders; provides a direct readout of physical interaction. | Requires chemical modification of the drug, which may alter binding; performed in lysates, losing cellular context. |
Q5: What experimental controls are essential when working with this compound to minimize misinterpretation of data?
A5: Rigorous controls are the foundation of trustworthy data. Beyond simple vehicle controls, a multi-faceted approach is necessary to dissect the complex pharmacology of this compound.
Table 3: Essential Experimental Controls for this compound Studies
| Control Type | Purpose | Rationale & Implementation |
| Vehicle Control | To account for effects of the solvent (e.g., DMSO). | The final concentration of the vehicle should be identical across all wells, including "untreated" controls.[6] |
| Dose-Response Curve | To distinguish specific vs. non-specific or toxic effects. | A specific, on-target effect should yield a sigmoidal dose-response curve. Off-target effects may appear only at higher concentrations. |
| Inactive Analog | To control for effects related to chemical structure, not target binding. | Use a structurally similar molecule known to be inactive against your primary target. This helps rule out non-specific membrane effects or other chemical artifacts. |
| Orthogonal Compound | To confirm the phenotype is linked to the pathway, not the specific drug. | Use a different, more specific drug known to modulate your target of interest. If it produces the same phenotype, it increases confidence in your hypothesis. |
| Time-Course Experiment | To distinguish primary effects from secondary, downstream consequences. | On-target effects are typically observed earlier, while off-target or downstream effects may take longer to manifest. |
References
- This compound - Wikipedia. Wikipedia. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health (NIH). [Link]
- This compound Pharmacogenetics - Genetic Drug Testing. Gene2Rx. [Link]
- What is the mechanism of this compound Maleate?
- How can off-target effects of drugs be minimised?
- What is this compound Maleate used for?
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction.
- CETSA. CETSA. [Link]
- VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. PubMed Central. [Link]
- How to design effective siRNA for gene knockdown experiments?
- This compound - Prescriber's Guide. Cambridge University Press & Assessment. [Link]
- Steady State Plasma Levels of the Enantiomers of this compound and of Its Metabolites in CYP2D6-, CYP2C19- and CYP3A4/5-Phenotyped Patients.
- This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. PubMed. [Link]
- Histamine-1 receptor antagonism for tre
- New chemical modification reduces off-target effects in siRNA drugs. News-Medical.Net. [Link]
- Competition Assay Protocol.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
- Tricyclic antidepressant drugs as antagonists of muscarinic receptors in sympathetic ganglia. European Journal of Pharmacology. [Link]
- Tricyclic antidepressants and histamine H1 receptors. PubMed. [Link]
- Cell based Binding Assay.
- Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Off-target toxicity in antibody-drug conjug
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake...
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- This compound Pathway, Pharmacokinetics. ClinPGx. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Histamine-1 receptor antagonism for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tricyclic antidepressant drugs as antagonists of muscarinic receptors in sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Trimipramine's Oral Bioavailability in Rats
<
Welcome to the technical support center for researchers utilizing rat models to investigate the oral bioavailability of trimipramine. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you navigate the complexities of in vivo pharmacokinetic studies. High variability in oral bioavailability is a common challenge that can obscure the true pharmacokinetic profile of a compound. This resource aims to equip you with the knowledge to identify potential sources of variability and implement robust experimental designs.
Troubleshooting Guide: Unraveling Inconsistent Bioavailability
High inter-individual variability is a known characteristic of this compound pharmacokinetics.[1] This section addresses common issues that can lead to inconsistent data in your rat studies.
Issue 1: Erratic Plasma Concentration-Time Profiles
You've administered a consistent oral dose of this compound to a cohort of rats, yet the resulting plasma concentration-time curves are highly variable between individuals.
Potential Causes & Corrective Actions:
-
Improper Oral Gavage Technique: Inconsistent delivery of the drug to the stomach is a primary source of variability. Forcing the gavage needle can cause stress, esophageal or stomach perforation, or accidental deposition of the compound in the trachea.[2][3]
-
Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques.[4][5][6] Use appropriately sized, flexible gavage tubes with a ball tip to minimize tissue damage.[3] Measure the correct insertion length for each rat (from the corner of the mouth to the last rib) to ensure direct delivery to the stomach.[3] Administer the formulation slowly and observe the animal for any signs of distress.[2][4]
-
-
Formulation Issues: The physical and chemical properties of your dosing formulation can significantly impact absorption. Poor solubility, precipitation in the gastrointestinal tract, or inadequate wetting can all lead to variable absorption rates.
-
Solution: Characterize your formulation thoroughly. For suspension formulations, ensure uniform particle size and prevent settling through appropriate use of suspending agents. For solutions, confirm the drug remains fully dissolved at the dosing concentration and is stable in the chosen vehicle. Consider that different formulations, such as solutions versus tablets (or suspensions), can have different absorption rates.[1]
-
-
Variable Gastric Emptying and Intestinal Transit: The rate at which the stomach empties its contents into the small intestine can greatly influence the rate and extent of drug absorption. Stress from handling or improper gavage can alter gastric motility.
Issue 2: Consistently Low and Variable Oral Bioavailability
Your results consistently show low oral bioavailability with a wide range of values across your study group.
Potential Causes & Corrective Actions:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[9][10][11] In rats, this "first-pass effect" can substantially reduce the amount of active drug reaching systemic circulation.
-
Solution: While you cannot eliminate first-pass metabolism, understanding its contribution is key. Conduct intravenous (IV) dosing studies in parallel with your oral studies to determine the absolute bioavailability. This will allow you to differentiate between poor absorption and high first-pass clearance. Investigate the primary metabolites of this compound in your rat strain to understand the metabolic pathways involved.[12][13]
-
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter.[14][15] This transporter, present in the intestinal epithelium, can actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.
-
Rat Strain and Sex Differences: Different rat strains can exhibit significant variations in their metabolic enzyme profiles, which can lead to differences in drug metabolism and, consequently, bioavailability.[17][18][19] Sex can also influence the pharmacokinetics of tricyclic antidepressants.[20]
-
Solution: Clearly report the strain and sex of the rats used in your studies. If comparing data across studies, be mindful of potential strain- and sex-related differences. If high variability persists, consider using an inbred strain to reduce genetic variability within your study population.[18][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal fasting period for rats before an oral this compound pharmacokinetic study?
A1: A standard overnight fast of 12-18 hours is typically recommended for oral pharmacokinetic studies in rats to reduce variability in gastric emptying and food-drug interactions.[7] However, prolonged fasting can alter intestinal physiology and drug absorption.[22][23] It is crucial to be consistent with the fasting duration across all animals in a study. The timing of re-feeding post-dose should also be standardized as it can influence drug absorption.[7]
Q2: What blood sampling technique is recommended for pharmacokinetic studies in rats?
A2: The choice of blood sampling technique depends on the required sample volume and frequency.
-
Serial Sampling: For constructing a full pharmacokinetic profile from a single animal, serial blood sampling is preferred. This can be achieved via a surgically implanted jugular vein cannula, which allows for stress-free sampling in conscious, freely moving animals.[24] Alternatively, repeated sampling from the tail vein or saphenous vein can be performed.[25][26][27][28]
-
Terminal Sampling: If larger blood volumes are needed or serial sampling is not feasible, cardiac puncture can be performed under terminal anesthesia.[26]
It is important to note that the sampling site (e.g., tail vein vs. jugular vein) can sometimes yield different concentration-time profiles for certain compounds.[25] Consistency in the sampling method is therefore critical.
Q3: What analytical methods are suitable for quantifying this compound and its metabolites in rat plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.[11][29] High-performance liquid chromatography (HPLC) with electrochemical detection is also a viable method.[30] A robust and validated analytical method is essential for generating reliable pharmacokinetic data.
Q4: How does the metabolism of this compound in rats compare to humans?
A4: this compound is extensively metabolized in both rats and humans, primarily by CYP enzymes in the liver.[9][12][13] The main metabolic pathways include demethylation to the active metabolite desmethylthis compound, and hydroxylation.[9][11] In humans, CYP2C19 and CYP2D6 are the major enzymes involved.[10] While the specific rat CYP orthologs may differ, the overall metabolic pathways are generally similar.[31] However, quantitative differences in enzyme activity between species and even between different rat strains can lead to variations in pharmacokinetic profiles.[17][32]
Data & Protocols
Table 1: Key Factors Influencing this compound Oral Bioavailability in Rats
| Factor | Description | Impact on Bioavailability | Mitigation Strategies |
| Physiological | First-pass metabolism, P-glycoprotein efflux, gastric emptying rate, intestinal transit time. | Can significantly decrease bioavailability and increase variability. | Use IV dosing to determine absolute bioavailability; consider co-administration with P-gp inhibitors; standardize fasting and handling procedures. |
| Formulation | Drug solubility, particle size, excipients, and vehicle. | Poor formulation can lead to incomplete dissolution and erratic absorption. | Thoroughly characterize the formulation; ensure stability and homogeneity. |
| Procedural | Oral gavage technique, blood sampling method. | Improper technique can cause stress, injury, and inaccurate dosing, leading to high variability. | Ensure proper training and use of appropriate equipment; maintain consistency in all procedures. |
| Animal-Specific | Rat strain, sex, age, and health status. | Genetic and physiological differences can alter drug metabolism and disposition.[20][21] | Use a consistent and well-defined animal model; report all relevant animal characteristics. |
Protocol 1: Standardized Oral Gavage in Rats
-
Animal Preparation: Fast the rat overnight (12-18 hours) with free access to water.[7] Weigh the animal immediately before dosing to calculate the precise volume.
-
Gavage Tube Selection and Measurement: Select a flexible gavage tube (e.g., red rubber feeding tube) of an appropriate size for the rat.[3][4] Measure the insertion length by holding the tube next to the animal, from the tip of the nose to the last rib.[3][4]
-
Restraint: Gently but firmly restrain the rat to immobilize its head and torso. Ensure the animal can breathe comfortably.[5][6]
-
Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4][5] The animal should swallow the tube. Never force the tube. If resistance is met, withdraw and try again.[3]
-
Dose Administration: Once the tube is correctly positioned, slowly administer the formulation over 2-3 seconds.[2]
-
Post-Dosing Monitoring: Withdraw the tube gently and return the animal to its cage. Monitor the rat for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[2][4]
Protocol 2: Serial Blood Sampling via Tail Vein
-
Animal Warming: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.
-
Restraint: Place the rat in a suitable restrainer that allows access to the tail.
-
Vein Puncture: Clean the tail with an alcohol swab. Using a sterile needle (e.g., 25-27 gauge), make a small puncture in one of the lateral tail veins.[27]
-
Blood Collection: Collect the emerging blood drop into a capillary tube or other appropriate collection vessel.[27]
-
Hemostasis: After collecting the required volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[27]
-
Sample Processing: Process the blood sample as required for your analytical method (e.g., centrifuge to obtain plasma).
Visualizations
Caption: Factors influencing this compound's oral bioavailability in rats.
Caption: Troubleshooting workflow for variable oral bioavailability.
References
- TECH 09b - Oral Gavage in Adult Rats. UBC Animal Care Services.
- SOP: Oral Gavage in the Rat. Virginia Tech. Published 2017-12-12.
- Doluisio JT, Tan GH, Billups NF, Diamond L. The effect of fasting on the rate of intestinal drug absorption in rats: preliminary studies. J Pharm Sci. 1969;58(10):1196-1200. doi:10.1002/jps.2600581007
- Bougerolle AM, Chabard JL, Jbilou M, et al. Chronopharmacokinetic and bioequivalence studies of two formulations of this compound after oral administration in man. Eur J Drug Metab Pharmacokinet. 1989;14(2):139-144. doi:10.1007/BF03190854
- Uhr M, Grauer MT, Holsboer F. abcb1ab P-glycoprotein is involved in the uptake of citalopram and this compound into the brain of mice. J Psychiatr Res. 2003;37(3):179-185. doi:10.1016/s0022-3956(03)00022-0
- Zheng N, Li Y, Liu Y, et al. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. Xenobiotica. 2021;51(1):15-23. doi:10.1080/00498254.2020.1795949
- Henson C, Wong M, Ackermann B, et al. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. J Pharmacol Toxicol Methods. 2014;70(1):8-14. doi:10.1016/j.vascn.2014.03.004
- Patsnap Synapse. How do drug researchers address effects that only occur in rats?. Published 2025-03-20.
- Genter MB, Deamer NJ, Blake BL, Wesley-Hicks D, Lewin JR. Role of rat strain in the differential sensitivity to pharmaceutical agents and naturally occurring substances. Toxicol Pathol. 2004;32 Suppl 1:36-50. doi:10.1080/01926230490422230
- Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations.
- Beaton C, Garcia A. Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. J Vis Exp. 2007;(7):e356. Published 2007 Aug 22. doi:10.3791/356
- UBC Animal Care Committee. TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Aniphy. Published February 2021.
- Oral Gavage - Rodent. San Diego State University.
- Blood sampling: Rat. NC3Rs. Published 2013-11-10.
- Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Published 2020-07-10.
- Couture J, Ghabrial H, Hawes EM, Midha KK. The metabolism of this compound in the rat. Biomed Environ Mass Spectrom. 1990;19(13):793-806. doi:10.1002/bms.1200191303
- Ghabrial H, Couture J, Hawes EM, Midha KK. Metabolism of antidepressants: urinary metabolites of this compound in the rat. Prog Neuropsychopharmacol Biol Psychiatry. 1991;15(2):285-289. doi:10.1016/0278-5846(91)90094-h
- Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine.
- Garg S, Singh A, Singh D. EFFECT OF FASTING ON THE INTESTINAL ABSORPTION OF D-GLUCOSE AND D-XYLOSE IN RATS IN VIVO. Indian J Physiol Pharmacol. 2001;45(4):461-467.
- What factors may contribute to the PK differences in rats and mice?. ResearchGate. Published 2020-09-10.
- Shah N, Sugiyama Y, Yu LX. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model. Mol Pharm. 2017;14(11):3818-3829. doi:10.1021/acs.molpharmaceut.7b00570
- Suckow RF, Cooper TB. Determination of this compound and metabolites in plasma by liquid chromatography with electrochemical detection. J Pharm Sci. 1984;73(12):1753-1756. doi:10.1002/jps.2600731221
- Kato R, Takanaka A, Onoda K. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS. Jpn J Pharmacol. 1969;19(1):5-12. doi:10.1254/jjp.19.5
- This compound Pathway, Pharmacokinetics. ClinPGx.
- O'Brien FE, O'Connor RM, Clarke G, et al. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats. Br J Pharmacol. 2012;167(6):1295-1306. doi:10.1111/j.1476-5381.2012.02096.x
- O'Brien FE, Dinan TG, Griffin BT, Cryan JF. P-glycoprotein Inhibition Increases the Brain Distribution and Antidepressant-Like Activity of Escitalopram in Rodents. PLoS One. 2013;8(6):e65572. Published 2013 Jun 5. doi:10.1371/journal.pone.0065572
- Budiman A, Muchtaridi M, Wathoni N. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool. Pharmaceutics. 2022;14(12):2796. Published 2022 Dec 16. doi:10.3390/pharmaceutics14122796
- Méndez-David I, David DJ, Guiard BP, et al. Identifying fast-onset antidepressants using rodent models. Transl Psychiatry. 2017;7(3):e1071. Published 2017 Mar 21. doi:10.1038/tp.2017.43
- Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation.
- SURMONTIL (this compound Maleate) DESCRIPTION. U.S. Food and Drug Administration.
- Hrdina PD, Dubas T, Riva M. Pharmacokinetics of imipramine are affected by age and sex in rats. Life Sci. 1986;38(8):711-718. doi:10.1016/0024-3205(86)90585-0
- Abdullah A. Analytical Profile of this compound Maleate. ResearchGate. Published January 1985.
- Muckoya V, Balloch S, Hammond G, Calton LJ. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation.
- Highland JN, Morris PJ, Zanos P, et al. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine. J Psychopharmacol. 2019;33(1):12-24. doi:10.1177/0269881118812095
- Liu Y, Li X, Li W, et al. Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats. Front Pharmacol. 2018;9:192. Published 2018 Mar 14. doi:10.3389/fphar.2018.00192
- O'Brien FE, O'Connor RM, Clarke G, et al. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability. Br J Pharmacol. 2013;170(4):822-834. doi:10.1111/bph.12304
- Inhibitory potencies of this compound and its main metabolites at human monoamine and organic cation transporters. ResearchGate. Published 2025-08-06.
- Murray M. Inhibition and metabolite complexation of rat hepatic microsomal cytochrome P450 by tricyclic antidepressants. Drug Metab Dispos. 1993;21(5):841-848.
- Can we use rat as an animal model for pharmacokinetics study?. ResearchGate. Published 2014-06-03.
- O'Brien FE, O'Connor RM, Clarke G, et al. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats. Br J Pharmacol. 2012;167(6):1295-1306. doi:10.1111/j.1476-5381.2012.02096.x
- Szota AM, Talarowska M, Gąsiorowski K, Zajączkowska S, Orzechowska S, Maes M, et al. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Medicina. 2023;59(7):1260. doi:10.3390/medicina59071260
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Published 2024-08-07.
- This compound (oral route) - Side effects & dosage. Mayo Clinic. Published 2025-11-30.
Sources
- 1. Chronopharmacokinetic and bioequivalence studies of two formulations of this compound after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aniphy.fr [aniphy.fr]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of antidepressants: urinary metabolites of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcb1ab P-glycoprotein is involved in the uptake of citalopram and this compound into the brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of P-glycoprotein enhances transport of imipramine across the blood–brain barrier: microdialysis studies in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of rat strain in the differential sensitivity to pharmaceutical agents and naturally occurring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 22. scispace.com [scispace.com]
- 23. ijpp.com [ijpp.com]
- 24. currentseparations.com [currentseparations.com]
- 25. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 27. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 28. einsteinmed.edu [einsteinmed.edu]
- 29. lcms.cz [lcms.cz]
- 30. Determination of this compound and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Inhibition and metabolite complexation of rat hepatic microsomal cytochrome P450 by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Trimipramine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address interference caused by the tricyclic antidepressant, trimipramine, in fluorescence-based assays. Our goal is to equip you with the scientific understanding and practical tools to identify, manage, and mitigate these challenges, ensuring the integrity and accuracy of your experimental data.
Introduction: The Challenge of Compound Interference
Fluorescence-based assays are a cornerstone of modern biological research and drug discovery due to their high sensitivity and adaptability. However, the introduction of exogenous small molecules, such as therapeutic compounds like this compound, can lead to significant assay interference.[1][2] this compound, a tricyclic antidepressant (TCA), possesses a multi-ring structure capable of interacting with light, leading to phenomena such as autofluorescence and signal quenching.[1] Understanding and addressing these interferences is critical for obtaining reliable results.
This guide will walk you through the mechanisms of this compound interference, provide step-by-step protocols to diagnose these issues, and offer robust solutions to rescue your assays.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common issues observed in fluorescence assays when this compound is present.
Issue 1: Unexpectedly High Background Fluorescence
Symptoms:
-
High fluorescence readings in wells containing this compound, even in the absence of the assay's fluorophore.
-
A dose-dependent increase in background signal with increasing this compound concentration.
-
Reduced signal-to-noise ratio.
Potential Cause: Intrinsic Fluorescence (Autofluorescence) of this compound
This compound, like many aromatic compounds, has the potential to be intrinsically fluorescent, a phenomenon known as autofluorescence.[3] This means the compound itself can absorb light at one wavelength and emit it at another, contributing to the signal detected by the instrument and masking the true assay signal.[2] While specific excitation and emission maxima for this compound are not extensively published, its UV absorbance maximum is around 250 nm, and related tricyclic antidepressants tend to fluoresce in the blue-green region of the spectrum.[4]
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound autofluorescence.
Step-by-Step Experimental Protocol: Characterizing this compound Autofluorescence
-
Prepare a 'Compound-Only' Plate:
-
Use a black, clear-bottom 96- or 384-well plate.
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Include wells with assay buffer only to serve as a blank control.
-
-
Measure Fluorescence at Your Assay's Wavelengths:
-
Using a fluorescence microplate reader, set the excitation and emission wavelengths to match those of your primary assay's fluorophore.
-
Read the plate and subtract the blank values from the this compound-containing wells.
-
A concentration-dependent increase in fluorescence confirms autofluorescence at your assay's settings.
-
-
Determine this compound's Spectral Profile:
-
Using a spectrofluorometer or a plate reader with spectral scanning capabilities, perform the following scans on the wells containing the highest concentration of this compound:
-
Emission Scan: Excite at a range of wavelengths below and including your assay's excitation wavelength (e.g., 250-450 nm) and scan the emission across a broad range (e.g., 350-700 nm).
-
Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and scan a broad range of excitation wavelengths (e.g., 250-500 nm).
-
-
This will reveal the excitation and emission maxima of this compound's intrinsic fluorescence.
-
Issue 2: Reduced Signal or Complete Signal Loss
Symptoms:
-
A decrease in the fluorescence signal from your probe in the presence of this compound.
-
Results suggesting false positive inhibition or activity.
Potential Causes:
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a reduced signal.[5] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if spectral overlap is appropriate.
-
Inner Filter Effect (IFE): At high concentrations, this compound may absorb a significant amount of the excitation or emission light, effectively shielding the fluorophore from excitation or preventing the emitted light from reaching the detector.[6] This is a particularly common issue for compounds that absorb light in the UV or blue regions of the spectrum.
Troubleshooting Workflow:
Caption: Workflow to diagnose signal quenching or inner filter effect.
Step-by-Step Experimental Protocol: Differentiating Inhibition from Quenching/IFE
-
Post-Reaction Compound Addition:
-
In a set of control wells, allow your standard assay to proceed to completion to generate the fluorescent product.
-
If it's an enzymatic assay, you can stop the reaction with a known inhibitor.
-
Add this compound to these wells at the desired concentrations.
-
Read the fluorescence immediately. A decrease in signal upon the addition of this compound strongly indicates quenching or an inner filter effect.[5]
-
-
Measure Compound Absorbance:
-
Using a spectrophotometer or an absorbance-capable plate reader, measure the absorbance spectrum of this compound in your assay buffer from the UV to the visible range (e.g., 230-700 nm).
-
Significant absorbance at your assay's excitation or emission wavelengths is a strong indicator of a potential inner filter effect.[5]
-
Part 2: Mitigation Strategies
Once you have identified the nature of the interference, you can implement strategies to minimize its impact.
| Mitigation Strategy | Description | Best For |
| Background Subtraction | For each data point, subtract the signal from a corresponding "compound-only" control well. | Low to moderate autofluorescence. |
| Switch to Red-Shifted Fluorophores | Move to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) where many small molecules, including TCAs, are less likely to absorb or emit light.[3] | Strong autofluorescence in the blue-green spectrum. |
| Use a Different Assay Technology | Switch to a non-fluorescence-based method, such as an absorbance, luminescence, or label-free assay, to validate hits.[5] | Persistent and unmanageable interference. |
| Reduce Compound Concentration | If experimentally feasible, lowering the concentration of this compound can reduce both autofluorescence and quenching effects.[1] | Cases where high concentrations are not required for the biological question. |
| Correct for Inner Filter Effect | Mathematical correction formulas can be applied if the absorbance of the compound at the excitation and emission wavelengths is known. | Confirmed inner filter effect. |
Spectral Overlap Considerations
The key to mitigating interference is to choose a fluorophore whose excitation and emission spectra are well-separated from the absorbance and emission spectra of this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for this compound Overlap |
| DAPI | 345 | 455 | Blue | High |
| FITC / Alexa Fluor 488 | 495 / 494 | 518 / 517 | Green | High |
| TRITC / Alexa Fluor 555 | 547 / 556 | 572 / 573 | Yellow-Orange | Moderate |
| Texas Red / Alexa Fluor 594 | 590 | 617 | Red | Low |
| Cy5 / Alexa Fluor 647 | 650 | 670 | Far-Red | Very Low |
Data sourced from Abcam Fluorophore Table.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic fluorescence of this compound? A1: this compound, as a tricyclic aromatic compound, is expected to have some level of intrinsic fluorescence. While its exact excitation and emission maxima are not well-documented in publicly available literature, its UV absorbance peak is around 250 nm.[4] Related TCAs are known to fluoresce, often in the blue-green part of the spectrum.[1] The most reliable way to determine its fluorescence characteristics in your specific assay conditions is to perform spectral scans as described in the troubleshooting guide.
Q2: Can I use this compound in a GFP-based cellular assay? A2: Caution is advised. Green Fluorescent Protein (GFP) has an excitation maximum around 488 nm and an emission maximum around 509 nm. This falls within the spectral region where TCAs may exhibit autofluorescence. It is crucial to run the appropriate controls, including cells not expressing GFP but treated with this compound, to quantify the compound's contribution to the signal. If interference is significant, consider using a red-shifted fluorescent protein like mCherry or mRFP.
Q3: How does the assay buffer composition affect this compound interference? A3: The photophysical properties of a compound can be influenced by its environment. Factors such as pH, polarity, and the presence of certain ions in your assay buffer could potentially alter the fluorescence quantum yield and spectral profile of this compound. Therefore, it is essential to perform all control experiments in the exact same buffer conditions as your main assay.
Q4: My results show this compound is a quencher. Is this a real biological effect? A4: Not necessarily. Signal quenching is a common artifact where the compound interferes with the fluorescence detection process itself.[1][5] To distinguish true biological activity from a quenching artifact, the "post-reaction addition" control is critical. If the signal drops only when this compound is added after the fluorescent product has already been formed, the effect is likely due to quenching and not true inhibition of the biological target.[5]
Q5: Are there alternative, non-fluorescence-based assays I can use? A5: Yes. If this compound interference proves intractable, consider orthogonal assays to validate your findings.[2] Depending on your biological question, these could include:
-
Luminescence-based assays: These often have a better signal-to-background ratio and are less prone to interference from fluorescent compounds.
-
Absorbance-based assays: Suitable for enzymatic reactions that produce a colored product.
-
Radiometric assays: Highly sensitive and immune to optical interference, but require specialized handling of radioactive materials.
-
Label-free technologies: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding events directly without the need for fluorescent labels.
References
- Sittampalam, G. S., et al. (2012). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 17(7), 935-946.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 15(10), 1248-1257.
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information.
- Shukla, R., et al. (2006). Differential effects of tricyclic antidepressant drugs on membrane dynamics--a fluorescence spectroscopic study. Archives of Biochemistry and Biophysics, 445(2), 201-209.
- Al-Badr, A. A. (1983). Analytical Profile of this compound Maleate. Analytical Profiles of Drug Substances, 12, 683-712.
- Bio-Techne. (n.d.). ICC/IF Experiment Controls.
- FluoroFinder. (2023). Tips to Minimize Autofluorescence.
- Cell Signaling Technology. (2018). what controls should I include for Immunofluorescence (IF)? | CST Tech Tips. YouTube.
- Dasgupta, A., Wells, A., & Datta, P. (2007). False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of hydroxyzine and cetirizine. Therapeutic Drug Monitoring, 29(1), 134-139.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5584.
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound Maleate. PubChem Compound Summary for CID 5282318.
- U.S. Food and Drug Administration. (2012). Surmontil (this compound maleate) capsule label.
- Lončar, D., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7107-7114.
- Gurovich, V., & Ghirlando, R. (2020). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. Methods and Applications in Fluorescence, 8(4), 045003.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440-3450.
- Fonseca, J. M., et al. (2009). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 134(7), 1438-1444.
- Qiu, H., et al. (2021). Inner filter effect-based fluorescence assays toward environmental pesticides and antibiotics. TrAC Trends in Analytical Chemistry, 134, 116142.
- MedlinePlus. (2021). Tricyclic Antidepressant (TCA) Screen.
Sources
- 1. Photophysics and photochemistry of imipramine, desimipramine, and clomipramine in several solvents: a fluorescence, 266 nm laser flash, and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Trimipramine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trimipramine. This center is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the long-term stability of this tricyclic antidepressant. Our goal is to equip you with the scientific understanding and practical methodologies necessary to ensure the integrity of your this compound samples and formulations.
Understanding this compound's Stability Profile
This compound, a dibenzazepine derivative, is susceptible to degradation through several pathways, including oxidation, photodegradation, and hydrolysis.[1][2] Its chemical structure, featuring a tertiary amine and a dihydrodibenzazepine ring system, presents several reactive sites. Understanding these vulnerabilities is the first step toward developing effective stabilization strategies.
The primary degradation pathways for tricyclic antidepressants (TCAs) like this compound involve:
-
Oxidation: The tertiary amine group and the ethylene bridge in the ring system are prone to oxidation, which can lead to the formation of N-oxides and other oxidative products.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[3][4] For this compound, photodegradation can result in hydroxylation of the molecule.[1]
-
Hydrolysis: While generally more stable to hydrolysis than esters or amides, the molecule can still degrade under extreme pH and temperature conditions.[1][2]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[1][5]
This guide will delve into specific issues you may encounter and provide actionable solutions grounded in established scientific principles and regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to maintaining the stability of this compound during long-term storage and experimentation.
FAQ 1: My this compound solution is showing a yellowish discoloration over time. What is the likely cause and how can I prevent it?
Answer:
A yellowish discoloration is a common indicator of degradation, particularly due to oxidation and photodegradation .
Causality: The tertiary amine side chain and the iminodibenzyl core of this compound are susceptible to oxidation.[1] Exposure to atmospheric oxygen, trace metal ions, or peroxides (which can be present as impurities in excipients) can initiate oxidative degradation. Photodegradation, induced by exposure to ambient or UV light, can also lead to colored degradants.[3][4] Studies on other tricyclic antidepressants have shown that N-oxide formation is a common oxidative degradation pathway.[8]
Troubleshooting & Prevention:
-
Inert Atmosphere: When preparing and storing solutions, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidants: Consider the addition of a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and compatibility with your intended application. Common examples for pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Chelating Agents: To mitigate metal-ion-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
-
Light Protection: Always store this compound, both in solid form and in solution, in light-resistant containers.[7][9] Amber glass vials or containers wrapped in aluminum foil are recommended.[9] During experimental procedures, minimize exposure to direct light.
FAQ 2: I've observed peak splitting or the appearance of new, unexpected peaks in the HPLC chromatogram of my stored this compound sample. How do I identify the source of this instability?
Answer:
The appearance of new peaks or changes in the primary peak shape in your HPLC analysis strongly suggests chemical degradation. The key is to systematically identify the degradation pathway through a forced degradation study . This is a cornerstone of stability testing as outlined by ICH guidelines.[6][7]
Causality: this compound can degrade into various products depending on the stressor. For instance, photodegradation of this compound has been shown to produce up to 14 different photo-transformation products, with hydroxylation being a primary pathway.[1] Oxidative stress can lead to N-oxides and other byproducts.[8] Hydrolysis under acidic or basic conditions can also yield distinct degradants.
Experimental Protocol: Forced Degradation Study
This protocol will help you determine the susceptibility of your this compound sample to different stress conditions and identify the resulting degradation products.
Objective: To intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products and assess the stability-indicating capability of your analytical method.
Materials:
-
This compound maleate
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
Calibrated HPLC-UV/DAD or HPLC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution and 1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution and 1N NaOH. Heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 1N HCl before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Transfer the solid this compound powder or a portion of the stock solution into a vial and heat in an oven at a set temperature (e.g., 80-105°C) for a specified duration.
-
Photodegradation: Expose the stock solution in a transparent container (e.g., quartz cuvette or clear glass vial) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a stability-indicating HPLC method.
-
A stability-indicating method is one that can separate the intact drug from its degradation products. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate or acetate buffer.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
The presence of new peaks indicates the formation of degradation products under that specific stress condition.
-
If you have access to a mass spectrometer (LC-MS), you can obtain mass-to-charge ratios of the new peaks to help elucidate their structures. Common degradation products of tricyclic antidepressants include hydroxylated derivatives, N-oxides, and desmethyl metabolites.[10]
-
Workflow for Investigating Unexpected HPLC Peaks
Caption: Workflow for identifying degradation products.
FAQ 3: I am developing a solid dosage form of this compound. What excipients should I be cautious about to ensure long-term stability?
Answer:
Excipient compatibility is a critical factor in the stability of a final drug product. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API), affecting its potency and safety.
Causality: Certain functional groups in common excipients can react with the this compound molecule. For example:
-
Reducing Sugars (e.g., Lactose): The tertiary amine of this compound can potentially interact with reducing sugars, although this is more common with primary and secondary amines (Maillard reaction).
-
Excipients with Peroxide Impurities (e.g., Povidone, Polyethylene Glycol - PEGs): Trace levels of peroxides in these excipients can initiate oxidative degradation of this compound.
-
Basic or Acidic Excipients: These can alter the micro-pH of the formulation, potentially catalyzing hydrolytic degradation if moisture is present.
-
Lubricants (e.g., Magnesium Stearate): Some studies have shown that magnesium stearate can interact with amine-containing drugs, although the mechanisms can be complex and formulation-dependent.
Troubleshooting & Prevention:
Experimental Protocol: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of this compound with selected excipients under accelerated storage conditions.
Materials:
-
This compound maleate
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone, croscarmellose sodium)
-
HPLC system
-
Stability chambers (e.g., 40°C/75% RH)
-
Glass vials
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).
-
Also prepare a sample of pure this compound as a control.
-
For a more rigorous test, a small amount of water (e.g., 5-10% w/w) can be added to the mixtures to simulate high-humidity conditions.
-
-
Storage:
-
Place the mixtures in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
-
Analysis:
-
At each time point, analyze the samples by a stability-indicating HPLC method.
-
Visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Quantify the amount of this compound remaining and measure the area of any new degradation peaks.
-
-
Data Interpretation:
-
An excipient is considered incompatible if the binary mixture shows significant degradation of this compound compared to the pure API control under the same conditions.
-
General Recommendations:
-
Use high-quality excipients with low levels of reactive impurities.
-
Consider using non-reducing sugars like mannitol or dibasic calcium phosphate as diluents instead of lactose if you suspect an incompatibility.
-
Keep moisture content in the final formulation as low as possible.
FAQ 4: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer:
Based on available data and general principles for storing tricyclic antidepressants, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature, 15-30°C (59-86°F).[9] | Avoids acceleration of thermal degradation.[1] Do not freeze.[1] |
| Light | Protect from light.[7][9] | This compound is susceptible to photodegradation.[1][3][4] |
| Humidity | Store in a dry place. Keep container tightly closed. | Moisture can promote hydrolytic and oxidative degradation. |
| Packaging | Use well-closed, light-resistant containers.[9] | Provides a barrier against light and moisture. For bulk storage, consider glass or polyethylene/polypropylene containers.[3] |
Logical Relationship of Stability Factors
Caption: Factors influencing this compound degradation.
By carefully controlling these environmental factors and understanding the potential for chemical interactions, you can significantly improve the stability of this compound in your long-term storage and experimental workflows.
References
- PRODUCT MONOGRAPH this compound this compound Tablets BP 12.5, 25, 50 and 100 mg this compound (as maleate) this compound Capsules 7. (2010).
- Comanescu, C., & Racovita, R. C. (2024). An Overview of Degradation Strategies for Amitriptyline. International journal of molecular sciences, 25(7), 3822. [Link]
- Székely, P., Hancu, G., Kelemen, H., & Vancea, S. (2012). Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine. The Journal of Critical Care Medicine, 57(6).
- Suta, L. M., et al. (2016). Thermal Stability of Desipramine and Imipramine. Semantic Scholar.
- Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review.
- Kshirsagar, R., & Jain, V. (2023). Removal of imipramine using advanced oxidation processes: Degradation products and toxicity evolution. Ecotoxicology and environmental safety, 254, 114742. [Link]
- Musa, M. N. (1989). Nonlinear kinetics of this compound in depressed patients. Journal of clinical pharmacology, 29(8), 746–747. [Link]
- Cochran, D. L., Gwin, M. P., & Sowell, J. W. (1984). This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection. Clinical pharmacology and therapeutics, 35(3), 348–353. [Link]
- This compound Pathway, Pharmacokinetics. PharmGKB.
- ICH Harmonised Tripartite Guideline. Stability testing of new drug substances and products Q1A(R2). (2003).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- HPLC Method for Analysis of this compound. SIELC Technologies.
- Kumara, M. N., et al. (2018). RP-UPLC method development and validation for the quantitative determination of potential impurities of this compound maleate. ResearchGate.
- Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
- Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197.
- This compound. PubChem.
- Sharma, G., & Kumar, A. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
- Tricyclic antidepressants (drug interactions). EBSCO.
- Tricyclic Antidepressants (TCAs): Uses, Side Effects, and More. Healthline.
- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748. [Link]
- This compound fails to exert antimanic efficacy: a case of the discrepancy between in vitro rationale and clinical efficacy. PubMed.
- This compound. LiverTox - NCBI Bookshelf.
- Jian, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical chemistry, 87(20), 10488–10496. [Link]
- Stanković, M., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceutics, 16(11), 1410. [Link]
- Shelley, J. H., & Sjöqvist, F. (1969). The assessment of potential drug interactions with a new tricyclic antidepressant drug.
- Polonini, H. C., et al. (2025). A systematic review of manipulations to pharmaceutical dosage forms used in psychotropic tapering plans. Journal of pharmaceutical and biomedical analysis, 253, 116515. [Link]
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Asghar, M. A., & Yousaf, A. M. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 8(7), c790-c802.
- Wang, J., & Wang, S. (2018). Three possible degradation pathways and transformation products of trimethoprim from WW by Fenton oxidation process. ResearchGate.
- Mohseni, M., et al. (2022). This compound Photo-Degradation in the Photo-Catalyst Baffled Reactor's UV/Sulfite/ZnO Redox Reaction System. SSRN.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. R Discovery.
- [Table], Table 4. TCA Drug-Drug Interactions and Adverse Effects. StatPearls - NCBI.
Sources
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and | Semantic Scholar [semanticscholar.org]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nonlinear kinetics of this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Strategies to reduce Trimipramine-induced sedation in animal studies
A Guide to Managing and Mitigating Sedative Effects in Preclinical Research
Welcome to the technical support resource for researchers utilizing Trimipramine in animal models. This guide is designed to provide practical, in-depth answers to common challenges encountered during experimental workflows, with a specific focus on the compound's prominent sedative properties. Our goal is to help you refine your protocols to ensure data integrity while maintaining animal welfare.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound-induced sedation.
Q1: What is the primary pharmacological reason this compound causes such strong sedation?
A1: this compound's sedative effect is not primarily linked to its antidepressant mechanism (which is itself atypical and involves weak monoamine reuptake inhibition) but rather to its potent antagonism of specific central nervous system receptors.[1][2] The principal driver is its very strong blockade of the histamine H1 receptor .[2][3][4] Histamine in the brain is a key promoter of wakefulness; by blocking its receptor, this compound effectively dampens this arousal signal, leading to sedation.[5]
Additionally, its anticholinergic (muscarinic receptor blockade) and anti-adrenergic (α1-adrenergic receptor blockade) activities contribute to the overall sedative and hypotensive profile.[6][7] This multi-receptor action explains why sedation is one of the most common side effects observed.[1]
Q2: How can we reliably quantify the level of sedation in our rodent models?
A2: Quantifying sedation is crucial for determining the therapeutic window of this compound for your specific research question. It requires separating general motor suppression (sedation) from the desired antidepressant-like or anxiolytic effects. Several validated behavioral tests can be employed.
-
Open Field Test (OFT): This is the most common method. A sedated animal will show significantly reduced locomotor activity (total distance traveled), increased time spent immobile, and potentially fewer rearing behaviors.[8]
-
Rotarod Test: This apparatus directly measures motor coordination and balance. Sedation will cause animals to fall off the rotating rod at lower speeds or shorter latencies compared to baseline or vehicle-treated controls.[8]
-
Accelerometry: Implantable or collar-based accelerometers can provide direct, continuous measurement of an animal's movement and activity levels in its home cage, offering a sensitive way to assess sedation without the confounding stress of a novel testing environment.[8]
It is critical to establish a baseline performance for each animal before drug administration to serve as its own control.
Troubleshooting Guide: Mitigating Excessive Sedation
This section provides actionable strategies when this compound-induced sedation interferes with your experimental outcomes.
Q: My animals are too sedated to perform behavioral tasks (e.g., Forced Swim Test, Novelty Suppressed Feeding). What is the first corrective step?
A: The most critical first step is to conduct a dose-response study to identify the Minimum Effective Dose (MED) that elicits the desired therapeutic effect with the least possible sedation. Researchers often adopt a standard literature dose, which may be excessive for their specific animal strain, age, or experimental conditions.
Protocol: Dose-Response Optimization
-
Animal Selection: Use a cohort of animals from the same strain, sex, and age as your main study.
-
Group Allocation: Divide animals into at least 4-5 groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., saline or 0.5% methylcellulose)
-
Group 2: Low-Dose this compound (e.g., 5 mg/kg)
-
Group 3: Mid-Dose this compound (e.g., 10 mg/kg)
-
Group 4: High-Dose this compound (e.g., 20 mg/kg)
-
Group 5 (Optional): Positive Control (e.g., a non-sedating antidepressant like fluoxetine)
-
-
Acclimatization & Baseline: Acclimatize animals to the testing room and equipment. Perform baseline testing on your primary behavioral assay AND a sedation assay (e.g., Open Field Test) before drug administration.
-
Administration: Administer the assigned treatment (e.g., via intraperitoneal injection or oral gavage).
-
Peak Effect Testing: Conduct testing at the presumed time of peak drug effect. For this compound, this is typically 30-60 minutes post-IP injection in rodents.
-
Data Collection: Record parameters for both the therapeutic assay (e.g., immobility time in FST) and the sedation assay (e.g., total distance traveled in OFT).
-
Analysis: Plot the dose-response curves for both effects. The goal is to find a dose on the "steep" part of the therapeutic curve but on the "shallow" part of the sedation curve.
Table 1: Example Data from a Dose-Response Study
| Treatment Group | Dose (mg/kg, IP) | Mean Immobility in FST (seconds) | Mean Distance in OFT (cm) |
|---|---|---|---|
| Vehicle | 0 | 155 ± 10 | 2500 ± 200 |
| This compound | 5 | 140 ± 12 | 2100 ± 180 |
| This compound | 10 | 95 ± 8 | 1600 ± 150 |
| this compound | 20 | 85 ± 9 | 750 ± 90 |
In this hypothetical example, the 10 mg/kg dose provides a significant antidepressant-like effect (reduced immobility) while causing only moderate sedation. The 20 mg/kg dose offers little additional therapeutic benefit but causes profound sedation.
Q: We've optimized the dose, but sedation is still a confounding factor. Are there other protocol adjustments we can make?
A: Yes. Beyond dose, the timing and chronobiology of administration can have a significant impact.
-
Chronopharmacology (Time-of-Day Administration): Rodents are nocturnal. Administering a sedative drug at the beginning of their active (dark) cycle may coincide with their natural drive for activity, potentially blunting the sedative effect compared to administration during their inactive (light) cycle. Studies on other tricyclic antidepressants have shown that the time of administration can affect plasma concentrations and behavioral outcomes.[9]
-
Troubleshooting Step: If your protocol allows, shift your dosing and testing schedule to the animal's dark cycle and assess if this mitigates the functional impairment from sedation.
-
-
Route of Administration: The administration route affects the drug's absorption and pharmacokinetic profile.[10]
-
Intraperitoneal (IP) Injection: Leads to rapid absorption and potentially higher peak plasma concentrations, which can exacerbate sedation.
-
Oral Gavage (PO): Results in slower absorption and a lower, more sustained peak concentration, which might reduce the intensity of acute sedation.
-
Drug-in-Food: For chronic studies, administering this compound mixed in the food can provide a slow, steady release, potentially avoiding the peaks and troughs that lead to acute sedation.[11] This method requires validation of food intake to ensure proper dosing.
-
Q: Is it advisable to co-administer a stimulant to counteract the sedation?
A: This approach should be considered a last resort and requires extensive validation. Co-administering CNS stimulants (e.g., caffeine, modafinil) can introduce significant confounds:
-
Pharmacological Interaction: The stimulant may have its own effects on the primary outcome measure (e.g., anxiety, depression-like behavior), making it impossible to attribute changes solely to this compound.
-
Altered Metabolism: The co-administered drug could compete for the same metabolic enzymes (e.g., CYP2D6, CYP2C19) that process this compound, altering its plasma concentration and duration of action in unpredictable ways.[6][12]
-
Additive Side Effects: Combining drugs can increase the risk of adverse events, such as cardiac arrhythmias.[13][14]
Recommendation: Before attempting co-administration, first exhaust all dose, timing, and route optimization strategies. If you must proceed, you are no longer just testing this compound; you are testing the combination. This requires additional control groups (e.g., Vehicle + Stimulant) to isolate the effects of the combination therapy.
Q: Could an alternative tricyclic antidepressant be used if sedation from this compound cannot be overcome?
A: Yes. If the specific, atypical profile of this compound is not essential to your hypothesis, switching to a different TCA with a lower affinity for the H1 histamine receptor is a sound strategy.
-
Desipramine: A secondary amine TCA known for having one of the lowest affinities for H1 and muscarinic receptors among TCAs, and consequently, much weaker sedative and anticholinergic effects.[3]
-
Nortriptyline: Another secondary amine with a more moderate sedation profile compared to tertiary amines like this compound and Amitriptyline.[1]
This choice depends entirely on whether your research question is about this compound specifically or about the effects of TCAs more broadly.
References
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- This compound - Wikipedia. (n.d.). Wikipedia. [Link]
- This compound Monograph for Professionals - Drugs.com. (n.d.). Drugs.com. [Link]
- What is this compound Maleate used for? - Patsnap Synapse. (2024, June 14).
- Sonner, J. M., & Laster, M. J. (2018). The Mouse as a Model Organism for Assessing Anesthetic Sensitivity. Methods in Enzymology. [Link]
- This compound - chemeurope.com. (n.d.). chemeurope.com. [Link]
- Palanisamy, A. (2012). Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment. Frontiers in Neurology. [Link]
- This compound Interactions Checker - Drugs.com. (n.d.). Drugs.com. [Link]
- Richelson, E. (1979). Tricyclic antidepressants and histamine H1 receptors. Mayo Clinic Proceedings. [Link]
- This compound: Depression Uses, Side Effects & Dosage - MedicineNet. (n.d.). MedicineNet. [Link]
- This compound (Surmontil) | Davis's Drug Guide - Nursing Central. (n.d.). Nursing Central. [Link]
- This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, August 7). WebMD. [Link]
- Mosher, K. J., et al. (2020). Developing an Animal Model to Detect Drug-Drug Interactions Impacting Drug-Induced Respiratory Depression.
- Placebo-controlled Studies of Insomnia Tx With Selective H1 Antagonists. (n.d.). Medscape. [Link]
- Coutts, R. T., et al. (1991). Metabolism of antidepressants: urinary metabolites of this compound in the rat.
- Coutts, R. T., et al. (1990). The metabolism of this compound in the rat. Biomedical & Environmental Mass Spectrometry. [Link]
- Coutts, R. T., et al. (1991). Effect of iprindole on the metabolism of this compound in the rat.
- This compound Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
- Ögren, S. O., et al. (1981). Sedative/anxiolytic effects of antidepressants in animals. Acta Psychiatrica Scandinavica. Supplementum. [Link]
- Caprioli, D., et al. (2017). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. [Link]
- Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual. (n.d.). MSD Veterinary Manual. [Link]
- Maj, J., et al. (1998). Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation. Journal of Neural Transmission. [Link]
- Strekalova, T., et al. (2015). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate.
- Tsuchida, M., et al. (2019). Time of Administration of Acute or Chronic Doses of Imipramine Affects its Antidepressant Action in Rats.
- D'Andrea, L., et al. (2022). The Effects of Sedation with Dexmedetomidine–Butorphanol and Anesthesia with Propofol–Isoflurane on Feline Grimace Scale© Scores. MDPI. [Link]
- Schüle, C., et al. (2003). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. Psychopharmacology. [Link]
- Rifkin, A. (1988). This compound, anxiety, depression and sleep. British Journal of Clinical Practice. Supplement. [Link]
- This compound | Medication A-Z - AttoPGx. (n.d.).
- Psychotropic Agents for Treatment of Animals - Pharmacology - Merck Veterinary Manual. (n.d.). Merck Veterinary Manual. [Link]
- Griebel, G., & Holmes, A. (2013). Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. Neuropsychopharmacology. [Link]
- Premedic
- Wesselowski, S., et al. (2001). This compound in primary insomnia: results of a polysomnographic double-blind controlled study. Somnologie - Schlafforschung und Schlafmedizin. [Link]
- Woś, P., et al. (2022). Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression. Pharmaceuticals. [Link]
- This compound (Surmontil®): Guidance on withdrawal - North East London - Primary Care Portal. (n.d.). North East London CCG. [Link]
- Giorgi, M., et al. (2024). Imipramine in dogs: A pharmacokinetic study following oral administration under fasted and fed conditions. Research in Veterinary Science. [Link]
- Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]
- Overall updates on sedation and anaesthesia in small animals - Vet Times. (2022, February 22). Vet Times. [Link]
- Comparison of five regimens for oral administration of medication to induce sedation in dogs prior to euthanasia. (n.d.). Semantic Scholar. [Link]
- SERENITY NOW: PRACTICAL SEDATION OPTIONS FOR CATS & DOGS - Veterinary Anesthesia Specialists. (n.d.). Veterinary Anesthesia Specialists. [Link]
- Anesthetic management of small animals with preexisting cardiac conditions (Proceedings). (2011, August 1). dvm360. [Link]
- Malavasi, L. M., et al. (2017).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Tricyclic antidepressants and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Placebo-controlled Studies of Insomnia Tx With Selective H1 Antagonists [medscape.org]
- 6. drugs.com [drugs.com]
- 7. This compound [chemeurope.com]
- 8. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. drugs.com [drugs.com]
- 14. This compound: Depression Uses, Side Effects & Dosage [medicinenet.com]
Technical Support Center: High-Resolution Analysis of Trimipramine's Neural Effects
Introduction: The Challenge of Capturing Trimipramine's Atypical Dynamics
Welcome to the technical support center for researchers investigating the electrophysiological effects of this compound. Unlike typical tricyclic antidepressants (TCAs), this compound exhibits a unique and complex pharmacological profile. It is a weak inhibitor of serotonin and norepinephrine reuptake[1][2][3]. Its therapeutic effects are thought to arise primarily from its potent antagonist activity at multiple receptors, including histamine (H₁), serotonin (5-HT₂ₐ), and alpha-adrenergic (α₁) receptors[1][3]. This multifaceted mechanism of action presents a significant challenge for electrophysiologists: how to resolve the rapid, multi-component neural responses that do not follow the canonical monoamine reuptake inhibition timeline.
This guide provides in-depth troubleshooting and methodological advice to help you enhance the temporal resolution of your recordings and accurately characterize the immediate and downstream effects of this compound on neural firing. We will move beyond standard protocols to address the specific issues encountered when studying this atypical compound.
Core Concepts: Why High Temporal Resolution is Critical for this compound
This compound's effects are not monolithic. Its antagonism at various G-protein coupled receptors initiates signaling cascades that can alter neuronal excitability on a millisecond-to-second timescale, far faster than the plastic changes associated with traditional antidepressants[4][5]. Capturing these initial, rapid events is crucial to understanding its full mechanism.
-
Direct Membrane Effects: Receptor antagonism can directly modulate ion channel conductance, leading to immediate changes in firing rate and pattern.
-
Network-Level Asynchrony: By acting on different receptor subtypes expressed on various cell types (e.g., pyramidal neurons vs. interneurons), this compound can induce complex, asynchronous changes in local circuit activity.
-
Distinguishing from Metabolites: The primary metabolite, desmethylthis compound, has its own pharmacological profile[1]. High-resolution recordings can help distinguish the effects of the parent compound from its metabolites in in vivo experiments.
Experimental Design & High-Resolution Methodologies
To capture the rapid effects of this compound, single-unit electrophysiology, either in vivo or in acute brain slices, is the gold standard[6][7]. These techniques offer the millisecond resolution required to resolve individual action potentials (spikes) and analyze subtle changes in firing patterns.
Workflow for High-Resolution Single-Unit Recording
Below is a generalized workflow. Each step is critical for success and is a potential source of issues addressed in the troubleshooting section.
Caption: Figure 1. High-level workflow for this compound electrophysiology.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during experiments designed to measure this compound's effects with high temporal resolution.
Question 1: I applied this compound, but I don't see any change in the neuron's firing rate. Is the drug not working?
Answer: This is a common issue. The lack of a simple firing rate change does not mean there is no effect. This compound's atypical profile means its impact can be more subtle.
-
Causality & Troubleshooting Steps:
-
Check for Changes in Firing Pattern: A simple change in firing rate is only one possibility. The primary effect could be on the temporal structure of the spike train.
-
Action: Perform an Inter-Spike Interval (ISI) analysis. Look for shifts in the ISI distribution, which can indicate changes in firing regularity.
-
Action: Conduct a burst analysis. This compound might alter the number of spikes within a burst, the duration of bursts, or the inter-burst interval without changing the overall mean firing rate.
-
-
Consider the Brain Region and Cell Type: this compound's effects are receptor-dependent. The target neuron may not express the specific receptors (e.g., 5-HT₂ₐ, α₁-adrenergic) that mediate rapid changes in excitability[1].
-
Verify Drug Concentration and Delivery: In brain slice preparations, inadequate perfusion can prevent the drug from reaching the recorded neuron.
-
Action: Ensure your perfusion system provides adequate flow and that the slice is healthy. For brain slices, a pre-incubation period of 10-20 minutes is often recommended to ensure tissue penetration[10].
-
Action: Confirm your this compound stock solution is correctly prepared and has not degraded. Prepare fresh solutions regularly.
-
-
Question 2: My signal-to-noise ratio (SNR) drops dramatically after applying this compound, making it impossible to isolate spikes. What's happening?
Answer: A drop in SNR can be due to either physiological or technical factors initiated by the drug application.
-
Causality & Troubleshooting Steps:
-
Drug-Induced LFP Changes: this compound can alter network-level synchronous activity, increasing the power of local field potentials (LFPs)[4][5]. This increased low-frequency noise can swamp the high-frequency spike signal.
-
Action: Apply a more aggressive high-pass filter during acquisition or post-processing (e.g., increase from 300 Hz to 500 Hz) to remove LFP contamination. Be cautious not to distort the spike waveform.
-
-
Mechanical Instability from Drug Perfusion: The change in fluid flow or temperature when switching to a drug-containing solution can cause minute movements of the recording electrode relative to the neuron.
-
Action: Ensure the perfusion inflow and outflow are stable and do not cause turbulence in the recording chamber. Use a solution heater to ensure the drug-containing artificial cerebrospinal fluid (aCSF) is at the same temperature as the baseline aCSF.
-
-
Check Electrode Impedance: While less likely to be caused by the drug itself, it's a critical parameter.
-
Action: Before recording, ensure your microelectrode impedance is optimal for single-unit isolation (typically 2-5 MΩ).
-
-
Question 3: How can I be sure the effect I'm seeing is a direct result of this compound and not a network-level or feedback effect?
Answer: This is a fundamental question in neuropharmacology. Dissecting direct versus network effects requires specific experimental designs.
-
Causality & Troubleshooting Steps:
-
Utilize Local, Focal Drug Application: Bath application, the most common method, affects the entire slice or a large brain region, making it impossible to distinguish direct from network effects.
-
Action (In Vitro): Employ a microperfusion system or "puffer" pipette to apply this compound to a very localized area around the recorded neuron[11][12]. This minimizes effects on surrounding network connections.
-
Action (In Vivo): Use a multi-barrel "piggy-back" electrode for juxtacellular recording and iontophoretic drug application[6]. This allows for highly localized drug delivery directly onto the recorded cell.
-
-
Pharmacological Blockade: If you hypothesize that this compound is acting through a specific receptor (e.g., 5-HT₂ₐ), you can try to block this effect.
-
Action: Pre-incubate the slice with a specific antagonist for the receptor of interest before applying this compound. If the effect of this compound is abolished, it provides strong evidence for that specific mechanism.
-
-
Synaptic Blockade: To isolate post-synaptic effects, you can block all synaptic transmission.
-
Action: Apply a cocktail of synaptic blockers (e.g., CNQX, AP5, and Picrotoxin) to the bath. Any remaining effect of this compound on the neuron's firing (e.g., in response to direct current injection) is likely due to a direct action on its intrinsic properties.
-
-
Data Interpretation: From Spike Trains to Mechanisms
Analyzing high-resolution data requires moving beyond simple rate plots. The table below summarizes key analytical approaches and their mechanistic interpretations.
| Analysis Technique | What It Measures | Potential Interpretation for this compound's Effects |
| Peri-Stimulus Time Histogram (PSTH) | Changes in firing rate locked to the time of drug application. | The most direct measure of an immediate excitatory or inhibitory effect. |
| Inter-Spike Interval (ISI) Histogram | The distribution of times between consecutive spikes. | A shift to shorter ISIs can indicate increased excitability; a more peaked distribution suggests more regular firing. |
| Burst Analysis | The tendency of a neuron to fire rapid clusters of spikes. | Changes can indicate modulation of ion channels that govern burst firing (e.g., T-type Ca²⁺ channels). |
| Spike-Triggered Average (STA) | The average stimulus (or LFP) that precedes a spike.[13] | Can reveal how this compound alters the neuron's integration of synaptic inputs or its coupling to network oscillations. |
Advanced Protocols
Protocol 1: Local Perfusion in an Acute Brain Slice
This protocol is designed to isolate the direct effects of this compound on a single neuron by restricting its application.
-
Slice Preparation: Prepare 300-400 µm thick brain slices from the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold, oxygenated NMDG-based protective cutting solution[12].
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber, perfused with 32-34°C oxygenated aCSF. Obtain a stable whole-cell or juxtacellular recording from a target neuron.
-
Local Perfusion Pipette: Prepare a puffer pipette (2-5 µm tip diameter) filled with aCSF containing the desired concentration of this compound and a fluorescent dye (e.g., Alexa Fluor 488) for visualization.
-
Positioning: Using a separate micromanipulator, position the puffer pipette 50-100 µm away from the soma of the recorded neuron.
-
Application:
-
Record a stable baseline for 10-15 minutes.
-
Apply a brief, low-pressure pulse (5-10 psi for 100-500 ms) to the puffer pipette to eject the this compound solution. Visualize the spread of the fluorescent dye to confirm localized application.
-
Record the neuron's response during and after the application.
-
Allow for washout and re-application if necessary.
-
Visualizing Direct vs. Network Effects
The following diagram illustrates the logic of using local perfusion to differentiate between direct and indirect drug actions.
Caption: Figure 2. Isolating direct drug effects from network contamination.
References
- A review of this compound. 30 years of clinical use. (1989). Drugs. [Link]
- This compound. (n.d.). Wikipedia.
- This compound Product Monograph. (2010). AA Pharma Inc. [Link]
- Clinical originality and new biology of this compound. (1989). Drugs. [Link]
- This compound. (2020). LiverTox - NCBI Bookshelf. [Link]
- What is the mechanism of this compound Maleate? (2024).
- This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system. (1984). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Extracellular Single-Unit Recording and Neuropharmacological Methods. (2014). Oxford Academic. [Link]
- The brain slice method for studying drug distribution in the CNS. (2013). PMC - PubMed Central. [Link]
- Localized drug application and sub-second voltammetric dopamine release measurements in a brain slice perfusion device. (2014). Analytical Methods. [Link]
- Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. (2018). Journal of Visualized Experiments. [Link]
- An in vivo technique for investigating electrophysiological effects of centrally administered drugs on single neurons and network behaviour. (2013). Journal of Neuroscience Methods. [Link]
- Tricyclic antidepressants: effects on the firing rate of brain noradrenergic neurons. (1975). European Journal of Pharmacology. [Link]
- Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity. (1993). Behavioral and Neural Biology. [Link]
- In vivo electrophysiological recordings of the effects of antidepressant drugs. (2019). Neuropsychopharmacology. [Link]
- Neural effects of antidepressant medication and psychological treatments: a quantitative synthesis across three meta-analyses. (2021).
- In vivo electrophysiological recordings of the effects of antidepressant drugs. (2019). PubMed. [Link]
- Opportunities and Challenges for Single-Unit Recordings from Enteric Neurons in Awake Animals. (2021). PMC - PubMed Central. [Link]
- High frequency strong current tACS:a new dawn of non-drug therapy for patients with major depressive disorder. (2023).
- Electrophysiology. (n.d.). Wikipedia.
- High-Speed imaging reveals opposing effects of chronic stress and antidepressants on neuronal activity propagation through the hippocampal trisynaptic circuit. (2017). Frontiers in Neural Circuits. [Link]
- Brain Plasticity: The Effects of Antidepressants on Major Depression. (2019). YouTube. [Link]
- Single-unit recording. (n.d.). Wikipedia.
- Neuronal plasticity and antidepressant actions. (2011). PMC - PubMed Central. [Link]
- Optimizing electrode placement and information capacity for local field potentials in cortex. (2023). bioRxiv. [Link]
- Analysis of Neuronal Spike Trains, Deconstructed. (2019). Neuron. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Single-unit recording - Wikipedia [en.wikipedia.org]
- 8. This compound, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressants: effects on the firing rate of brain noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Localized drug application and sub-second voltammetric dopamine release measurements in a brain slice perfusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Surgical Procedures for Chronic Trimipramine Delivery In Vivo
Welcome to the technical support center for the refinement of surgical procedures for chronic Trimipramine delivery in vivo. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a stable and reliable long-term drug delivery model. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and robust.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the surgical setup for chronic this compound delivery.
Q1: What is the most reliable method for chronic, continuous delivery of this compound to a specific brain region?
A1: For continuous and stable long-term delivery, the combination of stereotaxic surgery to implant a guide cannula into the target brain region, connected via tubing to a subcutaneously implanted osmotic pump, is the gold standard. This setup ensures consistent drug concentration at the target site, minimizing fluctuations associated with repeated injections.
Q2: Why use an osmotic pump instead of repeated microinjections?
A2: Osmotic pumps offer several advantages over repeated injections for chronic studies. They eliminate the need for repeated animal handling and anesthesia, reducing stress on the animals which can be a confounding experimental variable. The continuous delivery profile of an osmotic pump provides a steady-state concentration of the drug, which is often more pharmacologically relevant for chronic conditions than the peaks and troughs of bolus injections. The principle of operation relies on an osmotic pressure gradient to displace the drug solution at a controlled rate[1].
Q3: What are the critical considerations for preparing this compound for in vivo infusion?
A3: this compound is available as a maleate salt and is soluble in aqueous solutions. Key considerations include ensuring the sterility of the final solution to prevent infection and confirming its stability at 37°C (body temperature) for the duration of the experiment. The vehicle used should be sterile and non-inflammatory; sterile saline or artificial cerebrospinal fluid (aCSF) are common choices.
Q4: How long can an osmotic pump be left implanted?
A4: The duration of implantation depends on the pump model. After the specified pumping lifetime, the pump should be explanted to avoid potential local irritation from the concentrated salt solution of the osmotic sleeve[2]. It is recommended that pumps remain in place no longer than one and a half times their specified pumping duration[2].
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate during or shortly after surgery (24-48h) | Anesthetic overdose; Hypothermia; Excessive bleeding; Ear bar trauma leading to tympanic membrane rupture.[3][4][5] | - Use a precision vaporizer for isoflurane and monitor the animal's breathing rate closely.[6] - Maintain the animal's body temperature with a homeothermic blanket.[7] - Use non-penetrating ear bars to avoid tympanic membrane damage, which can affect recovery and feeding behavior.[4][5] - Ensure meticulous hemostasis during the procedure. |
| Cannula displacement or detachment post-surgery | Insufficient adhesion of dental cement to the skull; Animal scratching or grooming the head cap. | - Thoroughly clean and dry the skull surface before applying dental cement. Lightly scoring the skull surface can improve adhesion. - Ensure the dental cement fully encompasses the base of the cannula and the anchor screws. - A smooth, well-formed head cap with no sharp edges can reduce irritation and subsequent scratching.[8] |
| Inconsistent behavioral or physiological results | Incorrect cannula placement; Clogged cannula or tubing; Pump failure or incorrect pumping rate. | - Verify cannula placement histologically at the end of the study. - Before implantation, ensure the entire assembly (pump, tubing, cannula) is patent and free of air bubbles. - Prime the osmotic pump according to the manufacturer's instructions to ensure immediate and correct flow rate upon implantation.[6][9] |
| Inflammation or infection at the surgical site | Breach in aseptic technique; Irritation from the implant or drug solution. | - Strict adherence to aseptic surgical technique is paramount.[10] This includes sterile instruments, gloves, and surgical field.[11] - Ensure the this compound solution is sterile-filtered. - Monitor the incision site daily post-operatively for signs of infection such as redness, swelling, or discharge.[12] |
| Animal loses weight and appears unwell post-operatively | Post-operative pain; Dehydration; Difficulty accessing food or water due to the head cap. | - Administer appropriate analgesia as outlined in your approved animal care protocol for at least 72 hours post-surgery.[13][14] - Provide subcutaneous fluids during and after surgery to prevent dehydration.[12] - Ensure easy access to softened food and water on the cage floor during the recovery period.[12] |
Detailed Experimental Protocols
Part 1: Preparation of this compound Solution and Osmotic Pump
Objective: To prepare a sterile this compound solution and prime the osmotic pump for implantation.
Materials:
-
This compound maleate
-
Sterile 0.9% saline or aCSF
-
Sterile syringe and 0.22 µm filter
-
ALZET® osmotic pump and corresponding tubing and cannula
-
Sterile beakers and surgical instruments
Procedure:
-
Solution Preparation: In a sterile environment (e.g., a laminar flow hood), dissolve this compound maleate in sterile saline or aCSF to the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose.
-
Sterilization: Sterile-filter the this compound solution using a 0.22 µm syringe filter into a sterile container.
-
Pump Filling: Following the manufacturer's instructions, fill the osmotic pump with the sterile this compound solution using a syringe fitted with a filling tube. Ensure no air bubbles are trapped inside.[2]
-
Assembly: Securely attach the vinyl tubing to the flow moderator of the pump. Connect the other end of the tubing to the brain infusion cannula.
-
Priming: Prime the filled pump assembly in sterile saline at 37°C for the duration specified by the manufacturer (typically overnight). This ensures the pump is delivering at the correct rate immediately upon implantation.[6][9]
Part 2: Stereotaxic Surgical Implantation of the Cannula and Osmotic Pump
Objective: To accurately implant a guide cannula into the target brain region and a connected osmotic pump subcutaneously.
Pre-operative Procedures:
-
Anesthetize the animal using isoflurane (2-4% for induction, 1-2% for maintenance).[15] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[16]
-
Administer pre-operative analgesics as per your institution's animal care guidelines.[17]
-
Place the animal in the stereotaxic frame. Use non-penetrating ear bars to secure the head and avoid tympanic membrane rupture.[4][18]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[7]
-
Shave the scalp and disinfect the surgical area using alternating scrubs of povidone-iodine and 70% ethanol.[6]
Surgical Workflow:
Caption: Surgical workflow for cannula and osmotic pump implantation.
Detailed Surgical Steps:
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface of periosteum and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for your target brain region from a rodent brain atlas.
-
Drill a small hole in the skull at the determined coordinates for the cannula. Drill additional holes for anchor screws away from the cannula site.[13]
-
Carefully lower the guide cannula to the correct dorsoventral depth.
-
Secure the cannula to the skull and anchor screws using dental acrylic. Ensure a smooth, rounded head cap is formed.[15]
-
Create a subcutaneous pocket on the back of the animal, typically between the scapulae, using blunt dissection.[6][19]
-
Tunnel the tubing from the head cap subcutaneously to the pocket.
-
Place the primed osmotic pump into the subcutaneous pocket, delivery portal first.[19]
-
Close the scalp incision with sutures or wound clips.[6]
Part 3: Post-Operative Care and Monitoring
Objective: To ensure proper recovery and welfare of the animal post-surgery.
Procedure:
-
Administer subcutaneous fluids (e.g., sterile saline) to aid in recovery.[12]
-
Allow the animal to recover from anesthesia in a clean cage on a heating pad to maintain body temperature.[12] Do not leave the animal unattended until it is fully ambulatory.[7]
-
Provide post-operative analgesia for a minimum of 72 hours.[14]
-
Monitor the animal daily for at least one week.[11] Check for signs of pain or distress, weight loss, and the condition of the surgical wound.[12]
-
Provide easily accessible food and water. Soaked chow on the cage floor can encourage eating and hydration.[12]
-
Wound clips or sutures should be removed 7-14 days after surgery.[11]
Understanding this compound's Mechanism of Action for In Vivo Studies
This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile. Unlike many other TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[20][21] Its therapeutic effects are thought to be primarily due to its potent antagonist activity at several receptor sites, including:
-
Histamine H1 receptors: This action is responsible for its strong sedative effects.[20][22]
-
Serotonin 5-HT2A receptors [20]
-
Alpha-1 adrenergic receptors [20]
-
Dopamine D2 receptors [20]
This distinct mechanism makes it a valuable tool for investigating the roles of these receptor systems in various neurological and psychiatric models. Chronic administration has been shown to alter dopamine and serotonin metabolism and receptor densities in the rat brain.[23]
Caption: Simplified mechanism of action of this compound.
References
- WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Wikipedia. This compound.
- ALZET® Osmotic Pumps. Implantation & Explantation.
- Preparation and Implantation ALZET Osmotic Pumps (SOP-9).
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate?.
- What are the mechanisms of action of this compound MALEATE in SURMONTIL treatment?.
- Patsnap Synapse. (2024, June 14). What is this compound Maleate used for?.
- UK Research. Implantation of Osmotic Pumps in Rodents.
- ALZET. Surgical Instruction Sheet - Subcutaneous Implantation.
- PubMed Central. (2019, July 8). Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats.
- ALZET. Surgical Instruction Sheet - Intravenous Infusion.
- Bio-protocol. (2017, September 20). Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice.
- Protocols.io. (2020, July 23). Minipump Subcutaneous Implantation for Rats.
- Queen's University. SOP 10.11 Brain Cannula Placement in Rats using Stereotaxic Frame.
- Johns Hopkins University Animal Care and Use Committee. Guidelines on Survival Surgery for Mice and Rats.
- Boston University Office of Research. Osmotic Pumps in Mice and Rats.
- Florida State University. Guidelines for Rodent Surgery & Completion of Post-Operative Records.
- JoVE. (2018, January 2). Cannula Implantation into the Cisterna Magna of Rodents.
- Queen's University. Rodent Post-operative Care (Mice).
- PubMed. In vivo drug delivery applications of nanogels: a review.
- ResearchGate. The main steps of a stereotaxic surgery for cannula implantation.
- SOP-LTK-RES-4-D-EN Implantation of osmotic minipumps.
- PMC - NIH. Drug delivery systems: An updated review.
- ALZET. Intraperitoneal Implantation.
- Vertebrate Animal Research. (2023, October 11). Rodent (Mouse & Rat) Survival Surgery (Guideline).
- International Journal of Pharmaceutical Sciences. A Review On Novel Drug Delivery Systems.
- PMC - PubMed Central. (2024, July 9). In vivo Fate of Targeted Drug Delivery Carriers.
- ResearchGate. (PDF) Review on advanced drug delivery systems: innovations in formulation and delivery technologies.
- Reddit. (2021, March 8). Problems with mouse stereotaxic surgery.
- ResearchGate. (2016, March 23). Mouse stereotaxic surgery issue while drilling; problem with ear bars?.
- PMC - NIH. (2020, December 1). Tympanic Membrane Rupture During Stereotaxic Surgery Disturbs the Normal Feeding Behavior in Rats.
- RWD Life Science. (2024, April 28). Common problems with RWD Osmotic Pump.
- Frontiers. (2020, November 30). Tympanic Membrane Rupture During Stereotaxic Surgery Disturbs the Normal Feeding Behavior in Rats.
- MDPI. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report.
- Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity.
- JoVE. (2021, December 17). Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System.
- PubMed. The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain.
Sources
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 3. reddit.com [reddit.com]
- 4. Tympanic Membrane Rupture During Stereotaxic Surgery Disturbs the Normal Feeding Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tympanic Membrane Rupture During Stereotaxic Surgery Disturbs the Normal Feeding Behavior in Rats [frontiersin.org]
- 6. alzet.com [alzet.com]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 9. alzet.com [alzet.com]
- 10. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cisterna Magna Cannulation Protocol - JoVE Journal [jove.com]
- 17. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. alzet.com [alzet.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 22. What is this compound Maleate used for? [synapse.patsnap.com]
- 23. The effects of chronic this compound treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimipramine and Amitriptyline on Serotonin Receptors: A Guide for Researchers
This guide provides an in-depth comparative analysis of two tricyclic antidepressants (TCAs), Trimipramine and Amitriptyline, with a specific focus on their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced pharmacological differences that underpin the distinct therapeutic and side-effect profiles of these two compounds. By synthesizing binding affinity data, functional activity, and the underlying signaling pathways, this guide aims to provide a comprehensive resource for understanding their serotonergic pharmacology.
Introduction: Two Structurally Similar yet Mechanistically Distinct TCAs
Amitriptyline and this compound both belong to the tricyclic antidepressant class, characterized by their three-ring chemical structure. Amitriptyline, a tertiary amine, is a well-established TCA known for its potent inhibition of both serotonin and norepinephrine reuptake, alongside significant interactions with a variety of other receptors[1][2]. This broad pharmacological profile contributes to both its antidepressant efficacy and its notable side effects, such as sedation, dry mouth, and constipation[1].
This compound, also a tertiary amine, is often classified as an "atypical" or "second-generation" TCA[3]. Its antidepressant mechanism is considered distinct from most other TCAs because it is a very weak inhibitor of both serotonin and norepinephrine reuptake[3][4]. Instead, its clinical effects are largely attributed to its potent antagonist activity at several neurotransmitter receptors, including serotonin, histamine, and dopamine receptors[3]. This guide will dissect the specifics of their interactions with the diverse family of serotonin receptors.
Comparative Analysis of Binding Affinity for Serotonin Receptors
The affinity of a drug for its target receptor, quantified by the inhibition constant (Ki), is a critical determinant of its pharmacological activity. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and Amitriptyline for various serotonin receptor subtypes, as well as the serotonin transporter (SERT). Data has been compiled from various sources, with a preference for the comprehensive Psychoactive Drug Screening Program (PDSP) Ki Database to ensure consistency where possible[5].
| Target | This compound Ki (nM) | Amitriptyline Ki (nM) | Primary Function of Target |
| SERT | ~2110[6] | ~3.45[2] | Serotonin reuptake from the synaptic cleft |
| 5-HT1A | ~21,877[6] | ~1141[7] | Autoreceptor regulating serotonin release; postsynaptic receptor involved in mood and anxiety |
| 5-HT2A | ~7.9[3] | ~4.37[2] | Postsynaptic receptor involved in mood, cognition, and sleep |
| 5-HT2C | ~407[6] | ~15[2] | Postsynaptic receptor modulating dopamine and norepinephrine release; involved in mood, appetite, and psychosis |
| 5-HT3 | High (antagonist activity)[8] | Moderate (antagonist activity)[9] | Ligand-gated ion channel involved in nausea, vomiting, and anxiety |
| 5-HT6 | Moderate affinity[10] | Moderate affinity[10] | Postsynaptic receptor involved in cognition and learning |
| 5-HT7 | Moderate affinity[10] | ~100 (pKB of 7.0)[11] | Postsynaptic receptor involved in circadian rhythms, mood, and cognition |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are for comparative purposes.
This data clearly illustrates the fundamental differences between the two drugs. Amitriptyline is a potent inhibitor of the serotonin transporter (SERT), a hallmark of many antidepressant medications, while this compound's affinity for SERT is remarkably weak[2][6]. Conversely, both drugs exhibit high affinity for the 5-HT2A receptor, with this compound showing particularly strong binding[2][3]. Amitriptyline demonstrates significantly higher affinity for the 5-HT2C receptor compared to this compound[2][6].
Functional Consequences of Differential Receptor Interactions
The differing binding affinities of this compound and Amitriptyline translate into distinct functional effects at serotonin receptors, which in turn influence their therapeutic actions and side-effect profiles.
5-HT2A and 5-HT2C Receptor Antagonism
Both this compound and Amitriptyline act as potent antagonists at 5-HT2A receptors[2][3]. Antagonism of 5-HT2A receptors is thought to contribute to the antidepressant and anxiolytic effects of some medications, and may also improve sleep architecture. The particularly high affinity of this compound for this receptor likely plays a significant role in its sedative properties[3].
Amitriptyline is also a potent antagonist of 5-HT2C receptors, while this compound's affinity is considerably weaker[2][6]. 5-HT2C receptor antagonism can lead to the disinhibition of dopamine and norepinephrine release in the prefrontal cortex, which may contribute to antidepressant effects[10].
The 5-HT2A and 5-HT2C receptors are Gq-protein coupled receptors (GPCRs). Upon activation by serotonin, they initiate a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As antagonists, this compound and Amitriptyline block this signaling pathway.
5-HT3 Receptor Antagonism
Both this compound and Amitriptyline have been shown to be functional antagonists at the 5-HT3 receptor, a ligand-gated ion channel[8][9]. Amitriptyline's antagonism at this receptor is competitive[9]. Antagonism of 5-HT3 receptors is known to produce anti-emetic effects and may also contribute to anxiolytic and antidepressant properties.
Experimental Protocols
To experimentally validate and compare the serotonergic profiles of compounds like this compound and Amitriptyline, standardized in vitro assays are essential. Below are representative protocols for a radioligand binding assay to determine binding affinity (Ki) and a calcium flux assay to measure functional antagonism at Gq-coupled receptors.
Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a method to determine the Ki of a test compound (e.g., this compound or Amitriptyline) for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Addition of Test Compound: Add the test compound (e.g., this compound) in a serial dilution to the appropriate wells.
-
Addition of Radioligand: Add [³H]-Ketanserin at a concentration close to its Kd to all wells.
-
Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT2A/2C Functional Antagonism
This assay measures the ability of a test compound to block the increase in intracellular calcium triggered by a 5-HT2A or 5-HT2C agonist.
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow them to confluency.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Add various concentrations of the test compound (e.g., Amitriptyline) to the wells and incubate for a period to allow the compound to bind to the receptors.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition and Signal Reading: Use the integrated liquid handler to add the agonist (serotonin) to the wells while simultaneously measuring the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. Plot the agonist-induced fluorescence signal against the concentration of the antagonist (test compound) to determine the IC50 value for the antagonism.
Conclusion
The comparative analysis of this compound and Amitriptyline reveals two distinct pharmacological profiles despite their structural similarities. Amitriptyline's primary serotonergic mechanism involves potent inhibition of the serotonin transporter, supplemented by antagonist activity at 5-HT2A and 5-HT2C receptors[2]. In stark contrast, this compound's interaction with the serotonergic system is dominated by its potent antagonism of the 5-HT2A receptor, with negligible activity at the serotonin transporter[3][6].
These differences have profound implications for their clinical use and for future drug development. The strong SERT inhibition by Amitriptyline aligns with the mechanism of action of many modern antidepressants[1]. This compound's unique profile, characterized by potent 5-HT2A antagonism and weak monoamine reuptake inhibition, suggests a different therapeutic mechanism that may be beneficial for certain patient populations, particularly those with depression accompanied by insomnia[3]. For researchers and drug development professionals, understanding these nuanced differences is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. The experimental protocols provided herein offer a framework for the continued exploration and characterization of compounds targeting the complex serotonergic system.
References
- Popik, P., & Piekos, T. (2021). 5-HT Receptors and the Development of New Antidepressants. International journal of molecular sciences, 22(16), 8619. [Link]
- Park, Y. S., Kim, G. M., Sung, H. J., Yu, J. Y., & Sung, K. W. (2018). Tricyclic antidepressant amitriptyline inhibits 5-hydroxytryptamine 3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology, 22(5), 551. [Link]
- Tonini, M., D'Agostino, G., & Candura, S. M. (2000). The interaction of antidepressant drugs with enteric 5-HT7 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 368-373. [Link]
- Wikipedia. Amitriptyline. [Link]
- Eisensamer, B., Rammes, G., Gimpl, G., Shapa, M., Ferrari, U., Hapfelmeier, G., ... & Rupprecht, R. (2003). Antidepressants are functional antagonists at the serotonin type 3 (5-HT3) receptor.
- Moore, N. A., & Geyer, M. A. (1989). A review of the effects of 5-HT receptor-active drugs on rodent exploratory behavior. Behavioural pharmacology, 1(1), 23-38.
- IUPHAR/BPS Guide to PHARMACOLOGY. amitriptyline. [Link]
- Thour, A., & Marwaha, R. (2020). Amitriptyline. In StatPearls [Internet].
- Wikipedia. This compound. [Link]
- Charney, D. S., Heninger, G. R., & Sternberg, D. E. (1984). Serotonin function and mechanism of action of antidepressant treatment. Effects of amitriptyline and desipramine.
- SMPDB.
- Moore, G. G., Altamirano, A. V., Javors, M. A., & Frazer, A. (2006). A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters.
- Patocka, J., & Wsol, V. (2001). A brief review of the pharmacology of amitriptyline and clinical outcomes in treating fibromyalgia. Journal of applied biomedicine, 15(3), 159-166. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5584, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2160, Amitriptyline. [Link]
- Drugs.com. This compound Capsules: Package Insert / Prescribing Info. [Link]
- Roth, B. L., Kroeze, W. K., Patel, S., & Lopez, E. (2000). The multiplicity of serotonin receptors: uselessly diverse molecules or an embarrassment of riches?. The Neuroscientist, 6(4), 252-262. [Link]
Sources
- 1. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serotonin function and mechanism of action of antidepressant treatment. Effects of amitriptyline and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressants are functional antagonists at the serotonin type 3 (5-HT3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic antidepressant amitriptyline inhibits 5-hydroxytryptamine 3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The interaction of antidepressant drugs with enteric 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trimipramine and Imipramine on Sleep EEG: A Guide for Researchers
This guide provides an in-depth, objective comparison of the effects of two tricyclic antidepressants (TCAs), Trimipramine and Imipramine, on sleep electroencephalography (EEG). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic underpinnings of their divergent effects on sleep architecture, supported by experimental data and established methodologies.
Introduction: Two Tricyclics, Two Distinct Sleep Signatures
This compound and Imipramine both belong to the tricyclic antidepressant class, historically a cornerstone in the management of major depressive disorder.[1][2] While they share a common chemical scaffold and are both effective in alleviating depressive symptoms, their pharmacological profiles and, consequently, their impact on sleep architecture are markedly different.[3][4] Imipramine, a canonical TCA, functions primarily by inhibiting the reuptake of serotonin and norepinephrine and is known for its profound suppression of Rapid Eye Movement (REM) sleep.[1][5][6] This REM suppression was once hypothesized to be integral to the therapeutic mechanism of antidepressants.[7]
This compound, however, stands as an anomaly within its class.[8] Described as an atypical or "second-generation" TCA, it is a weak monoamine reuptake inhibitor.[8][9] Its clinical effects are largely attributed to potent antagonism at various neurotransmitter receptors, including histamine H1, dopamine D2, and serotonin 5-HT2 receptors.[4][10] Uniquely, it does not suppress—and in some cases, enhances—REM and slow-wave sleep, challenging the long-held theories linking REM suppression to antidepressant efficacy.[3][4][8] This guide dissects these differences through a detailed examination of their mechanisms, a review of comparative polysomnographic data, and a standardized protocol for conducting such investigations.
Pharmacological Profiles: A Mechanistic Divergence
The contrasting effects of this compound and Imipramine on sleep EEG are rooted in their distinct affinities for various central nervous system receptors and transporters.
-
Imipramine : As a classic TCA, Imipramine's primary mechanism of action is the potent blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][11] This inhibition increases the synaptic concentration of these neurotransmitters, which is believed to mediate its antidepressant effects.[1] Its impact on sleep, particularly the pronounced suppression of REM sleep, is a well-documented consequence of this potent monoaminergic activity.[4][6][12]
-
This compound : In contrast, this compound has a relatively weak affinity for SERT and NET.[8][10] Its pharmacological profile is dominated by its action as an antagonist at several key receptors:
-
Histamine H1 Receptor : Potent antagonism leads to significant sedative effects, making it effective for insomnia.[10][13]
-
Dopamine D2 Receptor : Antagonism at D2 receptors contributes to its atypical profile, with effects on prolactin secretion and potential weak antipsychotic properties.[4][8]
-
Serotonin 5-HT2A/2C Receptors : Blockade of these receptors is linked to an increase in slow-wave sleep.
-
Adrenergic and Cholinergic Receptors : Like other TCAs, it also blocks alpha-adrenergic and muscarinic acetylcholine receptors, contributing to side effects like orthostatic hypotension and dry mouth.[10]
-
This multi-receptor antagonism, especially the potent H1 blockade combined with weak monoamine reuptake inhibition, is central to this compound's sleep-promoting and sleep-normalizing properties, setting it apart from Imipramine.[4][10]
Head-to-Head Comparison of Sleep EEG Effects
Direct comparative studies using polysomnography (PSG) have unequivocally demonstrated the divergent effects of this compound and Imipramine on sleep architecture in depressed patients. While both drugs can achieve similar improvements in depressive symptoms, their neurobiological signatures during sleep are profoundly different.[3][4]
A seminal 4-week double-blind trial revealed that this compound effectively eliminated objective evidence of sleep disturbance in depressed patients with insomnia.[3][14] In stark contrast, patients treated with Imipramine showed that their sleep was either unchanged or even more disturbed by the end of the treatment period.[3][15]
Key Comparative Findings:
-
REM Sleep : This is the most significant point of divergence. Imipramine is a potent REM sleep suppressor, significantly reducing total REM time and increasing REM latency (the time from sleep onset to the first REM period).[4][6] Conversely, this compound does not suppress REM sleep and has been shown to enhance it in some patient populations.[3][4][16] This finding fundamentally questions the necessity of REM suppression for antidepressant activity.[3][15]
-
Slow-Wave Sleep (SWS) : this compound has been found to enhance deep, slow-wave sleep (stages 3 and 4), which is often reduced in depression and is critical for restorative sleep.[4] Imipramine generally shows no significant effect on SWS.[4]
-
Sleep Continuity : this compound improves measures of sleep continuity. It increases total sleep time and sleep efficiency while decreasing time spent awake after sleep onset.[4][17] Imipramine can initially increase wakefulness on the first night of treatment, though this effect may diminish over time.[6]
Table 1: Summary of Comparative Effects on Sleep EEG Parameters
| Sleep Parameter | This compound Effect | Imipramine Effect | Supporting Evidence |
| Total Sleep Time | Increased | No significant change | [4] |
| Sleep Efficiency | Increased | No significant change | [4][17] |
| Sleep Latency | Decreased | Variable / No change | [6][17] |
| REM Sleep | No suppression / Enhanced | Suppressed | [3][4][6][15] |
| REM Latency | Unchanged or Shortened | Lengthened | [3][4][18] |
| Slow-Wave Sleep | Enhanced | No significant change | [4] |
| Wake After Sleep Onset | Decreased | Unchanged or Increased | [3][6][14] |
Experimental Methodology: A Protocol for Comparative Sleep EEG Analysis
To ensure the trustworthiness and reproducibility of findings when comparing two psychoactive compounds, a rigorous, self-validating experimental protocol is essential. The causality behind each step is critical for isolating the pharmacological effects of the drugs from confounding variables.
Step-by-Step Protocol:
-
Subject Recruitment & Screening :
-
Action : Recruit patients meeting DSM criteria for Major Depressive Disorder with comorbid insomnia.
-
Causality : Ensures a homogenous patient population where both antidepressant and hypnotic effects can be objectively measured. Exclude subjects with other primary sleep disorders (e.g., sleep apnea) or substance use that could confound EEG results.
-
-
Washout and Baseline Period :
-
Action : A minimum 2-week washout period for any psychotropic medications. Following this, conduct two consecutive nights of placebo-controlled, single-blind polysomnography (PSG).
-
Causality : The washout period eliminates residual effects of prior medications. Two baseline nights are crucial to account for the "first-night effect," where the novelty of the sleep lab environment can alter sleep architecture, thereby establishing a stable and reliable baseline for each subject.
-
-
Randomization and Blinding :
-
Action : Employ a double-blind, randomized design to assign subjects to either the this compound or Imipramine treatment group.
-
Causality : Double-blinding eliminates both patient and researcher bias in reporting subjective sleep quality and in scoring the objective EEG data. Randomization ensures that any unknown confounding variables are evenly distributed between the two groups.
-
-
Drug Titration and Maintenance :
-
Action : Start with a low dose and titrate upwards over the first week to a predetermined therapeutic dose (e.g., 150-200 mg/day). Maintain this dose for a fixed period (e.g., 4 weeks).
-
Causality : Gradual titration improves tolerability and minimizes dropouts due to side effects. A fixed maintenance period allows for the assessment of both acute and sustained effects on sleep architecture.
-
-
Follow-up Polysomnography :
-
Action : Conduct follow-up PSG recordings at specific intervals, for instance, at the end of Week 1 and Week 4 of the maintenance phase.
-
Causality : Recording at multiple time points allows for the differentiation of acute effects (Week 1) from chronic or adaptive changes (Week 4) in the sleep EEG.
-
-
Data Acquisition and Analysis :
-
Action : Record EEG, EOG (electrooculogram), and EMG (electromyogram) according to AASM (American Academy of Sleep Medicine) standards. Score sleep stages in 30-second epochs by two independent, certified technicians.
-
Causality : Adherence to standardized recording and scoring protocols ensures data integrity and allows for valid comparisons across studies. Independent scoring minimizes individual scorer bias. Key variables to analyze include those listed in Table 1.
-
Discussion and Implications for Research
The distinct sleep EEG profiles of this compound and Imipramine have significant implications for both clinical practice and neuropharmacological research.
-
Challenging the REM Suppression Hypothesis : The clinical efficacy of this compound in treating depression, despite its lack of REM suppression, provides strong evidence against the theory that REM sleep reduction is a necessary mechanism for antidepressant action.[3][19] This suggests that different antidepressants may achieve therapeutic effects through divergent neurobiological pathways.[3][15]
-
Clinical Utility in Depressed Patients with Insomnia : For patients whose depression is accompanied by severe insomnia, this compound presents a logical therapeutic choice. Its ability to improve sleep continuity and enhance deep sleep from the first week of treatment can address a primary complaint of the patient, potentially improving treatment adherence and overall quality of life.[3][9] Imipramine, with its activating properties, may exacerbate insomnia in some individuals.[6]
-
Biomarkers for Treatment Response : The differential effects on sleep EEG could potentially be used as biomarkers. For example, the presence or absence of REM suppression after initial treatment could confirm the biological activity of the administered drug and may, with further research, help predict treatment response pathways.[20]
Conclusion
The head-to-head comparison of this compound and Imipramine reveals a compelling divergence in their effects on sleep architecture. Imipramine acts as a conventional TCA, powerfully suppressing REM sleep, consistent with its strong inhibition of serotonin and norepinephrine reuptake. This compound, through its unique multi-receptor antagonist profile, normalizes disturbed sleep, enhances slow-wave sleep, and crucially, does not suppress REM sleep. This distinction not only provides a clear rationale for its use in depressed patients with insomnia but also serves as a critical piece of evidence for exploring alternative mechanisms of antidepressant action beyond simple monoamine modulation and REM suppression. Future research should continue to leverage these differences to better understand the complex relationship between sleep, mood regulation, and antidepressant response.
References
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- Ware, J. C., Rose, F. V., & McBrayer, R. H. (1989). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. Sleep, 12(6), 537–549.
- Wikipedia. (n.d.). This compound.
- Sonntag, A., Rothe, B., Guldner, J., Yassouridis, A., Holsboer, F., & Steiger, A. (1996). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. Depression, 4(1), 1-13.
- WebMD. (2024). Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Vogel, G. W., Thurmond, A., Gibbons, P., Sloan, K., & Walker, M. (1975). Evidence for REM sleep deprivation as the mechanism of action of antidepressant drugs. Archives of general psychiatry, 32(6), 765–777.
- Ware, J. C., Rose, F. V., & McBrayer, R. H. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. Sleep.
- Ware, J. C., Rose, F. V., & McBrayer, R. H. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients. SLEEP. Oxford Academic.
- Semantic Scholar. (n.d.). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients.
- ResearchGate. (n.d.). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients.
- Cowen, P. J., & Nutt, D. J. (1982). Action of this compound on sleep and pituitary hormone secretion. British journal of clinical pharmacology, 13(S1), 61S–65S.
- Britannica. (n.d.). Imipramine.
- WebMD. (2024). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Mouret, J., Lemoine, P., Minuit, M. P., Benkelfat, C., & Renardet, M. (1992). This compound: acute and lasting effects on sleep in healthy and major depressive subjects. Journal of affective disorders, 24(3), 135–145.
- Drugs.com. (n.d.). Imipramine: Package Insert / Prescribing Information.
- Pediatric Oncall. (n.d.). Imipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- BioSource Software. (n.d.). How Antidepressants Affect the EEG.
- Nicholson, A. N., Pascoe, P. A., & Turner, C. (1989). Modulation of sleep by this compound in man. European journal of clinical pharmacology, 37(2), 145–150.
- Wichniak, A., Wierzbicka, A., & Jernajczyk, W. (2012). Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment. International journal of molecular sciences, 13(10), 12534–12550.
- ResearchGate. (n.d.). Changes in hypnograms during treatment of depression with this compound or imipramine...
- ResearchGate. (n.d.). Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine.
- Steiger, A., Pawlowski, M., & Kimura, M. (2015). Sleep electroencephalography as a biomarker in depression. Clinical Psychopharmacology and Therapeutics, 4(1), 35-44.
Sources
- 1. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. drugs.com [drugs.com]
- 3. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. mdpi.com [mdpi.com]
- 7. Evidence for REM sleep deprivation as the mechanism of action of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 11. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of sleep by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Action of this compound on sleep and pituitary hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: acute and lasting effects on sleep in healthy and major depressive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients. | Semantic Scholar [semanticscholar.org]
- 20. dovepress.com [dovepress.com]
Differentiating the Neuroleptic Properties of Trimipramine and Clozapine: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the neuroleptic properties of the tricyclic antidepressant trimipramine and the atypical antipsychotic clozapine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the nuanced pharmacological profiles, mechanisms of action, and the experimental methodologies required to differentiate these two compounds. We will delve into the causality behind their distinct clinical effects, grounded in quantitative data and established experimental protocols.
Introduction: An Unconventional Antidepressant and a Gold-Standard Antipsychotic
This compound, a tricyclic antidepressant (TCA), has long been noted for its atypical pharmacological profile that diverges from its class. Unlike other TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[1][2] Intriguingly, its receptor binding profile shows a remarkable similarity to that of clozapine, the first atypical antipsychotic and the gold standard for treatment-resistant schizophrenia.[1][3][4] This overlap, particularly at dopamine D2 and serotonin 5-HT2A receptors, has led to the investigation of this compound's potential antipsychotic properties.[1][3][5]
Clozapine's exceptional efficacy in managing psychosis, including in patients unresponsive to other antipsychotics, is attributed to its complex and broad receptor interaction profile.[6][7] It is characterized by a relatively low affinity for D2 receptors and potent antagonism at multiple other receptors, a profile that this compound partially mirrors.[7][8] This guide will dissect these similarities and differences to provide a clear understanding of their distinct neuroleptic characteristics.
Unraveling the Mechanism of Action: A Tale of Two Multi-Receptor Antagonists
The neuroleptic effects of both this compound and clozapine stem from their interactions with a wide array of neurotransmitter receptors. However, the subtleties in their binding affinities and functional activities at these receptors account for their differing clinical applications and side-effect profiles.
Clozapine's Complex Pharmacology:
Clozapine's mechanism of action is multifaceted, extending beyond simple dopamine D2 receptor antagonism.[6] Its efficacy is thought to be a result of a unique combination of receptor activities:
-
Moderate Dopamine D2 Receptor Antagonism: Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal symptoms (EPS).[7][8]
-
Potent Serotonin 5-HT2A Receptor Antagonism: Strong blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to efficacy against negative symptoms and reduce the risk of EPS.[7]
-
Muscarinic Receptor Interactions: Clozapine acts as an antagonist at M1, M2, M3, and M5 muscarinic receptors. However, it displays partial agonist activity at the M4 receptor, a property increasingly linked to its unique antipsychotic effects.[9][10][11][12] This M4 agonism is hypothesized to modulate dopamine release in key brain regions.[10][11] Furthermore, its primary metabolite, N-desmethylclozapine (NDMC), is a potent M1 receptor agonist, which may contribute to its cognitive-enhancing effects.
-
Adrenergic and Histaminergic Blockade: Potent antagonism at α1-adrenergic and histamine H1 receptors contributes to side effects such as orthostatic hypotension and sedation.[7]
This compound's Clozapine-like Profile:
This compound's neuroleptic potential arises from a receptor binding profile that strikingly resembles clozapine's.[1][4] Key features include:
-
Moderate Dopamine D2 Receptor Antagonism: Studies have shown that this compound and clozapine have a similar affinity for the D2 receptor, which is a strong predictor of antipsychotic potency.[3][4]
-
Potent Serotonin 5-HT2A Receptor Antagonism: Similar to clozapine, this compound is a potent antagonist at 5-HT2A receptors.[4]
-
Strong Histamine H1 Receptor Blockade: This action is responsible for its prominent sedative effects.[13]
-
Moderate Anticholinergic Activity: this compound also blocks muscarinic receptors, contributing to anticholinergic side effects.[13]
The following Graphviz diagrams illustrate the proposed primary mechanisms of action for both drugs, highlighting the key receptor interactions that contribute to their neuroleptic properties.
Caption: Proposed mechanism of action for this compound.
Comparative Receptor Binding Affinity
A quantitative comparison of the binding affinities (Ki values) of this compound and clozapine for key neurotransmitter receptors is essential for understanding their distinct pharmacological profiles. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) | Primary Function in Psychosis |
| Dopamine Receptors | |||
| D1 | 300-550 [4] | 270 [14] | Cognitive function, motor control |
| D2 | 10-60 [4] | 125-160 [8] | Target for antipsychotic action (positive symptoms) |
| D3 | - | 555 [14] | Cognition, mood, motivation |
| D4 | - | 24 [14] | Cognition, mood |
| Serotonin Receptors | |||
| 5-HT1A | >1000 [4] | - | Mood, anxiety, cognition |
| 5-HT2A | 10-60 [4] | 1.9-7.5 [8] | Modulation of dopamine release, negative symptoms |
| 5-HT2C | 300-550 [4] | - | Mood, appetite, psychosis |
| Adrenergic Receptors | |||
| α1 | 10-60 [4] | 7 [7] | Blood pressure regulation, sedation |
| α2 | >1000 [4] | - | Neurotransmitter release modulation |
| Muscarinic Receptors | |||
| M1-M5 (non-selective) | - | 7.5 [8] | Cognition, autonomic functions |
| Histamine Receptors | |||
| H1 | Potent [13] | 1.1 [7] | Sedation, weight gain |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from the cited literature.
This table highlights that while both drugs share a similar affinity for D2 and 5-HT2A receptors, clozapine has a more complex profile with significant interactions at a wider range of receptors, including a high affinity for the D4 receptor and various muscarinic subtypes.
Comparative Clinical Efficacy and Side Effect Profile
Direct head-to-head clinical trials comparing this compound and clozapine for the treatment of psychosis are lacking. However, existing data allow for an indirect comparison.
Clozapine:
-
Efficacy: Clozapine is the undisputed gold standard for treatment-resistant schizophrenia, demonstrating superior efficacy in reducing positive and negative symptoms compared to other antipsychotics. [6]It is also uniquely effective in reducing the risk of suicide in patients with schizophrenia.
-
Side Effects: Its use is limited by a significant side-effect burden, including the risk of agranulocytosis (requiring regular blood monitoring), myocarditis, seizures, significant weight gain, and metabolic syndrome. [15] This compound:
-
Efficacy: While primarily an antidepressant, several studies suggest this compound possesses antipsychotic properties. An open-label trial in acute schizophrenia showed a significant reduction in BPRS scores in a subset of patients. [1][3]A double-blind controlled trial comparing this compound to the phenothiazine antipsychotic perazine found that this compound had a substantial antipsychotic effect, though it was not therapeutically equivalent at the doses tested. [5]It has also shown promise in treating delusional depression. [16][17]* Side Effects: this compound's side effects are generally those of a tricyclic antidepressant, including sedation, dry mouth, constipation, and dizziness. [13]Notably, and similar to clozapine, it does not typically induce significant extrapyramidal symptoms. [3][5]
Experimental Protocols for Differentiation
Distinguishing the neuroleptic properties of this compound and clozapine in a research setting requires a combination of in vitro and in vivo experimental approaches.
In Vitro: Receptor Binding and Functional Assays
Objective: To quantitatively determine and compare the binding affinities and functional activities of this compound and clozapine at a broad range of CNS receptors.
Experimental Workflow:
Caption: Workflow for a prepulse inhibition (PPI) experiment.
Detailed Protocol: Prepulse Inhibition (PPI) Test in Rats
-
Apparatus: Use a standard acoustic startle response system consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal. 2[18][19]. Animal Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB). 3[20]. Drug Administration: Administer this compound, clozapine, or vehicle intraperitoneally (i.p.) at predetermined doses and pretreatment times.
-
PPI Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) that elicits a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) at a specific interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement. 5[21]. Data Acquisition and Analysis:
-
The startle response is measured as the peak amplitude of the animal's movement within a defined time window after the pulse stimulus.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Compare the %PPI between the different treatment groups. A reversal of a drug-induced (e.g., by amphetamine) deficit in PPI is indicative of antipsychotic-like activity.
-
Conclusion and Future Directions
This guide has systematically differentiated the neuroleptic properties of this compound and clozapine, revealing a fascinating case of pharmacological convergence between an antidepressant and an atypical antipsychotic. While this compound's receptor binding profile indeed mirrors that of clozapine at key D2 and 5-HT2A receptors, clozapine's broader and more complex receptor interactions, particularly its partial agonism at M4 receptors, likely underpin its superior and unique antipsychotic efficacy.
The available clinical data, though limited for this compound in psychosis, support its potential as a therapeutic option, especially in patients with comorbid depressive and psychotic symptoms, and its favorable side-effect profile regarding EPS is a significant advantage.
For researchers, the experimental protocols outlined here provide a framework for further investigation. Future studies should focus on:
-
Direct, head-to-head preclinical and, if warranted, clinical comparisons of this compound and clozapine to definitively establish their relative efficacy and tolerability.
-
Elucidating the functional consequences of this compound's receptor interactions, particularly its effects on downstream signaling pathways compared to clozapine.
-
Exploring the therapeutic potential of this compound's unique profile in specific subpopulations of patients with psychosis.
By applying rigorous experimental methodologies and building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of these intriguing compounds and pave the way for more targeted and effective treatments for psychotic disorders.
References
- Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2024). Methods in Molecular Biology.
- Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. (2009). Neuropsychopharmacology.
- Targeting Muscarinic Acetylcholine Receptors In Schizophrenia: The Latest Research. (n.d.). Psych Scene Hub.
- Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. (2008). Proceedings of the National Academy of Sciences.
- This compound--an atypical neuroleptic? (1990). Pharmacopsychiatry.
- This compound: pharmacological reevaluation and comparison with clozapine. (1994). Journal of Neural Transmission. General Section.
- Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine. (2003). Pharmacopsychiatry.
- High-dose this compound in acute schizophrenia. Preliminary results of an open trial. (1990). Pharmacopsychiatry.
- Muscarinic m4 Receptor Activation by Some Atypical Antipsychotic Drugs. (1997). Journal of Pharmacology and Experimental Therapeutics.
- Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia. (2010). Neuropsychopharmacology.
- The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. (2007). Journal of Biological Chemistry.
- Pre-Pulse Inhibition Startle Protocol. (n.d.). Med Associates Inc.
- Table 3, Detailed protocol for the D2 binding secondary assay. (2014). Probe Reports from the NIH Molecular Libraries Program.
- Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. (2018). ResearchGate.
- Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels. (2021). The Clozapine Handbook.
- Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Accessed via latesclab.com.
- Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). Journal of Visualized Experiments.
- SOP of Pre-pulse inhibition test. (n.d.). RIKEN BRC.
- Receptor potencies (Ki values, nM) of selected antipsychotic agents. (2005). ResearchGate.
- Clinical outcome after this compound in patients with delusional depression - a pilot study. (2003). Pharmacopsychiatry.
- Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (2006). Psychiatrist.com.
- Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. (2007). British Journal of Pharmacology.
- Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. (2014). Neuropsychopharmacology.
- Technical Manual Human Dopamine Receptor D2 (DRD2) ELISA Kit. (n.d.). Assay Genie.
- SNRIs. (n.d.). PsychoTropical Research.
- Delusional disorder. (n.d.). Wikipedia.
- Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake... (2007). ResearchGate.
- D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem.
- Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. (2020). International Journal of Molecular Sciences.
- Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023). International Journal of Molecular Sciences.
- Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System. (2021). The American Journal of Psychiatry.
- Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. (n.d.). Consensus.
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2018). Current Neuropharmacology.
- Trifluoperazine vs. Clozaril for Schizophrenia: Important Differences and Potential Risks. (n.d.). GoodRx.
- Surmontil vs. Desipramine for Depression: Important Differences and Potential Risks. (n.d.). GoodRx.
- A comparative trial of the antidepressant, anxiolytic, and cardiovascular effects of this compound and doxepin in depressed hospitalized patients. (1985). Journal of Clinical Psychiatry.
- Comparative efficacy between clozapine and other atypical antipsychotics on depressive symptoms in patients with schizophrenia: Analysis of the CATIE Phase 2E data. (2015). Schizophrenia Research.
Sources
- 1. High-dose this compound in acute schizophrenia. Preliminary results of an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic m4 receptor activation by some atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Trifluoperazine vs. Clozaril for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 16. Clinical outcome after this compound in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Delusional disorder - Wikipedia [en.wikipedia.org]
- 18. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. med-associates.com [med-associates.com]
- 20. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 21. ja.brc.riken.jp [ja.brc.riken.jp]
A Guide to Cross-Validation of Trimipramine's Binding Profile Across Diverse Assay Platforms
Introduction: The Imperative of Methodological Triangulation in Pharmacology
Trimipramine is a tricyclic antidepressant (TCA) with a multifaceted pharmacological profile that distinguishes it from other members of its class. While its primary indication is the treatment of major depressive disorder, it also exhibits sedative, anxiolytic, and weak antipsychotic properties.[1] Unlike typical TCAs, which are potent monoamine reuptake inhibitors, this compound's therapeutic effects are thought to be primarily mediated by its antagonist activity at a wide range of neurotransmitter receptors.[1] This complex binding profile necessitates a rigorous and multi-platform approach to its characterization. Relying on a single assay methodology can introduce systemic biases, leading to an incomplete or even misleading understanding of a compound's true pharmacological identity.
This guide provides a comparative analysis of this compound's binding profile, emphasizing the importance of cross-validating such data across different in vitro assay platforms. We will delve into the principles and detailed protocols of key binding assay technologies, including the gold-standard radioligand binding assays, as well as fluorescence-based methods like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). By understanding the nuances, strengths, and limitations of each platform, researchers can design more robust validation strategies, ensuring the accuracy and reliability of their findings in drug discovery and development.
Comparative Analysis of this compound's Binding Profile
The binding affinity of this compound for its various receptor targets is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a competing ligand. Lower Kᵢ values indicate a higher binding affinity. The following table summarizes the Kᵢ values for this compound at its primary targets, with the data predominantly derived from competitive radioligand binding assays, a widely utilized and well-validated method.[2][3][4]
| Target Receptor | Receptor Family | Binding Affinity (Kᵢ) [nmol/L] | Primary Signaling Pathway | Reference |
| Histamine H₁ | GPCR | 0.23 | Gq | [2][3][4] |
| Alpha-1 Adrenergic | GPCR | 17 | Gq | [2][3][4] |
| Serotonin 5-HT₂ₐ | GPCR | 18 | Gq | [2][3][4] |
| Muscarinic M₁ | GPCR | 60 | Gq | [2][3][4] |
| Dopamine D₂ | GPCR | 48 | Gi | [2][3][4] |
| Serotonin Transporter (SERT) | Transporter | 290 | N/A | [2][3][4] |
| Norepinephrine Transporter (NET) | Transporter | 2600 | N/A | [2][3][4] |
This binding profile underscores this compound's potent antihistaminergic activity, which contributes to its sedative effects. Its moderate affinity for adrenergic, serotonergic, muscarinic, and dopaminergic receptors explains its complex antidepressant and atypical antipsychotic-like properties. The relatively weak inhibition of serotonin and norepinephrine transporters distinguishes it from other TCAs.
Principles of In Vitro Binding Assays: A Comparative Overview
The choice of assay platform can significantly influence the determined binding affinity values. Therefore, understanding the underlying principles of each method is crucial for interpreting and comparing data.
1. Radioligand Binding Assays (Filtration-Based)
This traditional and widely accepted method directly measures the binding of a radiolabeled ligand to its receptor.[5] In a competitive assay format, a fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound (e.g., this compound). The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.
-
Advantages: High sensitivity, direct measurement of binding, and a vast body of historical data for comparison.[6]
-
Limitations: Requires the use and disposal of radioactive materials, not easily amenable to high-throughput screening, and potential for artifacts from the filtration step.
2. Fluorescence Polarization (FP) Assays
FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[7] A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger receptor protein, its rotation slows, leading to an increase in polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.
-
Advantages: Homogeneous format (no separation steps), non-radioactive, and suitable for high-throughput screening.
-
Limitations: Requires a suitable fluorescent tracer, sensitive to autofluorescence from test compounds, and the size difference between the tracer and the receptor must be significant.[8]
3. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays
TR-FRET is another homogeneous assay technology that combines time-resolved fluorescence with FRET.[9][10] It utilizes a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (i.e., when a labeled ligand is bound to a labeled receptor), energy transfer occurs. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Advantages: High sensitivity, low background, homogeneous format, and reduced interference from compound autofluorescence due to the time-gated detection.[11]
-
Limitations: Requires labeling of both the ligand and the receptor (or a receptor-binding partner like an antibody), and can be more complex to develop.
Experimental Protocols
The following are detailed, step-by-step protocols for the three main types of binding assays discussed. These are generalized protocols that should be optimized for each specific receptor and ligand pair.
Protocol 1: Competitive Radioligand Binding Assay (Filtration-Based)
Objective: To determine the Kᵢ of this compound for a target GPCR.
Materials:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected HEK293 cells or rat brain tissue).[12]
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Prazosin for α₁-adrenergic receptors) with a known Kₔ.
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer only.
-
Non-specific Binding: Non-specific binding control.
-
Competition: Serial dilutions of this compound.
-
-
Reagent Addition:
-
Add 50 µL of the appropriate solution (buffer, non-specific control, or this compound dilution) to each well.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kₔ) to all wells.
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the IC₅₀ of this compound for a target GPCR using FP.
Materials:
-
Target Protein: Purified, soluble GPCR or membrane preparation.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: A buffer that maintains protein stability and minimizes non-specific binding.
-
Fluorescence Plate Reader with polarization filters.
Procedure:
-
Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the protein concentration that gives a stable and significant polarization window.
-
Plate Setup: In a suitable microplate (e.g., black, low-binding 384-well), set up wells for:
-
Free Tracer: Tracer in assay buffer.
-
Bound Tracer: Tracer and the optimized concentration of the target protein in assay buffer.
-
Competition: Tracer, target protein, and serial dilutions of this compound.
-
-
Reagent Addition and Incubation: Add the reagents to the wells and incubate for a predetermined time at a stable temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Time-Resolved FRET (TR-FRET) Competitive Binding Assay
Objective: To determine the IC₅₀ of this compound for a target GPCR using TR-FRET.
Materials:
-
Labeled Receptor: GPCR labeled with a lanthanide donor (e.g., Terbium cryptate). This can be achieved through various methods, such as using a SNAP-tag or an antibody against an epitope tag.
-
Labeled Ligand (Tracer): A ligand for the target receptor labeled with a suitable acceptor fluorophore (e.g., d2).
-
Test Compound: this compound.
-
Assay Buffer.
-
TR-FRET Plate Reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the labeled receptor, labeled ligand, and this compound in the assay buffer.
-
Plate Setup: In a low-volume microplate (e.g., 384-well), add the reagents in the following order:
-
Serial dilutions of this compound.
-
Labeled ligand at a fixed concentration.
-
Labeled receptor at a fixed concentration.
-
-
Incubation: Incubate the plate at room temperature for the optimized duration.
-
Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths with a time delay to minimize background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualization of Signaling Pathways and Experimental Workflows
To better understand the downstream consequences of this compound's binding to its target receptors, the following diagrams illustrate their primary signaling cascades.
Caption: Gq Signaling Pathway for H₁, α₁, 5-HT₂ₐ, and M₁ Receptors.
Caption: Gi Signaling Pathway for the Dopamine D₂ Receptor.
Caption: Generalized Workflow for Competitive Binding Assays.
Discussion on the Critical Role of Cross-Validation
The binding affinity data presented in this guide for this compound is primarily derived from radioligand binding assays. While this method is robust and well-established, it is essential to recognize that no single assay platform is infallible. Cross-validation using orthogonal methods, such as FP or TR-FRET, is crucial for several reasons:
-
Confirmation of Binding: Independent verification of binding to the intended target increases confidence in the data.
-
Identification of Assay-Specific Artifacts: Different platforms have distinct potential for artifacts. For example, a colored compound might interfere with a fluorescence-based assay but not a radioligand assay. Conversely, a compound that sticks to filter plates could produce a false positive in a filtration-based assay.
-
Elucidation of Complex Binding Mechanisms: Discrepancies in affinity values between different platforms can sometimes point to more complex binding kinetics or allosteric modulation that may not be apparent from a single assay type.
Currently, there is a lack of publicly available, direct comparative data for this compound's binding profile across radioligand and fluorescence-based platforms. This represents a gap in the comprehensive characterization of this drug and highlights an opportunity for future research. Such studies would be invaluable for the scientific community, providing a more complete and nuanced understanding of this compound's pharmacology.
Conclusion
This compound's unique pharmacological profile, characterized by potent antagonism at multiple GPCRs and weak monoamine transporter inhibition, sets it apart from other tricyclic antidepressants. A thorough understanding of its binding affinities is fundamental to elucidating its therapeutic mechanisms and side-effect profile. While radioligand binding assays have provided the bulk of the currently available data, it is imperative for the drug discovery and development community to embrace a multi-platform approach to ligand characterization. By cross-validating binding data using orthogonal methods like Fluorescence Polarization and TR-FRET, researchers can build a more robust and reliable pharmacological profile for this compound and other drug candidates, ultimately leading to the development of safer and more effective therapeutics.
References
- Histamine H1 receptor. Wikipedia. [Link]
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]
- Muscarinic acetylcholine receptor M1. Wikipedia. [Link]
- Histamine H1 Receptor Activ
- Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]
- The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]
- Alpha-1 adrenergic receptor. Wikipedia. [Link]
- G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed. [Link]
- Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. NIH. [Link]
- Detailed signal transduction pathways of serotonin-2A receptors...
- Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling...
- Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]
- Alpha-1 Adrenergic Receptors. YouTube. [Link]
- The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. ScienceDirect. [Link]
- Dopamine Receptor Signaling. Taylor & Francis Online. [Link]
- The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. [Link]
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
- Establishing and optimizing a fluorescence polariz
- Schematic representation of dopamine signaling pathway.
- Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. PubMed. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
- H1 (Histamine) Receptors Mnemonic for USMLE. Pixorize. [Link]
- D2 (Dopamine) Receptors Mnemonic for USMLE. Pixorize. [Link]
- Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Histamine H1 receptor. Wikipedia. [Link]
- M1 (Muscarinic) Receptors Mnemonic for USMLE. Pixorize. [Link]
- Muscarinic acetylcholine receptor M1. Wikipedia. [Link]
- Dopamine receptor. Wikipedia. [Link]
- Signalling of muscarinic receptors. Left, G-protein cascade.
- Time-Resolved FRET Strategy to Screen GPCR Ligand Library. JOVE. [Link]
- The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD. [Link]
- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]
- A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer.
- Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. [Link]
- GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
- PDSP Ki Database.
- PDSP - NIMH Psychoactive Drug Screening Program.
- Ki D
- PDSP (Psychoactive Drug Screening Program)
Sources
- 1. researchgate.net [researchgate.net]
- 2. PDSP Kᵢ Database [pdspdb.unc.edu]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. multispaninc.com [multispaninc.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 9. Time-Resolved FRET Strategy to Screen GPCR Ligand Library | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Profile of Trimipramine Versus Other Tricyclic Antidepressants
Authored for Researchers and Drug Development Professionals
This guide provides an in-depth, data-driven comparison of the anxiolytic properties of trimipramine relative to other tricyclic antidepressants (TCAs). Moving beyond simplistic classifications, we will dissect the nuanced pharmacological differences, examine the supporting clinical and preclinical evidence, and propose mechanistic explanations for this compound's distinct profile.
Introduction: Re-evaluating the Tricyclic Class in Anxiety
Tricyclic antidepressants, though often superseded by newer agents due to tolerability concerns, remain a critical area of study for their potent and broad-spectrum activity.[1][2] While primarily developed for depression, their efficacy in anxiety disorders has been well-documented.[3][4] However, the class is not monolithic.[5] Individual TCAs possess unique receptor binding affinities that dictate their therapeutic effects and side-effect profiles.[6][7] this compound stands out as an atypical or "second-generation" TCA, distinguished by its potent anxiolytic effects which, in some head-to-head comparisons, have been found to be greater than those of other TCAs like amitriptyline and doxepin.[4][8] This guide synthesizes the available evidence to assess the claim of this compound's anxiolytic superiority.
The Unique Pharmacological Signature of this compound
The classical mechanism attributed to TCAs is the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.[1][9] However, this compound's activity at these transporters is notably weak and not considered a primary contributor to its clinical effects at therapeutic doses.[8][10] Its mechanism is instead thought to be driven by a unique profile of potent receptor antagonism.[8][11]
Key antagonistic actions of this compound include:
-
Strong 5-HT2A Receptor Blockade: This is a critical feature, as hyperactivity of the 5-HT2A receptor is implicated in anxiety and insomnia. Antagonism at this site is a proposed mechanism for the anxiolytic and sleep-improving effects of drugs like mirtazapine.[8][10]
-
Very Strong Histamine H1 Receptor Blockade: This action is responsible for this compound's prominent sedative effects.[8][11] While sedation can be a confounding factor, it is also therapeutically useful for anxious patients experiencing severe insomnia.[3][12][13]
-
Strong Alpha-1 Adrenergic Receptor Blockade: Contributes to sedative effects and can cause orthostatic hypotension.[8][10]
-
Moderate Dopamine D2 Receptor Blockade: This property is more akin to atypical antipsychotics like clozapine and may contribute to its efficacy in psychotic depression and its weak antipsychotic effects.[8][10]
This profile contrasts sharply with other TCAs like imipramine and clomipramine, which are potent monoamine reuptake inhibitors.[14][15] Desipramine and nortriptyline are more selective for norepinephrine reuptake and have lower anticholinergic and antihistaminic effects.[1][16]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Comparative Receptor Action Profile of this compound vs. Other TCAs.
Comparative Clinical Efficacy in Anxiety
Direct, head-to-head clinical trials comparing the anxiolytic effects of TCAs are limited. However, existing evidence suggests a distinct advantage for this compound in patients with prominent anxiety and sleep disturbance.
One series of controlled trials involving 99 patients with mixed anxiety and depression found this compound to have superior anxiolytic efficacy compared to both amitriptyline and doxepin , while demonstrating equal antidepressant effects.[4] This finding is significant as amitriptyline and doxepin themselves are known for their sedative and anxiolytic properties, largely due to H1 antagonism.[17][18]
In a separate double-blind study comparing this compound to imipramine in depressed patients with insomnia and anxiety, this compound was found to eliminate objective evidence of sleep disturbance, which was not the case for imipramine, despite similar improvements in depression scores.[12][13][19] Since sleep disturbance is a core feature and exacerbating factor of anxiety disorders, this objective improvement in sleep architecture highlights a key therapeutic benefit of this compound.[4]
Table 1: Summary of Comparative Clinical Data
| Comparison | Study Design | Key Findings | Citation(s) |
| This compound vs. Amitriptyline & Doxepin | Controlled Trials (n=99) | Superior anxiolytic efficacy for this compound. Equal antidepressant effects. | [4][8] |
| This compound vs. Imipramine | Double-Blind, 4-week trial | Equal antidepressant effects. This compound eliminated objective sleep disturbances; Imipramine did not. | [12][13] |
| This compound vs. Imipramine | Controlled Study (n=38) | Both drugs improved depression with no major differences. This compound had fewer adverse reactions. | [14] |
| Clomipramine vs. Imipramine | Placebo-Controlled Trial | Clomipramine was significantly superior to Imipramine in reducing panic attacks and anxiety. | [15] |
It's important to note that while clomipramine has shown superiority over imipramine for panic disorder, its primary strength lies in its potent serotonin reuptake inhibition, making it the "gold standard" for obsessive-compulsive disorder (OCD).[15][20][21] this compound's anxiolytic action appears to stem from a different, receptor-antagonism-based mechanism.
The Role of Sedation: Confounder or Contributor?
A critical question in assessing this compound's anxiolytic effect is the contribution of its powerful sedative properties, which are primarily mediated by H1 receptor antagonism.[22] Sedation can be beneficial in the short term for patients with severe anxiety and insomnia.[1][3] Indeed, this compound, along with amitriptyline and doxepin, is among the most sedating TCAs.[1][5]
However, the anxiolytic effect appears to be more than just sedation. The strong 5-HT2A antagonism is a key differentiator. This mechanism is thought to contribute directly to anxiety reduction and improvements in sleep quality without the REM sleep suppression seen with most other antidepressants.[8][12] this compound's unique ability to preserve or even "brighten" normal sleep architecture while reducing anxiety suggests a true anxiolytic effect independent of simple sedation.[8][12][13]
Methodologies for Assessing Anxiolytic Superiority
To rigorously compare anxiolytic agents, specific experimental designs are required in both preclinical and clinical settings.
Preclinical Assessment: Animal Models
Preclinical studies use animal models to screen for anxiolytic-like activity before human trials.[23][24] These models are designed to create a conflict between a natural tendency (e.g., to explore) and an aversion to a specific environment (e.g., open or brightly lit spaces).[25][26]
Protocol: The Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze raised above the ground, featuring two open arms and two enclosed arms. The design leverages rodents' natural aversion to open, elevated spaces.[25][26]
-
Procedure:
-
Acclimate the animal (e.g., a rat) to the testing room for at least 1 hour before the trial.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with an overhead video camera for later analysis.
-
-
Primary Measures:
-
Time Spent in Open Arms: An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
Number of Entries into Open Arms: A higher number of entries suggests reduced anxiety.
-
Total Arm Entries: This serves as a measure of general locomotor activity to ensure the drug is not simply causing sedation or hyperactivity.
-
-
Rationale: This protocol is a gold-standard behavioral assay.[25] It is sensitive to established anxiolytics like benzodiazepines and allows for the differentiation of true anxiolytic effects from changes in motor activity.[24]
dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", label="Workflow for Preclinical Anxiolytic Screening", fontsize=12, fontcolor="#202124"]; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Standard workflow for a preclinical drug screening experiment.
Clinical Assessment: Randomized Controlled Trials (RCTs)
In humans, the gold standard is the double-blind, randomized controlled trial comparing the investigational drug to both a placebo and an active comparator.[27]
Protocol: Double-Blind, Active-Comparator RCT for Generalized Anxiety Disorder (GAD)
-
Patient Recruitment: Recruit adult patients meeting DSM-5 criteria for GAD, with a baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.[27] Exclude patients with significant comorbidities like major depression or substance use disorders that could confound results.[27]
-
Randomization: Patients are randomly assigned to one of three arms:
-
Arm A: this compound (flexible dose, e.g., 75-150 mg/day).
-
Arm B: Active Comparator (e.g., Imipramine, 75-150 mg/day).
-
Arm C: Placebo.
-
-
Blinding: Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Period: A duration of 8-12 weeks is standard for assessing anxiolytic efficacy.
-
Outcome Measures:
-
Primary: The mean change from baseline in the total HAM-A score at the end of the treatment period.
-
Secondary: Clinical Global Impression (CGI) scores, sleep quality indices (e.g., Pittsburgh Sleep Quality Index), and rates of treatment discontinuation for any cause (acceptability).[28]
-
-
Rationale: This design allows for the robust assessment of a drug's efficacy against both placebo effects and a standard treatment. Including an active comparator is crucial for establishing superiority or non-inferiority.[27] The focus on a specific diagnosis like GAD ensures a homogenous patient population.[29]
Conclusion and Future Directions
The available evidence indicates that this compound possesses a distinct and potent anxiolytic profile that differentiates it from other TCAs. Its superiority over agents like amitriptyline and doxepin in direct comparisons, coupled with its unique, non-reuptake-inhibitor mechanism centered on 5-HT2A and H1 antagonism, supports its classification as an atypical TCA with particular utility in anxious and sleep-disturbed patient populations.[4][8]
While its antidepressant efficacy is comparable to other TCAs, its primary advantage appears to be in the domain of anxiety and insomnia.[12][14] However, the clinical database is dated, and there is a clear need for modern, large-scale randomized controlled trials that compare this compound not only to other TCAs but also to first-line agents like SSRIs and SNRIs in patients with GAD, panic disorder, and social anxiety disorder.[30][31] Future research should also aim to further disentangle the sedative versus true anxiolytic effects, potentially through functional neuroimaging studies, to fully elucidate the mechanisms behind its unique clinical benefits.
References
- Komada, M., Takao, K., & Miyakawa, T. (2008). Animal models for screening anxiolytic-like drugs: a perspective. PMC - PubMed Central. [Link]
- Griebel, G., & Holmes, A. (2013).
- Agrawal, J. (2019). Screening of Anxiolytics. Slideshare. [Link]
- Wikipedia contributors. (n.d.). This compound. Wikipedia. [Link]
- Pediatric Oncall. (n.d.).
- ResearchGate. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
- JETIR. (n.d.). Experimental Models for Screening Anxiolytic Activity. Jetir.org. [Link]
- Ware, J. C., Brown, F. W., Moorad, P. J., Pittard, J. T., & Cobert, B. (1989).
- Lôo, H., & Puech, A. J. (1995). Clinical methodology for testing of anxiolytic drugs. PubMed. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound Maleate?
- ResearchGate. (1989). Effects on Sleep: A Double-Blind Study Comparing this compound to Imipramine in Depressed Insomniac Patients.
- Oxford Academic. (1989).
- Schmauss, M., & Laakmann, G. (1994). This compound: pharmacological reevaluation and comparison with clozapine. PubMed. [Link]
- Patsnap Synapse. (2024). What is this compound Maleate used for?
- WebMD. (2024). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
- Wikipedia contributors. (n.d.). Tricyclic antidepressant. Wikipedia. [Link]
- Rifkin, A., Saraf, K., Kane, J., Ross, D., & Klein, D. F. (1980). A comparison of this compound and imipramine: a controlled study. PubMed. [Link]
- Hall, H., & Ogren, S. O. (1981). Sedative/anxiolytic effects of antidepressants in animals. PubMed. [Link]
- Le, W. D., et al. (2022). Comparative efficacy and acceptability of anxiolytic drugs for the treatment of anxiety disorders: a systematic review and network meta-analysis. PubMed. [Link]
- Mayo Clinic Staff. (2024). Tricyclic antidepressants. Mayo Clinic. [Link]
- Gillman, P. K. (2007).
- Psych Scene Hub. (2023). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Psych Scene Hub. [Link]
- Dr.Oracle. (2025). What are the categories and examples of Tricyclic Antidepressants (TCAs)? Dr.Oracle. [Link]
- Drugs.com. (n.d.). Imipramine vs this compound Comparison. Drugs.com. [Link]
- Lader, M. (1988). This compound, anxiety, depression and sleep. PubMed. [Link]
- Drugs.com. (n.d.). This compound Monograph for Professionals. Drugs.com. [Link]
- Drugs.com. (2023). Tricyclic Antidepressants: List, Uses & Side Effects. Drugs.com. [Link]
- ResearchGate. (2008). Treatment of depression with associated anxiety: Comparison of tricyclic antidepressant and selective serotonin reuptake inhibitors.
- MentalHealth.com. (n.d.). Clomipramine. MentalHealth.com. [Link]
- Wikipedia contributors. (n.d.). Clomipramine. Wikipedia. [Link]
- Dr.Oracle. (2025). Which tricyclic antidepressants (TCAs) have the lowest side effect profiles? Dr.Oracle. [Link]
- Christmas, D., et al. (2022). Pharmacological Treatment of Generalised Anxiety Disorder: Current Practice and Future Directions. Taylor & Francis Online. [Link]
- den Boer, J. A., & Westenberg, H. G. (1990). Superiority of clomipramine over imipramine in the treatment of panic disorder: a placebo-controlled trial. PubMed. [Link]
- GoodRx. (2024). List of Tricyclic Antidepressants: 9 Options. GoodRx. [Link]
- Neupsy Key. (2016). Tricyclics and Tetracyclics. Neupsy Key. [Link]
- Frontiers. (2023). Comparing the efficacy of electronic cognitive behavioral therapy to medication and combination therapy for generalized anxiety disorder: a quasi-experimental clinical trial. Frontiers. [Link]
- Singh, S., & Singh, V. (2021).
- da Silva, R. G., et al. (2011). Comparison Among Clomipramine, Fluoxetine, and Placebo for the Treatment of Anxiety Disorders in Children and Adolescents. PubMed Central. [Link]
- Drugs.com. (n.d.). Clomipramine vs Nortriptyline Comparison. Drugs.com. [Link]
Sources
- 1. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 2. List of Tricyclic Antidepressants: 9 Options - GoodRx [goodrx.com]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. This compound: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 12. Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of this compound and imipramine: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superiority of clomipramine over imipramine in the treatment of panic disorder: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Clomipramine - Wikipedia [en.wikipedia.org]
- 21. Tricyclics and Tetracyclics | Neupsy Key [neupsykey.com]
- 22. Sedative/anxiolytic effects of antidepressants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Screening of Anxiolytics | PPTX [slideshare.net]
- 24. jetir.org [jetir.org]
- 25. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jddtonline.info [jddtonline.info]
- 27. Clinical methodology for testing of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparative efficacy and acceptability of anxiolytic drugs for the treatment of anxiety disorders: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Frontiers | Comparing the efficacy of electronic cognitive behavioral therapy to medication and combination therapy for generalized anxiety disorder: a quasi-experimental clinical trial [frontiersin.org]
- 31. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating the REM Sleep-Sparing Effects of Trimipramine Across Species
This guide offers a comprehensive technical comparison of trimipramine's unique REM sleep-sparing properties and provides a framework for replicating and exploring these effects in preclinical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes established clinical findings with actionable experimental protocols.
Introduction: The Anomaly of this compound in Sleep Modulation
This compound, a tricyclic antidepressant (TCA), stands apart from its class due to its atypical effects on sleep architecture.[1] While most antidepressants, including other TCAs, selective serotonin reuptake inhibitors (SSRIs), and monoamine oxidase inhibitors (MAOIs), are known to suppress Rapid Eye Movement (REM) sleep, this compound has been consistently shown to preserve, and in some cases even enhance, this critical sleep stage in humans.[2][3][4] This unique profile makes it a valuable tool for investigating the neurobiology of sleep and a subject of interest for the development of novel hypnotics and antidepressants that do not disrupt natural sleep cycles.
This guide will delve into the evidence for this compound's REM sleep-sparing effects, explore its underlying mechanisms, provide a detailed protocol for assessing these effects in rodent models, and compare it with other pharmacological alternatives that may offer a similar therapeutic window.
Comparative Analysis of this compound's Effects on Sleep Architecture
The majority of robust, quantitative data on this compound's impact on sleep architecture comes from human polysomnography studies. While its pharmacological profile has been characterized in animals, detailed, publicly available sleep studies in species such as rats, mice, and cats are limited. The following tables summarize the known effects in humans and provide a comparative context with other antidepressants.
Table 1: Polysomnographic Data of this compound vs. REM-Suppressing Antidepressants in Humans
| Parameter | This compound | Imipramine (TCA) | Fluoxetine (SSRI) |
| Total Sleep Time | Increased[5][6] | No significant change or decreased[6] | Decreased[7][8] |
| Sleep Efficiency | Increased[5][7] | No significant change or decreased[6] | Decreased[7][8] |
| Sleep Onset Latency | Decreased[5] | Variable | Increased or no change |
| Wake After Sleep Onset | Decreased[7] | Increased or no change[6] | Increased |
| REM Sleep (%) | No change or increased[5][7] | Decreased[6] | Decreased[7] |
| REM Latency | No change or shortened | Increased | Increased[7] |
| Slow-Wave Sleep | Increased or no change[5] | No significant change | Variable |
This table is a synthesis of findings from multiple clinical trials and is intended for comparative purposes. Absolute values can vary based on study population and dosage.
Experimental Protocol: Assessing Sleep Architecture in Rodent Models
To replicate and further investigate the REM sleep-sparing effects of this compound or novel compounds in a preclinical setting, a robust and well-validated methodology is essential. The following protocol outlines the key steps for conducting sleep studies in rats or mice using electroencephalography (EEG) and electromyography (EMG).
Surgical Implantation of EEG/EMG Electrodes
This procedure is critical for obtaining high-quality, long-term recordings of brain activity and muscle tone, which are necessary to differentiate between wakefulness, NREM sleep, and REM sleep.
Step-by-Step Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. Anesthetize the animal using isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Shave and sterilize the scalp.
-
Electrode Placement:
-
EEG: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel EEG electrodes, ensuring they touch the dura mater without penetrating the brain.
-
EMG: Insert a pair of insulated, fine-wire EMG electrodes into the nuchal (neck) muscles.
-
-
Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment.
Polysomnographic Recording and Data Analysis
Step-by-Step Methodology:
-
Habituation: Acclimatize the animals to the recording chambers and tethering cables for several days to minimize stress-induced sleep disturbances.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns for each animal.
-
Drug Administration: Administer this compound, a comparator drug, or vehicle via an appropriate route (e.g., intraperitoneal injection) at the beginning of the light (inactive) phase.
-
Post-Dosing Recording: Continuously record EEG and EMG for at least 24 hours following drug administration.
-
Data Analysis:
-
Scoring: Manually or automatically score the recordings in 10- or 30-second epochs as Wake, NREM, or REM based on the EEG and EMG signals.
-
Wake: Low-amplitude, high-frequency EEG; high EMG tone.
-
NREM: High-amplitude, low-frequency (delta) EEG; reduced EMG tone.
-
REM: Low-amplitude, high-frequency (theta) EEG; muscle atonia (lowest EMG tone).
-
-
Quantification: Calculate key sleep parameters, including total sleep time, sleep efficiency, sleep latencies, and the percentage of time spent in each sleep stage.
-
Experimental Workflow Diagram
Caption: Workflow for rodent sleep studies.
Neuropharmacological Mechanisms of Action
This compound's unique sleep profile is a direct result of its complex and distinct receptor binding affinities compared to other TCAs.
-
Weak Monoamine Reuptake Inhibition: Unlike typical TCAs, this compound is a very weak inhibitor of serotonin and norepinephrine reuptake.[4] This is a key reason why it does not produce the strong REM sleep suppression associated with increased synaptic monoamine levels.
-
Potent Receptor Antagonism:
-
Histamine H1: Strong antagonism at H1 receptors is a primary contributor to its sedative and hypnotic effects.
-
Serotonin 5-HT2A: Blockade of 5-HT2A receptors is linked to an increase in slow-wave sleep and may play a role in preventing REM sleep suppression.
-
Alpha-1 Adrenergic: Antagonism at these receptors contributes to sedation.
-
Dopamine D2: Moderate antagonism at D2 receptors gives this compound a pharmacological profile with some similarities to atypical antipsychotics and may be involved in its effects on REM sleep.[1][5]
-
Signaling Pathway Diagram
Caption: this compound's receptor targets and effects.
Comparative Alternatives to this compound
For researchers seeking to replicate or find alternatives to this compound's REM sleep-sparing effects, several other compounds with atypical mechanisms of action are of interest.
Table 2: Comparison of REM Sleep-Sparing Antidepressants
| Compound | Class | Primary Mechanism of Action | Effect on REM Sleep |
| This compound | Tricyclic Antidepressant (TCA) | H1, 5-HT2A, α1, D2 antagonism; weak monoamine reuptake inhibition | No suppression; may increase[5][7] |
| Trazodone | Serotonin Antagonist and Reuptake Inhibitor (SARI) | Potent 5-HT2A antagonism; H1 and α1 antagonism; weak serotonin reuptake inhibition | No suppression; may increase deep sleep[9][10] |
| Agomelatine | Melatonergic Antidepressant | MT1/MT2 receptor agonism; 5-HT2C antagonism | No suppression; improves sleep architecture[11][12][13] |
| Mirtazapine | Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) | α2-adrenergic antagonism; 5-HT2A/2C and H1 antagonism | Generally no suppression at lower doses |
Rationale for Alternative Compounds
-
Trazodone: Like this compound, trazodone's potent 5-HT2A antagonism is thought to be a key factor in its ability to improve sleep quality without suppressing REM.[9][10] Its sedative effects are also mediated by H1 and alpha-1 adrenergic antagonism.[9]
-
Agomelatine: This compound offers a distinct mechanism by acting as an agonist at melatonin (MT1/MT2) receptors and an antagonist at 5-HT2C receptors.[11][12] This dual action helps to resynchronize circadian rhythms and improve sleep architecture without affecting REM sleep.[13]
-
Mirtazapine: While its primary antidepressant effect comes from alpha-2 antagonism, its potent H1 antagonism provides strong sedative effects. Its 5-HT2A antagonism also contributes to its favorable sleep profile, which often lacks REM suppression.
Logical Relationships of Alternatives
Caption: Alternatives to this compound.
Conclusion
This compound's REM sleep-sparing effect, a notable exception among antidepressants, provides a unique avenue for sleep research and therapeutic development. While human data is well-established, a significant opportunity exists for preclinical studies in various animal models to further elucidate its mechanisms and test novel hypotheses. By employing rigorous polysomnographic techniques and considering alternative compounds with similar sleep-modifying properties, researchers can advance our understanding of sleep regulation and develop better treatments for sleep disorders and depression.
References
- Synapse - AI Analysis. (2024, July 17). What is the mechanism of Agomelatine?
- Nu Image Medical. (n.d.).
- Pompili, M., et al. (2013). Agomelatine, a novel mechanism of antidepressant action involving the melatonergic and the serotonergic system. PMC - PubMed Central. [Link]
- Dr.Oracle. (2025, December 12). What is the mechanism of action by which trazodone causes sleepiness?[Link]
- De Berardis, D., et al. (2015). Agomelatine: a novel mechanism of antidepressant action involving the melatonergic and the serotonergic system.
- ResearchGate. (n.d.).
- Ivarsson, M., et al. (2005). Antidepressants and REM sleep in Wistar-Kyoto and Sprague-Dawley rats.
- Jilani, T. N., et al. (2023). Trazodone.
- Wiegand, M., et al. (1996). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. PubMed. [Link]
- Overstreet, D. H., et al. (2017). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. PubMed Central. [Link]
- J, Y., et al. (2022). Trazodone changed the polysomnographic sleep architecture in insomnia disorder: a systematic review and meta-analysis.
- Wikipedia. (n.d.).
- Stahl, S. M. (2023). Trazodone.
- Riemann, D., et al. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study. PubMed. [Link]
- Cui, R., et al. (2021).
- Wiegand, M., et al. (1996). This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression. Depression, 4(1), 1-13. [Link]
- Wolf, R., et al. (2001).
- ResearchGate. (n.d.). Effect of clomipramine on sleep and EEG power spectra in the diurnal rodentEutamias sibiricus. [Link]
- Wolf, R., et al. (2001). Differential Effects of this compound and Fluoxetine on Sleep in Geriatric Depression.
- Ware, J. C., et al. (1989). Effects on sleep: a double-blind study comparing this compound to imipramine in depressed insomniac patients.
- Kessell, J. (1991). This compound, anxiety, depression and sleep. PubMed. [Link]
- Riemann, D., et al. (2002). This compound in primary insomnia: results of a polysomnographic double-blind controlled study.
- Wikipedia. (n.d.). This compound. [Link]
- Nayak, S. K., & Kanungo, M. S. (1996). Chronic effects of this compound, an antidepressant, on hippocampal synaptic plasticity. PubMed. [Link]
- Babbini, M., et al. (1969).
- Kohli, J. D., & Singh, H. (1975).
- Kalinina, D. S., et al. (2012). Sleep homeostasis and depression: studies with the rat clomipramine model of depression. PubMed. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Antidepressants on Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and imipramine exert different effects on the sleep EEG and on nocturnal hormone secretion during treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of this compound and fluoxetine on sleep in geriatric depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How does trazodone work and impact sleep patterns? [nuimagemedical.com]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system | European Psychiatry | Cambridge Core [cambridge.org]
Comparative pharmacokinetics of Trimipramine and its active metabolites
A Comparative Guide to the Pharmacokinetics of Trimipramine and Its Active Metabolites
For researchers, scientists, and drug development professionals, a nuanced understanding of a drug's pharmacokinetic profile is paramount for optimizing therapeutic strategies and ensuring patient safety. This guide offers an in-depth comparative analysis of the pharmacokinetics of the tricyclic antidepressant (TCA) this compound and its principal active metabolites. By synthesizing data from multiple studies, we will explore the absorption, distribution, metabolism, and excretion of these compounds, emphasizing the causal relationships behind their clinical effects and the experimental methodologies used for their quantification.
Introduction to this compound
This compound, sold under brand names like Surmontil®, is a tricyclic antidepressant used in the management of major depressive disorder.[1] Its clinical profile is distinguished by prominent sedative and anxiolytic properties, which can be particularly beneficial for depression accompanied by insomnia or anxiety.[1] Unlike typical TCAs, this compound is a relatively weak inhibitor of serotonin and norepinephrine reuptake.[2] Its therapeutic effects are thought to arise from a complex interplay of receptor antagonism and the pharmacological activity of its metabolites.[1][2] Following administration, this compound undergoes extensive hepatic metabolism, giving rise to several metabolites, most notably desmethylthis compound and 2-hydroxythis compound, which are pharmacologically active and contribute significantly to the drug's overall effect and potential for interindividual variability in patient response.
Metabolic Pathways: From Parent Drug to Active Moieties
The biotransformation of this compound is a multi-step process predominantly occurring in the liver and orchestrated by the cytochrome P450 (CYP) enzyme system. The two primary pathways are N-demethylation and hydroxylation, which are subject to genetic polymorphisms, leading to significant pharmacokinetic variability among individuals.
The initial and a crucial step in this compound's metabolism is the removal of a methyl group from its side chain (N-demethylation) to form desmethylthis compound . This reaction is primarily catalyzed by CYP2C19 , with a minor contribution from CYP2C9.[3] Subsequently, both the parent drug, this compound, and its demethylated metabolite undergo hydroxylation. This addition of a hydroxyl group to the dibenzazepine ring is mediated almost exclusively by CYP2D6 , forming 2-hydroxythis compound and 2-hydroxydesmethylthis compound , respectively.[3] These hydroxylated metabolites are generally considered less active and are further processed through glucuronide conjugation to increase their water solubility for renal excretion.[4][5]
The genetic variability of CYP2C19 and CYP2D6 enzymes is a critical determinant of this compound's metabolic fate. Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers for each of these enzymes, which directly impacts plasma concentrations of the parent drug and its metabolites, influencing both efficacy and the risk of adverse effects.[3][6]
Figure 1: Primary metabolic pathways of this compound.
Comparative Pharmacokinetic Profiles
The disposition of this compound and its metabolites varies significantly. While comprehensive data for all metabolites are not available, studies have characterized the key parameters for the parent drug and its primary active metabolite, desmethylthis compound.
| Parameter | This compound (Parent Drug) | Desmethylthis compound (Active Metabolite) | 2-Hydroxythis compound (Active Metabolite) |
| Time to Peak (Tmax) | ~2-6 hours[7] | Variable; formed via metabolism | Variable; formed via metabolism |
| Plasma Protein Binding | ~94.9%[8][9] | Data not consistently reported | Data not consistently reported |
| Volume of Distribution (Vd) | ~30.9 L/kg[8][9] | Data not consistently reported | Data not consistently reported |
| Elimination Half-Life (t1/2) | ~23-24 hours[1][8] | Appears to have a longer half-life than parent drug, suggested by accumulation[10] | Shorter half-life than parent compounds[11] |
| Bioavailability (Oral) | ~41% (highly variable: 18-63%)[8][9] | N/A (Metabolite) | N/A (Metabolite) |
| Primary Clearance Route | Hepatic (CYP2C19, CYP2D6)[3] | Hepatic (CYP2D6)[3] | Hepatic (Conjugation)[5] |
Key Insights from the Data:
-
Absorption and Distribution: this compound is well-absorbed orally, but its bioavailability is low and highly variable, suggesting significant first-pass metabolism.[8][9] Its high volume of distribution indicates extensive distribution into extravascular tissues.[8][9]
-
Metabolite Formation and Kinetics: The formation of desmethylthis compound is a key step. Studies have shown that with increasing doses of this compound, the plasma concentration of desmethylthis compound increases disproportionately, suggesting that its subsequent elimination pathway (hydroxylation by CYP2D6) can become saturated even within the therapeutic dosage range.[10] For instance, in one study, doubling the daily dose from 75 mg to 150 mg resulted in a more than five-fold increase in the mean steady-state plasma concentration of desmethylthis compound (from 26.3 ng/mL to 133.8 ng/mL).[10]
-
Impact of Genetic Polymorphisms: The pharmacokinetics of this compound and desmethylthis compound are strongly dependent on the CYP2D6 genotype.[12] In individuals who are CYP2D6 poor metabolizers, the oral clearance of this compound is drastically reduced, and the area under the curve (AUC) for desmethylthis compound can be up to 40-fold greater than in extensive metabolizers.[12] This leads to a significantly higher exposure to both compounds, increasing the risk of adverse drug reactions. Conversely, ultrarapid metabolizers may have sub-therapeutic concentrations.[6]
Comparative Pharmacological Activity
The parent drug and its primary metabolite exhibit different pharmacological profiles, which is a common feature of tertiary amine TCAs.
-
This compound (Tertiary Amine): As a tertiary amine, this compound is generally considered to have a greater serotonergic effect.[3] However, its direct inhibition of serotonin and norepinephrine reuptake is weak compared to other TCAs.[2] Its potent antihistaminic and anticholinergic activities contribute significantly to its sedative and side-effect profile.[1]
-
Desmethylthis compound (Secondary Amine): As a secondary amine, desmethylthis compound is expected to have a greater noradrenergic effect.[3][13] The conversion of this compound to desmethylthis compound by CYP2C19 can, therefore, alter the balance of serotonergic and noradrenergic activity.[13] This shift is clinically significant; for example, CYP2C19 ultrarapid metabolizers may experience greater noradrenergic effects due to the rapid formation of desmethylthis compound.
The hydroxylated metabolites are considered to have reduced pharmacological activity and are primarily pathways for elimination.[3]
Experimental Methodology: Quantification in Plasma
Accurate and precise quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.
Protocol: LC-MS/MS Quantification from Human Plasma
This protocol describes a typical protein precipitation method, which is favored for its simplicity and high throughput.
1. Sample Preparation (Protein Precipitation):
-
Rationale: This step removes high-abundance proteins from the plasma that would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent. The inclusion of an internal standard (IS), a deuterated analog like this compound-d3, is critical for a self-validating system, as it corrects for variations in extraction efficiency and matrix effects.
-
Procedure:
-
Pipette 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.[14]
-
Add 150 µL of a pre-prepared internal standard solution in acetonitrile.[14]
-
Vortex the mixture vigorously for 3 minutes at 1500 rpm to ensure complete protein precipitation.[14]
-
Centrifuge the tubes for 2 minutes at 16,100 x g to pellet the precipitated proteins.[14]
-
Carefully transfer 25 µL of the clear supernatant to a 96-well plate or autosampler vial.[14]
-
Add 475 µL of water (or an appropriate buffer) to the supernatant.[14]
-
Cap the plate/vial and vortex for 2 minutes before placing it in the autosampler for injection.[14]
-
2. Liquid Chromatography (LC) Separation:
-
Rationale: Chromatographic separation is necessary to resolve the parent drug, its metabolites, and any endogenous plasma components that may have the same mass-to-charge ratio (isobaric interferences). A reversed-phase C18 column is commonly used for its ability to retain and separate moderately nonpolar compounds like TCAs. A gradient elution with an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous phase (e.g., ammonium formate) allows for the efficient elution of all analytes in a single run.
-
Typical Parameters:
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Rationale: MS/MS provides exceptional selectivity and sensitivity. The instrument is operated in positive electrospray ionization (ESI+) mode, which efficiently protonates the amine groups on the TCAs. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is unique to the analyte, virtually eliminating interferences.
-
Typical MRM Transitions:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacogenetics Implementation Consortium Guideline (CPIC®) for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonlinear kinetics of this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Effects of polymorphisms in CYP2D6, CYP2C9, and CYP2C19 on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Evaluating the Antipsychotic Potential of Trimipramine: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the tricyclic antidepressant trimipramine against standard neuroleptics, exploring its potential as an antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological distinctions, preclinical evidence, and clinical data that define the therapeutic profiles of these compounds.
Introduction: The Evolving Landscape of Antipsychotic Therapy
For decades, the primary strategy for managing psychosis has been the antagonism of dopamine D2 receptors.[1][2][3] First-generation, or "typical," antipsychotics like haloperidol effectively reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, through potent D2 blockade.[1][4][5] However, this mechanism is also responsible for a significant burden of extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.[3][6][7]
The advent of second-generation, or "atypical," antipsychotics (SGAs) such as risperidone and olanzapine marked a paradigm shift.[7][8][9] These agents generally exhibit a broader receptor binding profile, notably a potent antagonism of serotonin 5-HT2A receptors alongside a weaker affinity for D2 receptors.[8][9][10][11][12] This dual-action is hypothesized to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS compared to their predecessors.[7][8][9]
Amidst this landscape, this compound, a tricyclic antidepressant, presents an intriguing case.[13][14] While primarily used for depression, its pharmacological profile bears a striking resemblance to the atypical antipsychotic clozapine, suggesting a potential for antipsychotic activity that warrants rigorous evaluation.[13][14][15][16] This guide will dissect the evidence, from receptor kinetics to clinical outcomes, to provide a clear comparison between this compound and standard neuroleptics.
Comparative Pharmacology: A Tale of Two Receptor Profiles
The fundamental difference between this compound and standard neuroleptics lies in their interaction with a spectrum of neurotransmitter receptors. While typical antipsychotics are defined by their high affinity for the D2 receptor, this compound's profile is more complex and multi-faceted.
Key Mechanistic Differences:
-
Standard Neuroleptics (e.g., Haloperidol): The therapeutic action of typical antipsychotics is primarily attributed to their potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[1][4][7] This targeted action, however, also leads to the blockade of D2 receptors in the nigrostriatal pathway, which is associated with a high incidence of EPS.[6]
-
Atypical Neuroleptics (e.g., Risperidone, Olanzapine): Atypical antipsychotics are characterized by their potent serotonin 5-HT2A receptor antagonism in addition to their dopamine D2 receptor blockade.[8][9][10][11] The "serotonin-dopamine hypothesis" suggests that this dual action may contribute to their improved side effect profile and potential efficacy against negative symptoms.[8]
-
This compound: this compound exhibits a receptor binding profile that is distinct from both typical and other tricyclic antidepressants.[13][14] Notably, it has a relatively low affinity for dopamine D2 receptors but a strong affinity for 5-HT2A, histamine H1, and muscarinic M1 receptors.[13][16] This profile is remarkably similar to that of clozapine, a highly effective atypical antipsychotic.[13][14][16]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Risperidone | Olanzapine |
| Dopamine D2 | ~125 | 0.89 - 1.55 | 3.13 - 3.3 | 11 |
| Serotonin 5-HT2A | High Affinity | Moderate Affinity | 0.16 | High Affinity |
| Histamine H1 | Very Strong Affinity | Moderate Affinity | 2.23 | High Affinity |
| Muscarinic M1 | High Affinity | Low Affinity | Low Affinity | High Affinity |
| Adrenergic α1 | High Affinity | Moderate Affinity | 0.8 | High Affinity |
Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[17][18][19][20]
Signaling Pathway Visualization
The following diagram illustrates the differential impact of a standard neuroleptic (Haloperidol) versus the multi-receptor profile of this compound on key signaling pathways implicated in psychosis.
Caption: Differential receptor antagonism of Haloperidol and this compound.
Preclinical Evidence: From Benchtop to Behavioral Models
Preclinical studies provide a critical foundation for evaluating the antipsychotic potential of a compound. In vitro receptor binding assays quantify the affinity of a drug for its targets, while in vivo animal models assess its functional effects on behaviors relevant to psychosis.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound) to the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [3H]Spiperone).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Haloperidol at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.[21]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Test Compound: Serial dilutions of the test compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[21]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[21]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo model is widely used to screen for antipsychotic activity.
Objective: To assess the ability of a test compound to reverse amphetamine-induced hyperlocomotion, a behavioral proxy for dopamine hyperactivity.
Materials:
-
Male rodents (e.g., Sprague-Dawley rats).
-
Test compound (this compound).
-
Positive control (e.g., Haloperidol).
-
Vehicle control (e.g., saline).
-
d-Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room and the activity chambers for a set period (e.g., 30-60 minutes) on consecutive days prior to the test day.[22]
-
Drug Administration: On the test day, administer the test compound, positive control, or vehicle to different groups of animals via the appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Allow a specific time to elapse for the drug to be absorbed and exert its effects (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine to all animals to induce hyperlocomotion.[22][23]
-
Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).[22]
-
Data Analysis: Compare the locomotor activity of the test compound group to the vehicle and positive control groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.[22][24][25]
Preclinical Research Workflow Visualization
The following diagram outlines the logical flow of preclinical evaluation for a novel antipsychotic candidate.
Caption: Standard workflow for preclinical antipsychotic drug evaluation.
Table 2: Summary of Preclinical Findings
| Assay | Standard Neuroleptics | This compound | Rationale & Interpretation |
| D2 Receptor Binding | High affinity (low nM Ki) | Lower affinity (~125 nM Ki) | High D2 affinity is the hallmark of typical antipsychotics and is linked to both efficacy and EPS. This compound's lower affinity is more akin to atypical agents like clozapine.[26] |
| 5-HT2A Receptor Binding | Variable; high in atypicals | High affinity | High 5-HT2A antagonism relative to D2 antagonism is a key feature of atypical antipsychotics, thought to mitigate EPS and potentially improve efficacy on negative symptoms.[8][16] |
| Amphetamine-Induced Hyperlocomotion | Potently reverses hyperlocomotion | Reverses hyperlocomotion at higher doses | The ability to reverse this behavior is predictive of antipsychotic efficacy.[22] The dose required often correlates with D2 receptor affinity. |
Clinical Evidence and Side Effect Profiles
While preclinical data provides a strong rationale, clinical trials are the ultimate arbiter of a drug's therapeutic potential. Several studies have explored the use of high-dose this compound in patients with psychotic disorders.
An open-label trial involving 15 patients with acute schizophrenia treated with up to 400 mg/day of this compound showed that 10 patients experienced successful treatment with improvement in BPRS scores from 57 to 31.[27] However, four patients deteriorated and were withdrawn from the study.[27] Another open trial with 28 schizophrenic patients found that 13 showed good remission, while six deteriorated.[26] Notably, clinically relevant extrapyramidal side effects were not observed in these studies.[26][27]
A more rigorous German multi-center, randomized, double-blind trial compared this compound (300-400 mg/day) to the phenothiazine neuroleptic perazine (450-600 mg/day) in 95 patients with acute schizophrenia.[15] While this compound failed to demonstrate therapeutic equivalence to perazine in the dosages used, it did produce a statistically significant decrease in BPRS total scores, indicating a substantial antipsychotic effect.[15] Importantly, this compound was better tolerated and did not induce extrapyramidal symptoms.[15]
Studies have also suggested this compound's utility in delusional depression, a condition with both psychotic and depressive features.[13][28][29] An open trial with 15 inpatients showed significant improvement in psychometric variables, with 8 out of 13 completers rated as responders.[29]
Table 3: Comparison of Clinical Side Effect Profiles
| Side Effect | This compound | Standard Neuroleptics (Typical) | Standard Neuroleptics (Atypical) |
| Extrapyramidal Symptoms (EPS) | Very Low / Absent | High | Low to Moderate |
| Sedation | High (H1 antagonism) | Moderate | Moderate to High |
| Weight Gain / Metabolic Effects | Moderate | Low to Moderate | High (especially olanzapine) |
| Anticholinergic Effects (Dry Mouth, Constipation) | High (M1 antagonism) | Moderate | Low to High |
| Prolactin Elevation | Low | High | Variable (high with risperidone) |
Synthesis and Future Directions
The available evidence paints a complex and nuanced picture of this compound's antipsychotic potential. Its pharmacological profile, characterized by low D2 and high 5-HT2A, H1, and M1 receptor antagonism, clearly distinguishes it from standard neuroleptics and aligns it with atypical agents, particularly clozapine.[13][14][16]
Preclinical models confirm that it possesses antipsychotic-like activity, albeit likely at higher doses than typical neuroleptics. Clinical data, though limited, supports this, demonstrating a tangible antipsychotic effect in patients with schizophrenia and delusional depression, most notably with a near-absence of extrapyramidal side effects.[15][26][27]
However, this compound did not achieve therapeutic equivalence with a standard neuroleptic in a head-to-head trial, and its potent sedative and anticholinergic properties present a different set of tolerability challenges.[15][30][31]
Key Takeaways for Researchers:
-
This compound represents a departure from the dopamine-centric model of antipsychotic action, reinforcing the importance of multi-receptor engagement for achieving an "atypical" profile.
-
Its efficacy in the absence of high D2 affinity suggests that alternative mechanisms, possibly involving synergistic serotonergic, histaminergic, and adrenergic modulation, can contribute to antipsychotic effects.
-
The primary clinical utility of this compound may not be as a first-line monotherapy for acute psychosis, but rather in specific patient populations, such as those with psychosis and comorbid depression or insomnia, or those who are intolerant to the EPS of standard neuroleptics.[15]
Future research should focus on larger, well-controlled trials to more definitively establish this compound's efficacy and to identify the patient subgroups most likely to benefit from its unique pharmacological signature. Further preclinical work could also elucidate the specific downstream signaling consequences of its multi-receptor profile to better understand its mechanism of atypicality.
References
- Janssen, P. A., Niemegeers, C. J., Awouters, F., Schellekens, K. H., Megens, A. A., & Meert, T. F. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. [Link]
- Kuroki, T., Nagao, N., & Nakahara, T. (2008). Neuropharmacology of second-generation antipsychotic drugs: a validity of the serotonin-dopamine hypothesis. Recent patents on CNS drug discovery, 3(1), 42–49. [Link]
- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., Moore, N. A., Tye, N. C., Seeman, P., & Wong, D. T. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 14(2), 87–96. [Link]
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]
- Bender, S., Erfurth, A., Gastpar, M., & Haarmann, C. (2003). Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine.
- Wikipedia. (n.d.). This compound. In Wikipedia.
- b-neuro. (n.d.). Amphetamine induced hyperlocomotion. b-neuro. [Link]
- Eikmeier, G., Muszynski, K., Berger, M., & Gastpar, M. (1990). High-dose this compound in acute schizophrenia. Preliminary results of an open trial.
- López-Rodríguez, M. L., Benhamú, B., de la Torre, E., Morcillo, M. J., & Sanz, F. (2008). Multi-receptor binding profile of clozapine and olanzapine. UPF e-Repositori. [Link]
- Müller-Gärtner, H. W., & Tatsch, K. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Journal of Neural Transmission, 106(11-12), 1169-1177. [Link]
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
- Roth, B. L., Tandra, S., Burgess, L. H., Sibley, D. R., & Meltzer, H. Y. (2007). Multi-Receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 17(10), 2824–2828. [Link]
- Singh, M., & Rosani, A. (2023). Olanzapine. In StatPearls.
- PsychStory. (2025). Typical and Atypical Antipsychotics — Schizophrenia. PsychStory. [Link]
- Kapur, S., Zipursky, R. B., Jones, C., Remington, G. J., & Houle, S. (1997). 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation.
- Sykes, D. A., Moore, R. A., Stott, L., Holliday, N. D., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of medicinal chemistry, 62(23), 10794–10806. [Link]
- Citrome, L. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
- Berger, M., & Gastpar, M. (1996). This compound: a challenge to current concepts on antidepressives. European archives of psychiatry and clinical neuroscience, 246(5), 235–239. [Link]
- Bains, A., & Abdijadid, S. (2023). Haloperidol. In StatPearls.
- Cafer, J. (n.d.). This compound | Visualize to Memorize. Cafer's Psychopharmacology. [Link]
- Wikipedia. (n.d.). Atypical antipsychotic. In Wikipedia.
- van den Buuse, M., & Kusljic, S. (2006). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Reviews in the Neurosciences, 17(5), 487-502. [Link]
- Gastpar, M., & Eikmeier, G. (1988). This compound--an atypical neuroleptic?.
- Sykes, D. A., Moore, R. A., Stott, L., Holliday, N. D., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2019). Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of medicinal chemistry, 62(23), 10794–10806. [Link]
- Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
- ResearchGate. (2023). Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of Improved Schizophrenia Medicines.
- McGill University. (n.d.). Dopamine Receptor Blockade: Antipsychotic Drugs.
- Nikiforuk, A. (2015). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Pharmaceuticals (Basel, Switzerland), 8(4), 735–750. [Link]
- Hübner, H. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Li, M., He, W., & Li, X. (2007). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. Behavioural brain research, 182(2), 240–247. [Link]
- WebMD. (n.d.). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
- Patsnap. (2024). What is the mechanism of this compound Maleate?.
- Encyclopedia.com. (n.d.). This compound. Encyclopedia.com. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Gobbi, M., & Mennini, T. (2009). Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. Pharmacology, biochemistry, and behavior, 94(1), 127–133. [Link]
- Wikipedia. (n.d.). Delusional disorder. In Wikipedia.
- De Vries, R., Leysen, D., Lemaire, W., & Van de Water, A. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 61(2), 179–188. [Link]
- Wikipedia. (n.d.). Dopamine antagonist. In Wikipedia.
- Frieboes, R. M., Sonntag, A., Yassouridis, A., Eap, C. B., Baumann, P., & Steiger, A. (2003). Clinical outcome after this compound in patients with delusional depression - a pilot study.
- Girgis, R. R., & Abi-Dargham, A. (2020). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention.
- Flores, G., & Lima-Hernández, F. J. (2013). Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization. Behavioural brain research, 257, 188–193. [Link]
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
- Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls.
- Wikipedia. (n.d.). Antipsychotic. In Wikipedia.
- Zhang, L., & Liu, Y. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(18), e907. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 5. Antipsychotic - Wikipedia [en.wikipedia.org]
- 6. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 8. Neuropharmacology of second-generation antipsychotic drugs: a validity of the serotonin-dopamine hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TYPICAL AND ATYPICAL ANTIPSYCHOTICS — SCHIZOPHRENIA | Learn More About Schizophrenia Today — PSYCHSTORY [psychstory.co.uk]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 12. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsychotic efficacy of the antidepressant this compound: a randomized, double-blind comparison with the phenothiazine perazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cafermed.com [cafermed.com]
- 17. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psychiatrist.com [psychiatrist.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. b-neuro.com [b-neuro.com]
- 23. imrpress.com [imrpress.com]
- 24. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound--an atypical neuroleptic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-dose this compound in acute schizophrenia. Preliminary results of an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Delusional disorder - Wikipedia [en.wikipedia.org]
- 29. Clinical outcome after this compound in patients with delusional depression - a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 31. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of Trimipramine
Introduction: The Critical Importance of Proper Trimipramine Disposal
This compound, a tricyclic antidepressant (TCA), is a potent therapeutic agent in the management of depression.[1][2] However, its chemical properties and biological activity necessitate stringent disposal protocols to mitigate risks to human health and the environment. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to the entire lifecycle of the chemical compounds we handle. Improper disposal of this compound can lead to environmental contamination of soil and water, posing a threat to aquatic life and potentially re-entering the human food chain.[3][4][5][6][7] Furthermore, non-compliant disposal can result in significant regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding this compound: Chemical Profile and Associated Hazards
A thorough understanding of a compound's characteristics is fundamental to its safe handling and disposal.
Chemical and Physical Properties of this compound Maleate:
| Property | Value | Source |
| CAS Number | 521-78-8 | [8] |
| Molecular Formula | C20H26N2 · C4H4O4 | [9] |
| Appearance | Solid | [10] |
| Combustibility | Combustible solid | [10] |
Hazard Profile:
This compound is classified as a hazardous substance and presents several risks that dictate its disposal requirements.[10][11]
| Hazard | Description | Regulatory Framework |
| Acute Toxicity (Oral) | Harmful if swallowed. | OSHA 29 CFR 1910.1200[10] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | GHS Classification[8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | GHS Classification[8] |
These hazards underscore why this compound cannot be treated as common waste. Its ecotoxicity necessitates disposal methods that prevent its release into the environment.
Regulatory Framework: Navigating the Disposal Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets federal standards for hazardous waste management.[12][13][14] A key regulation is the ban on sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[12][15]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[12][14] While this compound is not a controlled substance, it's crucial to be aware of DEA regulations for other laboratory chemicals.
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste disposal.[10][14] Always consult your local environmental agency for specific requirements.
The following diagram illustrates the general decision-making process for pharmaceutical waste disposal in a laboratory setting:
Caption: Decision workflow for this compound waste disposal.
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the proper disposal of this compound from a laboratory setting.
4.1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[9]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust.[10]
4.2. Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste - this compound". The container must be in good condition, with no cracks or leaks.[16]
-
Labeling: The label must include:
-
The words "Hazardous Waste"[16]
-
The full chemical name: "this compound" or "this compound Maleate"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The specific hazards (e.g., "Toxic," "Ecotoxic")
-
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemicals. Store the waste container in a designated, secure area away from general lab traffic.
4.3. Disposal of Pure this compound and Formulations
-
Collection: Carefully transfer all unwanted solid this compound or its formulations into the designated hazardous waste container. Avoid generating dust.[10] For any residual powder in the original container, do not attempt to rinse it down the drain.
-
Container Closure: Keep the hazardous waste container securely closed except when adding waste.[16]
-
Spill Cleanup: In case of a spill, follow these steps:
-
Alert personnel in the area.[10]
-
Wear appropriate PPE.
-
Use a dry cleanup procedure to avoid generating dust.[10]
-
Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be HEPA-filtered.[10]
-
Place all contaminated materials (including cleaning supplies) into the hazardous waste container.
-
4.4. Disposal of Contaminated Labware
-
Gross Decontamination: For heavily contaminated glassware, scrape as much of the solid this compound residue as possible into the hazardous waste container.
-
Rinsing: Triple-rinse the glassware with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[15][16]
-
Final Cleaning: After triple-rinsing, the glassware can be washed with soap and water.
-
Disposables: All disposable items (e.g., weigh boats, gloves, paper towels) that have come into contact with this compound must be placed in the designated hazardous waste container.[17]
4.5. Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the final disposal of hazardous waste.[18] They will have specific procedures for waste pickup and will work with a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the hazardous waste you generate, including the amount and date of disposal.
The following diagram outlines the procedural flow for this compound disposal:
Caption: Step-by-step disposal workflow for this compound.
Alternative Disposal Considerations (Non-Laboratory Settings)
-
Do Not Flush: this compound is not on the FDA's "flush list" and should not be flushed down the toilet or drain.[20][21]
-
Drug Take-Back Programs: The preferred method for household disposal is to use a community drug take-back program.[14][22] These programs provide a safe and environmentally sound way to dispose of unwanted medicines.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[19][20][23]
-
Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.[19][23]
-
Dispose of the sealed container in your household trash.
-
Scratch out all personal information on the empty prescription bottle to protect your privacy before recycling or discarding it.[19][23]
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the procedures outlined in this guide, you can ensure the safety of yourself and your colleagues, maintain compliance with all relevant regulations, and protect our environment from the harmful effects of pharmaceutical waste.
References
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- Daniels Health. Pharmaceutical Waste Regulations: Policy and Procedure.
- US Ecology. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
- New York State Department of Environmental Conservation. Management Of Hazardous Waste Pharmaceuticals.
- Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS this compound MALEATE EP IMPURITY C.
- Ovidius University Annals of Chemistry. (2024). An Overview of Degradation Strategies for Amitriptyline.
- National Center for Biotechnology Information. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline.
- MDPI. (2023, June 29). From Prescription to Pollution: Assessing the Ecological Impact and Treatment Technologies for Antidepressant Contaminants.
- ChemDmart. SAFETY DATA SHEET - this compound Maleate.
- Toxno. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5584, this compound.
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- Spring Meds. FDA Guidelines on Proper Methods of Disposing of Unused Medicine.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- PubMed. (2018, September 1). Estimating environmental fate of tricyclic antidepressants in wastewater treatment plant.
- Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
- The University of Chicago. Environmental Health and Safety - Hazardous Waste Disposal Procedures.
- U.S. Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
- U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- U.S. Environmental Protection Agency. (2011, April). How to Dispose of Medicines Properly.
- Wikipedia. This compound.
- Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- ResearchGate. Estimating environmental fate of tricyclic antidepressants in wastewater treatment plant | Request PDF.
- WebMD. (2024, August 7). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. An Overview of Degradation Strategies for Amitriptyline [ouci.dntb.gov.ua]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Estimating environmental fate of tricyclic antidepressants in wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemdmart.com [chemdmart.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. danielshealth.com [danielshealth.com]
- 14. sdmedwaste.com [sdmedwaste.com]
- 15. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. fda.gov [fda.gov]
- 20. epa.gov [epa.gov]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. dea.gov [dea.gov]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Trimipramine
In the landscape of pharmaceutical research and development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. Trimipramine, a tricyclic antidepressant, requires a diligent and informed approach to personal protective equipment (PPE) to safeguard laboratory personnel from potential exposure. This guide offers a comprehensive, scientifically-grounded framework for the selection, use, and disposal of PPE when working with this compound, moving beyond a simple checklist to foster a culture of safety built on understanding the "why" behind each procedural step.
Understanding the Risks: The Rationale for Specialized PPE
This compound, particularly in its powdered form, can pose significant health risks if not handled correctly. The primary routes of occupational exposure are inhalation of airborne particles and dermal absorption.[1] Potential health effects of exposure can include irritation to the eyes, respiratory system, and skin.[2] Ingestion can be harmful, and there is a possible risk of harm to an unborn child.[2][3][4] Side effects associated with tricyclic antidepressants include dry mouth, blurred vision, palpitations, and other systemic effects.[2] Therefore, a robust PPE strategy is a critical and non-negotiable aspect of laboratory safety protocols.
Core Principles of PPE Selection for this compound
The appropriate level of PPE is determined by a thorough risk assessment of the specific laboratory procedures being performed. The following core principles should guide your PPE selection:
-
Engineering Controls as the First Line of Defense: The primary objective is to contain this compound at its source. Engineering controls, such as fume hoods or containment ventilated enclosures (CVEs), are the most effective means of minimizing exposure.[5][6] PPE serves as the essential final barrier.
-
The Physical Form Matters: The physical state of the this compound being handled (e.g., fine powder, crystalline solid, or solution) directly impacts the potential for exposure and dictates the necessary level of protection.[7]
-
Task-Specific Protection: The nature of the laboratory task, from weighing and dispensing solids to preparing solutions and conducting analytical tests, will determine the required combination of respiratory, eye, hand, and body protection.
Recommended PPE for Handling this compound: A Task-Based Summary
For clarity and practical application, the following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Primary Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing & Dispensing Solids | Fume Hood or CVE | N95/FFP2 respirator (minimum); Powered Air-Purifying Respirator (PAPR) recommended for larger quantities or high-potency compounds.[8] | Chemical splash goggles and face shield.[1] | Double-gloving with nitrile or neoprene gloves.[1] | Disposable lab coat or coveralls with elastic cuffs. |
| Preparing Stock Solutions | Fume Hood | N95/FFP2 respirator if handling powder. | Chemical splash goggles. | Double-gloving with nitrile or neoprene gloves. | Lab coat. |
| Diluting & Aliquoting Solutions | Benchtop (with good ventilation) | Generally not required for low concentrations. | Safety glasses with side shields. | Single pair of nitrile gloves. | Lab coat. |
| Analytical Testing (e.g., HPLC) | Instrument-specific | Generally not required. | Safety glasses. | Single pair of nitrile gloves. | Lab coat. |
Note: This table provides general recommendations. A site-specific risk assessment must be conducted to determine the precise PPE requirements for your specific laboratory procedures and compliance with your institution's Chemical Hygiene Plan.[9][10]
Procedural Deep Dive: Donning, Doffing, and Disposal Protocols
The efficacy of PPE is contingent on its correct application and removal. The following protocols are designed to be self-validating, ensuring a closed loop of safety from the beginning of a procedure to the final disposal of waste.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Start by thoroughly washing your hands with soap and water.
-
First Pair of Gloves: Don the initial pair of nitrile or neoprene gloves.
-
Gown/Coverall: Put on your disposable lab coat or coverall, ensuring it is securely fastened.
-
Respiratory Protection: If required, fit your respirator and perform a user seal check to ensure it is properly sealed.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if there is a risk of splashes or aerosol generation.
-
Second Pair of Gloves: Don the second pair of gloves, making sure the cuffs are pulled over the sleeves of your gown or coverall.
Doffing PPE: A Contamination-Avoidance Workflow
The sequence of removing PPE is critical to prevent cross-contamination. The guiding principle is to handle contaminated surfaces with contaminated gloves and clean surfaces with clean hands.
Caption: A logical workflow for the safe removal of PPE after handling this compound.
Waste Disposal: Closing the Safety Loop
All disposable PPE used during the handling of this compound must be treated as contaminated waste.
-
Segregation: Immediately place all used PPE into a designated and clearly labeled hazardous waste container.
-
Containerization: Utilize leak-proof, sealable bags or containers for waste.
-
Disposal: Adhere to your institution's and local regulations for the disposal of chemical waste. Never discard contaminated PPE in the general laboratory trash.
Emergency Procedures: Responding to Spills and Exposures
Preparedness for accidental spills or exposures is a critical component of a comprehensive laboratory safety plan.
Minor Spill (Contained within a Fume Hood)
-
Alert: Notify colleagues in the immediate vicinity.
-
Contain: Use a chemical spill kit to absorb the material.
-
Clean: Decontaminate the affected area with an appropriate cleaning agent, followed by a rinse.
-
Dispose: All materials used for the cleanup must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move the affected individual to fresh air.
In all instances of personnel exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for this compound readily available for medical professionals.
Conclusion: Cultivating a Proactive Safety Culture
The safe handling of this compound is not simply about following a set of rules; it is about fostering a deep-seated understanding of the potential risks and a steadfast commitment to meticulous safety practices. By implementing the guidance provided in this document, laboratories can empower their researchers to work with confidence and safety, ensuring that scientific progress and personal well-being are mutually reinforcing. This guide should be viewed as a dynamic resource, subject to review and updates as new information becomes available and as your specific laboratory processes evolve.
References
- Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
- BioProcess International. Containment of High-Potency Products in a GMP Environment. [Link]
- Outsourced Pharma. Best Practices For Handling Potent APIs. [Link]
- Cleanchem Laboratories.
- WebMD. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
- Occupational Safety and Health Administration. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- American Society of Health-System Pharmacists.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Occupational Safety and Health Administration.
- 3M. Pharmaceutical regulations and PPE (Personal Protective Equipment). [Link]
- Lindstrom. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. [Link]
- European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link]
- Centers for Disease Control and Prevention. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
- Occupational Safety and Health Administration. Hazardous Drugs - Standards. [Link]
- Compliancy Group. Understanding OSHA For Lab Safety. [Link]
Sources
- 1. pppmag.com [pppmag.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. va.gov [va.gov]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
